molecular formula C4H6N4O3 B1463427 Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate CAS No. 1256628-07-5

Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Cat. No.: B1463427
CAS No.: 1256628-07-5
M. Wt: 158.12 g/mol
InChI Key: XBVVCTSQMFSUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate is a chemical reagent of interest in medicinal chemistry and chemical biology research. It features a carbamate functional group, a recognized privileged chemotype in the design of potent and selective serine hydrolase inhibitors . As part of the 1,2,5-oxadiazole (furazan) family, a class known for its presence in various bioactive molecules, this compound serves as a valuable building block for developing covalent inhibitors and exploring enzyme mechanisms . The primary research value of this compound lies in its potential application as a synthetic intermediate or a core structure for creating activity-based probes. Its structure is analogous to known N -hydroxysuccinimidyl (NHS) carbamates, which have been extensively characterized as inhibitors for endocannabinoid hydrolases like monoacylglycerol lipase (MAGL) . Researchers can utilize this compound to investigate the modulation of the endocannabinoid system, which is involved in pain, inflammation, and neuropsychiatric functions . Key Research Applications: • Serine Hydrolase Profiling: Serves as a precursor for inhibitor design targeting enzymes such as MAGL and fatty acid amide hydrolase (FAAH) . • Chemical Probe Synthesis: Acts as a key intermediate for synthesizing covalent, irreversible inhibitors used in activity-based protein profiling (ABPP) . • Structure-Activity Relationship (SAR) Studies: Provides a core scaffold for modifying and optimizing potency and selectivity against specific hydrolase targets . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and disposal.

Properties

IUPAC Name

methyl N-(4-amino-1,2,5-oxadiazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3/c1-10-4(9)6-3-2(5)7-11-8-3/h1H3,(H2,5,7)(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVVCTSQMFSUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701178134
Record name Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256628-07-5
Record name Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256628-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to obtain Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The synthesis is presented as a multi-step process commencing from readily available starting materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical safety considerations. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the synthetic strategy. All protocols are designed as self-validating systems, with in-text citations to authoritative sources for key claims and standards.

Introduction: The Significance of the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole, or furazan, ring system is a prominent structural motif in a diverse array of functional molecules. Its unique electronic properties, planarity, and ability to engage in various intermolecular interactions make it a privileged scaffold in drug discovery and the development of energetic materials.[1][2] The introduction of an amino group and a carbamate functionality onto the furazan core, as in the target molecule this compound, offers versatile handles for further molecular elaboration and can significantly modulate the compound's physicochemical and biological properties. Carbamates are recognized as crucial functional groups in many approved drugs and prodrugs, often contributing to improved stability, bioavailability, and target engagement.[3] This guide details a reliable synthetic route to this valuable building block, starting from the synthesis of the key precursor, 3,4-diaminofurazan.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the formation of 3,4-diaminofurazan, a key intermediate. The overall workflow is depicted below:

Overall_Synthesis_Workflow Glyoxal Glyoxal Diaminoglyoxime Diaminoglyoxime Glyoxal->Diaminoglyoxime Hydroxylamine Hydrochloride Diaminofurazan 3,4-Diaminofurazan Diaminoglyoxime->Diaminofurazan Dehydration (e.g., KOH) Target_Molecule This compound Diaminofurazan->Target_Molecule Carbamoylation (Methyl Chloroformate)

Caption: Overall synthetic workflow for this compound.

Synthesis of the Key Intermediate: 3,4-Diaminofurazan (DAF)

The synthesis of 3,4-diaminofurazan (DAF) is a critical step, and several methods have been reported. A common and effective route involves the dehydration of diaminoglyoxime (DAG).[4][5]

Step 1: Synthesis of Diaminoglyoxime (DAG) from Glyoxal

Principle and Mechanistic Insights: This reaction proceeds via the oximation of glyoxal with hydroxylamine hydrochloride. The aldehyde groups of glyoxal react with the amino groups of hydroxylamine to form oxime functionalities. The subsequent amination with additional hydroxylamine yields diaminoglyoxime.

Detailed Experimental Protocol:

  • In a well-ventilated fume hood, prepare a solution of hydroxylamine hydrochloride in water.

  • Cool the solution in an ice bath and slowly add an aqueous solution of glyoxal with vigorous stirring.

  • Control the pH of the reaction mixture by the dropwise addition of an aqueous sodium hydroxide solution, maintaining a slightly basic environment.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • The product, diaminoglyoxime, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield diaminoglyoxime as a white solid.

Step 2: Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime (DAG)

Principle and Mechanistic Insights: The formation of the furazan ring is achieved through the base-catalyzed dehydration and cyclization of diaminoglyoxime.[1] The use of a high-boiling point solvent such as ethylene glycol allows the reaction to be carried out at atmospheric pressure, avoiding the need for specialized high-pressure reactors.[2][6] Potassium hydroxide acts as the catalyst for this transformation.

DAF_Synthesis_Mechanism DAG Diaminoglyoxime Dehydration Dehydration & Cyclization (KOH, Ethylene Glycol, Δ) DAG->Dehydration DAF 3,4-Diaminofurazan Dehydration->DAF

Caption: Conceptual diagram of the dehydration and cyclization of DAG to DAF.

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a mechanical stirrer and a thermometer, add ethylene glycol and heat to 120 °C.[2]

  • Carefully add diaminoglyoxime to the hot ethylene glycol, followed by the portion-wise addition of potassium hydroxide.[2]

  • Increase the temperature of the reaction mixture to 170 °C and maintain for one hour.[2]

  • After one hour, cool the clear solution to room temperature.

  • Pour the cooled solution into a mixture of ice and water and shake vigorously until solid crystals of diaminofurazan form.[2]

  • Collect the precipitate by filtration, wash with cold water, and air-dry to obtain 3,4-diaminofurazan as an off-white solid.[2]

Quantitative Data for DAF Synthesis:

ParameterValueReference
Starting MaterialDiaminoglyoxime[2]
ReagentsPotassium Hydroxide, Ethylene Glycol[2]
Reaction Temperature170 °C[2]
Reaction Time1 hour[2]
Reported Yield~52%[2][6]
Melting Point179-181 °C[2]

Final Step: Synthesis of this compound

This final step involves the selective carbamoylation of one of the amino groups of 3,4-diaminofurazan. The reaction of an amine with a chloroformate is a standard and widely used method for the synthesis of carbamates.[7][8]

Principle and Mechanistic Insights: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 3,4-diaminofurazan acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The selectivity for mono-carbamoylation can be controlled by stoichiometry.

Carbamoylation_Mechanism DAF 3,4-Diaminofurazan (Nucleophile) Intermediate Tetrahedral Intermediate DAF->Intermediate Nucleophilic Attack MCF Methyl Chloroformate (Electrophile) MCF->Intermediate Product This compound Intermediate->Product Elimination of Cl- HCl HCl Salt Salt + H2O HCl->Salt Neutralization Base Base (e.g., K2CO3) Base->Salt

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and data on its immediate precursor, Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, to project its characteristics. We will delve into a plausible synthetic route, propose robust analytical methodologies for its characterization, and present its expected properties in a structured format. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this and related compounds.

Introduction: The Significance of the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole (furazan) ring system is a prominent scaffold in contemporary medicinal chemistry and materials science.[1] Derivatives of this heterocycle are known to exhibit a wide array of biological activities, making them attractive candidates for drug discovery programs.[2] Furthermore, the incorporation of a carbamate functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Carbamates are recognized for their chemical stability and their ability to act as bioisosteres of amide bonds, often leading to improved cell membrane permeability and metabolic stability.[3]

This compound combines these two key structural motifs. While specific research on this compound is not yet prevalent in the public domain, its structure suggests potential as an intermediate in the synthesis of more complex bioactive molecules. This guide aims to bridge the current information gap by providing a detailed projection of its synthesis and physicochemical characteristics.

Proposed Synthesis and Purification

A logical and efficient synthesis of this compound would proceed from the known precursor, Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 159013-94-2).[4][5] The key transformation is the selective carbamoylation of the amino group.

Synthetic Pathway

The proposed synthetic route involves the reaction of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate with a suitable methylating carbamoylating agent. A common and effective method for this transformation is the use of methyl chloroformate in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[6]

Synthetic_Pathway Precursor Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate Reagents Methyl Chloroformate, Pyridine Product This compound Reagents->Product Carbamoylation

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for carbamate synthesis.[6]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq) dropwise.

  • Carbamoylation: Add a solution of methyl chloroformate (1.1 eq) in anhydrous DCM (2 mL/mmol) dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR A singlet corresponding to the methyl ester protons, a singlet for the methyl carbamate protons, and a broad singlet for the NH proton of the carbamate.
¹³C NMR Resonances for the carbonyl carbons of the ester and carbamate, signals for the methyl carbons, and two distinct signals for the sp² carbons of the oxadiazole ring.
FT-IR Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (ester and carbamate), C-N stretching, and vibrations of the oxadiazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a suitable starting point for method development.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the melting point and thermal stability of the compound.[7] The melting point of the precursor, Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, is reported to be 154-155 °C.[5] The introduction of the methyl carbamate group may alter the melting point, and this should be determined experimentally.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Proposed Synthesis Purification Column Chromatography Synthesis->Purification Spectroscopy Spectroscopy (NMR, IR, MS) Purification->Spectroscopy Identity Confirmation Chromatography HPLC for Purity Purification->Chromatography Purity Assessment Thermal DSC/TGA for Thermal Properties Purification->Thermal Thermal Behavior

Caption: Workflow for synthesis and characterization.

Projected Physicochemical Properties

The following table summarizes the projected physicochemical properties of this compound based on its structure and data from its precursor.

Property Projected Value / Characteristic Rationale / Reference
Molecular Formula C₅H₆N₄O₄Based on chemical structure.
Molecular Weight 186.13 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic molecules of this class.[6]
Melting Point To be determined experimentally. Expected to be a sharp melting point for a pure crystalline solid.The precursor melts at 154-155 °C.[5]
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in methanol, ethanol, and acetone. Poorly soluble in water and non-polar solvents like hexane.Based on the polarity of the functional groups.
Stability Expected to be stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents.General stability of carbamates and oxadiazoles.[3]

Conclusion and Future Directions

This technical guide provides a scientifically grounded framework for the synthesis and characterization of this compound. While direct experimental data remains to be published, the proposed synthetic route is robust and the analytical methodologies outlined will ensure the unambiguous identification and purity assessment of the target compound.

Future research should focus on the experimental validation of the projected properties and the exploration of this molecule's potential in medicinal chemistry. Its structure suggests it could serve as a valuable building block for the development of novel therapeutic agents. The data presented herein provides a critical starting point for any research group venturing into the chemistry of this promising heterocyclic carbamate.

References

  • PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 1,2,5-Oxadiazole-3-carboxylic acid, 4-aMino-, Methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US11203593B2 - Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate.
  • Google Patents. (n.d.). US4272441A - Preparation of carbamates.
  • ResearchGate. (2025). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Retrieved from [Link]

  • Google Patents. (n.d.). US8277807B2 - Pharmaceutical combinations.
  • T. Ghosh & B. G. Roy. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 269–270.
  • P. Kumar, et al. (2016). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical and Pharmaceutical Research, 8(8), 734-742.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • S. Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • ChemBK. (n.d.). Methanol, (4-amino-1,2,5-oxadiazol-3-yl)(imino)-. Retrieved from [Link]

  • A. A. Bredikhin, et al. (2018). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2018(4), M1014.

Sources

Spectroscopic data (NMR, IR, Mass Spec) for Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds are of paramount importance. Among these, the 1,2,5-oxadiazole (furazan) ring system is a privileged structure, frequently explored for its diverse pharmacological potential.[1][2] Its derivatives are investigated for a range of applications, including as potential therapeutic agents.[3] The title compound, this compound, integrates this key heterocycle with a carbamate functional group—a moiety widely recognized for its role in creating prodrugs, acting as a stable peptide bond isostere, and modulating the physicochemical properties of bioactive molecules.[4][5][6]

This technical guide provides an in-depth, synthesized analysis of the key spectroscopic data for this compound. As no single, comprehensive public record of its full spectroscopic characterization exists, this document serves as an expert-level reference, collating and interpreting expected data based on the analysis of its constituent fragments and structurally related analogues. This guide is intended for researchers and professionals in drug development, offering a foundational dataset for compound verification, quality control, and further research.

Molecular Structure and Key Features

The structure of this compound combines the electron-deficient 1,2,5-oxadiazole ring with two key nitrogen-containing functional groups: a primary amine (-NH₂) at the C4 position and a methyl carbamate (-NHCOOCH₃) at the C3 position. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three types of protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic character of the oxadiazole ring.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H₂N-C⁴ (Amino)6.5 - 7.5Broad Singlet2HAmine protons on heteroaromatic rings are deshielded and often exhibit broad signals due to quadrupole effects and exchange. Analogous amino groups on furoxan rings appear in this region.[1]
C³-NH (Carbamate)8.5 - 9.5Broad Singlet1HThe carbamate N-H proton is adjacent to an electron-withdrawing carbonyl group, leading to significant deshielding. Its signal is typically broad.
O-CH₃ (Methyl)3.6 - 3.8Singlet3HThe methyl protons are adjacent to the ester oxygen, resulting in a characteristic singlet in this range, consistent with standard methyl carbamate values.[7]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the four unique carbon environments in the molecule. The chemical shifts of the oxadiazole ring carbons are particularly diagnostic.

Assignment Predicted δ (ppm) Rationale
C⁷ (C=O, Carbamate)155 - 158The carbonyl carbon of a carbamate is highly deshielded and appears in a well-defined region of the spectrum.[8]
C³ (Oxadiazole)145 - 150This carbon is bonded to two nitrogen atoms and the carbamate nitrogen, placing it in a very electron-deficient environment.
C⁴ (Oxadiazole)150 - 155This carbon is bonded to a nitrogen, an oxygen, and the amino group. The combined electronegativity results in a downfield shift, similar to related furoxan systems.[1]
C⁹ (O-CH₃)52 - 55The methyl carbon attached to the ester oxygen is typical for a methyl carbamate.[9]
Standard Experimental Protocol for NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to resolve N-H protons.

  • Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[10]

  • Acquisition: Acquire ¹H NMR spectra with 16-32 scans and ¹³C NMR spectra with 1024-4096 scans.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the N-H, C=O, and C=N bonds.

Frequency (cm⁻¹) Vibration Type Functional Group Rationale
3500 - 3300N-H StretchPrimary Amine (-NH₂)A doublet of peaks is expected for the symmetric and asymmetric stretching of the primary amine, characteristic of amino groups on oxadiazole rings.[1]
3350 - 3200N-H StretchCarbamate (-NH)A single, often broad, peak corresponding to the stretching of the secondary amide N-H bond.
1720 - 1690C=O StretchCarbamate CarbonylA strong, sharp absorption band characteristic of the carbonyl group in a carbamate ester. This is often one of the most intense peaks in the spectrum.[8]
1640 - 1580C=N StretchOxadiazole RingThe C=N double bonds within the heterocyclic ring give rise to characteristic stretching vibrations.[1]
1580 - 1550N-H BendAmine/CarbamateBending vibrations (scissoring) from both the primary amine and the carbamate N-H.
1250 - 1200C-O StretchEster C-OAsymmetric stretching of the C-O-C bond in the methyl ester portion of the carbamate.
Standard Experimental Protocol for IR
  • Method: Use either the KBr (potassium bromide) pellet method or an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FTIR (Fourier Transform Infrared) spectrometer.

  • Data Collection: Scan the sample over the range of 4000-400 cm⁻¹.

  • Presentation: The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrometric Data

The molecular formula is C₄H₅N₅O₃, with a monoisotopic mass of 171.0392 Da.

m/z Value (Predicted) Ion Rationale
172.0470[M+H]⁺The protonated molecular ion is expected to be the base peak under soft ionization conditions like Electrospray Ionization (ESI).
171.0392[M]⁺The molecular ion peak, observable in techniques like Electron Impact (EI).
113.0311[M-COOCH₃]⁺Fragmentation resulting from the loss of the methoxycarbonyl radical.
99.0154[M-NHCOOCH₃]⁺Cleavage of the C-N bond between the oxadiazole ring and the carbamate group.
44.0262[H₂NCO]⁺A common fragment representing the carbamoyl cation.
Standard Experimental Protocol for MS
  • Ionization Technique: Use Electrospray Ionization (ESI) for its soft ionization, which is ideal for preserving the molecular ion.

  • Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, to confirm the elemental composition.

  • Sample Introduction: Introduce the sample via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to corroborate the proposed structure.

Integrated Spectroscopic Characterization Workflow

Confirming the structure of a novel or reference compound is a multi-faceted process. Each spectroscopic technique provides a piece of the puzzle, and their combined data provide a self-validating system for unambiguous identification.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation Sample Synthesized Compound This compound MS Mass Spectrometry (HRMS) Provides Molecular Formula (C₄H₅N₅O₃) Sample->MS IR Infrared Spectroscopy (IR) Confirms Functional Groups (NH₂, C=O, NH) Sample->IR H_NMR ¹H NMR Identifies Proton Environments (NH₂, NH, CH₃) MS->H_NMR Confirms Mass IR->H_NMR Confirms Groups C_NMR ¹³C NMR Identifies Carbon Skeleton (C=O, C-ring, CH₃) H_NMR->C_NMR Cross-correlate Confirmation Structure Confirmed & Verified H_NMR->Confirmation C_NMR->Confirmation

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

Conclusion

The spectroscopic profile of this compound is distinct and directly reflects its unique molecular architecture. The ¹H and ¹³C NMR spectra provide a clear map of the proton and carbon frameworks, with diagnostic shifts for the oxadiazole ring and carbamate moiety. Infrared spectroscopy confirms the presence of key functional groups, including the amine N-H, carbamate N-H, and carbonyl C=O bonds. Finally, high-resolution mass spectrometry definitively establishes the compound's elemental composition and molecular weight. Together, these techniques provide a robust and comprehensive analytical dataset essential for any researcher working with this compound.

References

  • The Royal Society of Chemistry. Supplementary Material (ESI)
  • JETIR.
  • Supporting Information for General procedure for N-Boc protection of amines. Accessed January 20, 2026.
  • ChemicalBook. Methyl carbamate(598-55-0) 1H NMR spectrum. Accessed January 20, 2026.
  • Choudhary, A. et al. Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Accessed January 20, 2026.
  • Epishina, M.A. et al. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI. Accessed January 20, 2026.
  • PubChem.
  • Telvekar, V. N. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Pagoria, P. et al. 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole.
  • Choudhary, A. et al. Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole.
  • Epishina, M.A. et al. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.
  • Rhodes, M. C. et al. Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. PubMed. Accessed January 20, 2026.

Sources

Crystal structure of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Authored by a Senior Application Scientist

Introduction

The 1,2,5-oxadiazole, or furazan, ring system is a cornerstone in the development of energetic materials and pharmacologically active compounds.[1] Its derivatives are noted for their high nitrogen content, positive heats of formation, and the ability of the ring's nitrogen and oxygen atoms to participate in hydrogen bonding.[2] This guide focuses on the crystal structure of this compound, a molecule of significant interest due to the synergistic combination of the energetic furazan core with a carbamate moiety—a functional group known to influence the biological activity and solid-state properties of compounds.[3] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice is paramount for predicting its stability, density, and potential applications, from drug design to materials science.

This document provides a comprehensive overview of the methodologies for determining the crystal structure of the title compound, an analysis of its anticipated molecular geometry, and a discussion of the supramolecular architecture dictated by intermolecular forces. The protocols and analyses presented herein are grounded in established crystallographic principles and draw parallels from closely related, structurally characterized 4-amino-1,2,5-oxadiazole derivatives.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure is critically dependent on the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

The synthesis of this compound would logically proceed from a readily available precursor, 3,4-diamino-1,2,5-oxadiazole (diaminofurazan). The reaction would involve the selective acylation of one of the amino groups with methyl chloroformate. The choice of reaction conditions is crucial to favor mono-acylation and prevent the formation of the di-substituted product.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A solution of 3,4-diamino-1,2,5-oxadiazole in a suitable aprotic solvent, such as acetonitrile or tetrahydrofuran, is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A non-nucleophilic base, such as potassium carbonate or triethylamine, is added to the solution to act as a proton scavenger.[4][5]

  • Acylation: The reaction mixture is cooled in an ice bath (0 °C). Methyl chloroformate is then added dropwise to the stirred solution. The temperature is maintained at 0 °C to control the reactivity and enhance selectivity.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the base and any salts. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired this compound.

Synthesis_Workflow cluster_synthesis Synthesis Diaminofurazan 3,4-Diamino-1,2,5-oxadiazole Reaction Acylation Reaction (0°C to RT) Diaminofurazan->Reaction Reagents Methyl Chloroformate, K2CO3, Acetonitrile Reagents->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Crystallization Strategy

The growth of diffraction-quality single crystals is often the most challenging step. A variety of techniques should be systematically employed to identify optimal crystallization conditions.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a small vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.

  • Solvent Diffusion: A concentrated solution of the compound is placed in a small vial. This vial is then placed inside a larger, sealed container that contains a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.

The choice of solvent is critical and is often determined empirically. Solvents that lead to the formation of well-defined crystals for related furazan derivatives include acetone and chloroform.[6][7]

Part 2: Crystal Structure Determination

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

X-ray Diffraction Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which leads to a more precise structure determination. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

XRay_Workflow cluster_xray X-ray Crystallography Crystal Single Crystal Selection Mounting Cryo-mounting (100 K) Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Data Collection Diffractometer->Data_Collection Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Structure Validation (e.g., checkCIF) Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Part 3: Analysis of the Crystal Structure

Based on the crystal structures of analogous compounds, several key features can be anticipated for this compound.

Molecular Geometry

The 1,2,5-oxadiazole ring is expected to be essentially planar, a characteristic feature of this heterocyclic system.[6] The planarity arises from the aromatic character of the ring. The exocyclic amino and carbamate groups will be attached to the C3 and C4 positions of the furazan ring.

Anticipated Bond Lengths and Angles:

The geometric parameters of the furazan ring are expected to be consistent with those observed in other 4-amino-1,2,5-oxadiazole derivatives.

Bond/AngleExpected Value (Å/°)Reference Compound
O-N~1.37 - 1.39N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[7]
C-N (ring)~1.30 - 1.33N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[7]
C-C (ring)~1.42 - 1.44N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[7]
C-N (amino)~1.33 - 1.35(3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]...[6]
C-N (carbamate)~1.38 - 1.40General carbamate structures[3]
C=O (carbamate)~1.20 - 1.22General carbamate structures[3]
N-O-N (angle)~108 - 110N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[7]
O-N-C (angle)~105 - 107N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[7]
N-C-C (angle)~110 - 112N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[7]
Supramolecular Assembly and Hydrogen Bonding

The crystal packing will be dominated by a network of intermolecular hydrogen bonds. The amino group (-NH₂) and the carbamate group (-NH-C(=O)-O-) provide both hydrogen bond donors and acceptors.

  • N-H···N interactions: The amino group's hydrogen atoms can form hydrogen bonds with the nitrogen atoms of the furazan ring of neighboring molecules.

  • N-H···O interactions: The hydrogen atoms of the amino and carbamate groups can also interact with the oxygen atom of the furazan ring and the carbonyl oxygen of the carbamate group in adjacent molecules.

These hydrogen bonding motifs are expected to link the molecules into chains, layers, or a three-dimensional network, significantly influencing the crystal's density and stability.[2][6] In the crystal structure of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, N—H···O and N—H···N hydrogen bonds link the molecules into sheets.[2][7] A similar layered arrangement is plausible for the title compound.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B A_NH2 −NH₂ B_Furazan_N Furazan N A_NH2->B_Furazan_N N-H···N B_Furazan_O Furazan O A_NH2->B_Furazan_O N-H···O A_NH_Carbamate −NH (carbamate) B_CO_Carbamate C=O (carbamate) A_NH_Carbamate->B_CO_Carbamate N-H···O A_Furazan_N Furazan N A_Furazan_O Furazan O A_CO_Carbamate C=O (carbamate) B_NH2 −NH₂ B_NH_Carbamate −NH (carbamate)

Caption: Potential hydrogen bonding interactions in the crystal lattice.

Hirshfeld Surface Analysis

To provide a quantitative analysis of the intermolecular interactions, Hirshfeld surface analysis would be a valuable tool. This method allows for the visualization and quantification of different types of intermolecular contacts. For related structures, H···O/O···H and H···N/N···H interactions are shown to be the most significant contributors to the crystal packing.[2][7] A similar distribution of contacts would be expected for this compound, confirming the prevalence of hydrogen bonding in dictating the supramolecular architecture.

Conclusion

While a definitive crystal structure for this compound awaits experimental determination, this guide outlines the robust and systematic approach required for its synthesis, crystallization, and structural analysis. Based on the extensive crystallographic data available for closely related 4-amino-1,2,5-oxadiazole derivatives, we can confidently predict a planar furazan core with a supramolecular structure heavily influenced by a network of N-H···N and N-H···O hydrogen bonds. The detailed protocols and anticipated structural features presented herein provide a solid foundation for researchers in medicinal chemistry and materials science to further investigate this promising compound. The elucidation of its precise crystal structure will undoubtedly provide critical insights into its physicochemical properties and potential applications.

References

  • Synthesis, crystal structure and Hirshfeld surface analysis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one. Acta Crystallographica Section E: Crystallographic Communications, [Link]

  • N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. IUCrData, [Link]

  • N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. National Center for Biotechnology Information, [Link]

  • 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)...]. Semantic Scholar, [Link]

  • N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. IUCr Journals, [Link]

  • Furazan. Wikipedia, [Link]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry, [Link]

  • ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-carbamoylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate. PubChem, [Link]

  • Furazane derivatives, preparation thereof and energetic compositions containing them.
  • Organometallic synthesis in the furazan series. 2. Furazanylethanes. ResearchGate, [Link]

  • Methyl-5-(7-nitrobenzo[c][6][7][8]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PubMed Central, [Link]

  • 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI, [Link]

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. ResearchGate, [Link]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. ResearchGate, [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications, [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central, [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal, [Link]

  • Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate. PubChem, [Link]

  • Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. ResearchGate, [Link]

  • 4-Amino-N-(phenylmethyl)-1,2,5-oxadiazole-3-carboxamide. PubChem, [Link]

Sources

The Biological Versatility of Oxadiazole Carbamates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Oxadiazole and Carbamate Moieties

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The oxadiazole ring, a five-membered heterocycle, is a versatile scaffold known for its metabolic stability and ability to participate in hydrogen bonding.[1][2] It is considered a bioisostere of amide, ester, and carbamate functional groups, often enhancing pharmacological activity.[1][3] The carbamate moiety, on the other hand, is a recognized pharmacophore, notably for its role in designing enzyme inhibitors, such as those targeting cholinesterases.[4][5] The amalgamation of these two entities into a single molecular framework—the oxadiazole carbamate—has given rise to a class of compounds with a broad and potent spectrum of biological activities. This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and mechanistic insights into oxadiazole carbamates, tailored for researchers and professionals in drug development.

Core Biological Activities and Therapeutic Potential

Oxadiazole carbamates have demonstrated significant potential across several therapeutic areas. Their biological activity is largely attributed to the synergistic interplay between the oxadiazole core and the carbamate side chain, which allows for diverse interactions with biological targets.[6]

Enzyme Inhibition: A Primary Mechanism of Action

A predominant mechanism through which oxadiazole carbamates exert their effects is via enzyme inhibition.[6] This has been extensively documented in the context of neurodegenerative diseases and microbial pathogenesis.

Cholinesterase Inhibition: A Focus on Alzheimer's Disease

Alzheimer's disease (AD) is characterized by a decline in acetylcholine levels, making acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) prime therapeutic targets.[4][5] Oxadiazole carbamates have emerged as potent inhibitors of these enzymes.

  • Mechanism of Inhibition: The carbamate moiety of these compounds can acylate the serine residue in the active site of cholinesterases, leading to their inactivation.[7] The oxadiazole ring contributes to the binding affinity and selectivity, fitting into the active site gorge and interacting with key amino acid residues.[4]

  • Selective Inhibition: Notably, certain 1,2,4-oxadiazole derivatives have shown high selectivity for BuChE over AChE, which is a desirable trait in later stages of AD.[4] For instance, one study reported a series of 1,2,4-oxadiazole derivatives with one compound exhibiting an IC50 value of 5.07 µM and a selectivity index greater than 19.72 for BuChE.[4]

Urease Inhibition: Combating Microbial Infections

Urease, a nickel-containing enzyme, is crucial for the survival of various pathogenic bacteria, including Helicobacter pylori.[8] Inhibition of this enzyme is a key strategy for treating associated infections.

  • Mechanism of Inhibition: Oxadiazole derivatives, including those with carbamate functionalities, have been identified as potent urease inhibitors.[8][9][10] They are thought to interact with the nickel ions in the active site of the enzyme, disrupting its catalytic activity.[10]

  • Potency: Several studies have reported 1,3,4-oxadiazole derivatives with urease inhibitory activity significantly greater than the standard inhibitor, thiourea.[8][9] One compound demonstrated an IC50 value of 1.15 µM, which is 20-fold more active than thiourea.[8]

Anticancer Activity: A Multifaceted Approach

The antiproliferative effects of oxadiazole derivatives are well-documented, and the incorporation of a carbamate moiety can further enhance this activity.[2][11][12][13] These compounds exert their anticancer effects through various mechanisms.[2][13]

  • Enzyme and Protein Targeting: Oxadiazole-containing compounds have been shown to target a range of enzymes and proteins crucial for cancer cell proliferation, such as histone deacetylases (HDACs), telomerase, and topoisomerase II.[2][12]

  • Cell Cycle Arrest and Apoptosis: Many oxadiazole derivatives induce apoptosis and perturb the cell cycle in cancer cells.[12]

  • Cytotoxicity: Numerous studies have demonstrated the cytotoxicity of oxadiazole derivatives against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.[12][14][15] For example, certain 2,5-diaryl-1,3,4-oxadiazoles have shown potent activity against MDA-MB-231 breast adenocarcinoma cells.[12]

Antimicrobial and Antifungal Properties

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents.[16][17] Oxadiazole carbamates have shown promise in this area.[18][19]

  • Broad-Spectrum Activity: Derivatives of 1,3,4-oxadiazole have exhibited significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[18][19]

  • Mechanism of Action: The antimicrobial effect is partly attributed to the toxophoric -N=C-O- linkage, which can react with nucleophilic centers in microbial cells.[18]

  • Biofilm Inhibition: In addition to their effects on planktonic cells, some oxadiazole derivatives can prevent the formation of bacterial biofilms, which are notoriously difficult to eradicate.[18]

Synthesis and Screening Workflow

The development of novel oxadiazole carbamates follows a structured workflow from synthesis to biological evaluation.

Fig. 1: General workflow for the synthesis and screening of oxadiazole carbamates.

Experimental Protocols

Protocol 1: Synthesis of 1,3,4-Oxadiazole Precursors

A common route to 1,3,4-oxadiazole derivatives involves the cyclization of acid hydrazides.[8][20]

Step-by-Step Methodology:

  • Formation of Potassium Salt: To a solution of an appropriate aromatic acid hydrazide in ethanol, add potassium hydroxide and carbon disulfide.

  • Reflux: Reflux the mixture for 6-8 hours.

  • Neutralization: After cooling, neutralize the reaction mixture with 1N hydrochloric acid.

  • Crystallization: Collect the resulting crude crystals of the 1,3,4-oxadiazole derivative.

  • Purification: Recrystallize the crude product from boiling methanol to obtain the purified 1,3,4-oxadiazole precursor.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE and BuChE inhibitors.[4][21]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Phosphate buffer (pH 8.0)

    • AChE or BuChE enzyme solution

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

    • Test compounds (oxadiazole carbamates) dissolved in a suitable solvent

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB, and the enzyme solution.

    • Add the test compound at various concentrations and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of selected oxadiazole derivatives.

Compound ClassTarget EnzymeKey DerivativeIC50 Value (µM)Reference
1,2,4-OxadiazolesButyrylcholinesteraseCompound 6n5.07[4]
1,3,4-OxadiazolesUreaseCompound 4j1.15[8]
1,3,4-OxadiazolesAcetylcholinesteraseCompound 91.098[21]
1,3,4-Oxadiazole HybridsAcetylcholinesteraseCompound 1641.87[22]
Bis-1,3,4-OxadiazolesUreaseVarious13.46 - 74.45[9]

Mechanistic Insights: Enzyme-Inhibitor Interactions

Molecular docking studies provide valuable insights into the binding modes of oxadiazole carbamates with their target enzymes.

G cluster_0 Enzyme Active Site cluster_1 Oxadiazole Carbamate Inhibitor Active Site Serine Active Site Serine Anionic Subsite Anionic Subsite Peripheral Anionic Site Peripheral Anionic Site Carbamate Moiety Carbamate Moiety Carbamate Moiety->Active Site Serine Covalent Bond Formation (Carbamylation) Oxadiazole Ring Oxadiazole Ring Oxadiazole Ring->Anionic Subsite Hydrophobic Interactions π-π Stacking Substituent Groups Substituent Groups Substituent Groups->Peripheral Anionic Site Hydrogen Bonding Van der Waals Interactions

Fig. 2: Proposed binding interactions of an oxadiazole carbamate with a cholinesterase enzyme.

Conclusion and Future Directions

Oxadiazole carbamates represent a promising class of compounds with a diverse range of biological activities. Their modular nature allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on:

  • Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms underlying the anticancer and antimicrobial activities.

  • In Vivo Efficacy and Pharmacokinetics: Translating the promising in vitro results into in vivo models to assess their therapeutic potential and pharmacokinetic profiles.

  • Target Deconvolution: Identifying the specific cellular targets responsible for the observed biological effects, particularly in the context of cancer.

  • Development of Drug Delivery Systems: Exploring novel formulations to enhance the bioavailability and targeted delivery of these compounds.

The continued exploration of oxadiazole carbamates holds significant promise for the development of new and effective therapeutic agents to address unmet medical needs.

References

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024, October 16). LIDSEN Publishing Inc. Retrieved January 20, 2026, from [Link]

  • Karimi-Sales, E., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. DARU Journal of Pharmaceutical Sciences, 29(1), 133-143. Retrieved January 20, 2026, from [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Araújo, H. M., et al. (2023). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Current Medicinal Chemistry, 30(30), 3472-3485. Retrieved January 20, 2026, from [Link]

  • Bîcu, E., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(11), 3193. Retrieved January 20, 2026, from [Link]

  • A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2023, December). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Acetylcholinesterase Inhibitors from Carbamate and Benzo-fused Heterocyclic Scaffolds: Promising Therapeutics for Alzheimer's Disease. (2025, April 18). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Hanif, M., et al. (2014). Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives. BioMed Research International, 2014, 723853. Retrieved January 20, 2026, from [Link]

  • Eldefrawi, M. E., et al. (1988). Oxadiazolidinones: irreversible inhibition of cholinesterases and effects on acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 246(3), 907-915. Retrieved January 20, 2026, from [Link]

  • Kumar, S., & Sharma, P. K. (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(10), 825-845. Retrieved January 20, 2026, from [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of Molecular Structure, 1248, 131473. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Oxadiazole: Synthesis, characterization and biological activities. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kumar, R., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(7), e2200045. Retrieved January 20, 2026, from [Link]

  • Singh, P., et al. (2019). Design and development of 1,3,4-oxadiazole derivatives as potential inhibitors of acetylcholinesterase to ameliorate scopolamine-induced cognitive dysfunctions. Bioorganic Chemistry, 89, 103025. Retrieved January 20, 2026, from [Link]

  • Benassi, A., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(22), 5418. Retrieved January 20, 2026, from [Link]

  • Zhang, L., et al. (2017). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Infection and Drug Resistance, 10, 313-321. Retrieved January 20, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(10), 1251-1265. Retrieved January 20, 2026, from [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025, September 10). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2025, August 4). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Martin, A. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor, 1(2), 1-13. Retrieved January 20, 2026, from [Link]

  • Urease inhibitors containing benzothiazole linked 1,3,4‐oxadiazole or oxime skeleton. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. Retrieved January 20, 2026, from [Link]

  • Khan, A., et al. (2022). Bis-1,3,4-Oxadiazole Derivatives as Novel and Potential Urease Inhibitors; Synthesis, In Vitro, and In Silico Studies. Medicinal Chemistry, 18(6), 668-678. Retrieved January 20, 2026, from [Link]

  • Unique Carbazole-Oxadiazole Derivatives as New Potential Antibiotics for Combating Gram-Positive and -Negative Bacteria. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Oxadiazoles in Medicinal Chemistry. (2012, January 13). Researcher.Life. Retrieved January 20, 2026, from [Link]

  • Głowacka, E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Retrieved January 20, 2026, from [Link]

  • Szafrański, K., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2535. Retrieved January 20, 2026, from [Link]

  • Głowacka, E., & Wujec, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7235. Retrieved January 20, 2026, from [Link]

  • Ullah, F., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 46906-46920. Retrieved January 20, 2026, from [Link]

  • Khan, K. M., et al. (2005). Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles. Journal of Medicinal Chemistry, 48(9), 3433-3441. Retrieved January 20, 2026, from [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (2020, December 1). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Discovery of Novel 1,3,4-oxadiazole-based Inhibitors Against Urease and Diabetes: Design, Synthesis, SAR, Biological, and Molecular Docking Screening. (2025, September 16). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). International Journal of PharmTech Research. Retrieved January 20, 2026, from [Link]

  • PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. (2018, July 18). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Gümüş, F., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules, 27(13), 4220. Retrieved January 20, 2026, from [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020, November 2). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Stability and degradation profile of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted stability and degradation profile of this compound. In the absence of extensive empirical data for this specific molecule in the public domain, this document synthesizes information based on the known chemical behaviors of its constituent functional groups: the methyl carbamate moiety and the 4-amino-1,2,5-oxadiazole core. We will explore the anticipated degradation pathways under various stress conditions, including hydrolytic, thermal, and photolytic stress. Furthermore, this guide outlines detailed, field-proven experimental protocols for systematically evaluating the stability of this compound, providing researchers, scientists, and drug development professionals with a robust framework for its characterization.

Introduction

This compound is a molecule of interest that combines the structural features of a carbamate with a substituted oxadiazole ring. The 1,2,5-oxadiazole (furazan) ring system is a component of various energetic materials and pharmacologically active compounds, valued for its high nitrogen content and metabolic stability.[1][2] Carbamates are a common functional group in pharmaceuticals and agrochemicals, often used to improve properties such as membrane permeability and enzymatic stability.[3][4] Understanding the stability and degradation profile of this hybrid molecule is paramount for its potential development, ensuring its safety, efficacy, and shelf-life.

This guide provides a predictive assessment of the stability of this compound and offers a detailed roadmap for its experimental validation.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale & References
Molecular Formula C₄H₅N₅O₃Based on chemical structure.
Molecular Weight 171.12 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.Many small organic molecules with similar functional groups are solids at room temperature.[5]
Melting Point Expected to be relatively high.The presence of hydrogen bonding donors (amino and carbamate N-H) and acceptors (carbonyl and oxadiazole oxygens and nitrogens) would lead to a stable crystal lattice.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol).The polar functional groups suggest some water solubility, while the overall structure is organic in nature.[6]
pKa The amino group is expected to be weakly basic. The carbamate N-H is generally not considered acidic.The electron-withdrawing nature of the oxadiazole ring would decrease the basicity of the amino group compared to a simple aniline.

Predicted Stability and Degradation Profile

The overall stability of this compound will be dictated by the lability of the methyl carbamate linkage and the integrity of the 4-amino-1,2,5-oxadiazole ring under various stress conditions.

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for many pharmaceutical compounds. The stability of the target molecule will be highly dependent on the pH of the aqueous environment.

  • Acidic Conditions (pH 1-3): Under strong acidic conditions, the 1,2,5-oxadiazole ring is expected to be the more labile moiety. Protonation of a ring nitrogen can activate the ring towards nucleophilic attack by water, potentially leading to ring-opening.[7][8] The carbamate group is generally more stable to acid hydrolysis than esters.[9]

  • Neutral Conditions (pH 6-8): In the physiological pH range, carbamates are generally more stable than their corresponding esters.[3][9] However, slow hydrolysis of the carbamate bond can still occur. The stability of the oxadiazole ring is expected to be maximal in the pH range of 3-5.[7][8]

  • Alkaline Conditions (pH 9-12): Carbamates are susceptible to base-catalyzed hydrolysis.[9][10] The hydrolysis rate is expected to increase significantly with increasing pH. The mechanism for a primary carbamate like this involves the deprotonation of the carbamate nitrogen, followed by elimination to form an isocyanate intermediate, which is then rapidly hydrolyzed.[10]

Predicted Hydrolytic Degradation Pathway:

This compound This compound 4-amino-1,2,5-oxadiazol-3-amine 4-amino-1,2,5-oxadiazol-3-amine This compound->4-amino-1,2,5-oxadiazol-3-amine Hydrolysis (Acidic/Alkaline) Isocyanate Intermediate + Methanol Isocyanate Intermediate + Methanol This compound->Isocyanate Intermediate + Methanol Alkaline Hydrolysis Ring-opened products Ring-opened products 4-amino-1,2,5-oxadiazol-3-amine->Ring-opened products Further degradation (Strong Acid/Base) 4-amino-1,2,5-oxadiazol-3-amine + CO2 4-amino-1,2,5-oxadiazol-3-amine + CO2 Isocyanate Intermediate + Methanol->4-amino-1,2,5-oxadiazol-3-amine + CO2 Hydrolysis This compound This compound 3-amino-4-isocyanato-1,2,5-oxadiazole + Methanol 3-amino-4-isocyanato-1,2,5-oxadiazole + Methanol This compound->3-amino-4-isocyanato-1,2,5-oxadiazole + Methanol High Temperature Polymerization/Further Degradation Polymerization/Further Degradation 3-amino-4-isocyanato-1,2,5-oxadiazole + Methanol->Polymerization/Further Degradation High Temperature

Caption: Predicted thermal degradation pathway.

Photostability

Photodegradation can be a significant issue for light-sensitive compounds.

  • 1,2,5-Oxadiazole Ring: Some oxadiazole derivatives have been shown to undergo photochemical reactions, such as ring isomerization or cleavage, upon exposure to UV light. [11][12]The specific pathway is dependent on the substituents and the wavelength of light.

  • Carbamate and Amino Groups: These groups are not strong chromophores in the near-UV and visible regions but can influence the electronic properties of the oxadiazole ring. The presence of the amino group may increase the molecule's susceptibility to photo-oxidation.

Experimental Protocols for Stability Assessment

To empirically determine the stability and degradation profile of this compound, a systematic forced degradation study is essential. [13]

Forced Degradation (Stress Testing) Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prepare stock solution (e.g., in ACN or MeOH) Prepare stock solution (e.g., in ACN or MeOH) Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prepare stock solution (e.g., in ACN or MeOH)->Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prepare stock solution (e.g., in ACN or MeOH)->Base Hydrolysis (e.g., 0.1 M NaOH, RT) Oxidative (e.g., 3% H2O2, RT) Oxidative (e.g., 3% H2O2, RT) Prepare stock solution (e.g., in ACN or MeOH)->Oxidative (e.g., 3% H2O2, RT) Thermal (Solid & Solution, e.g., 80°C) Thermal (Solid & Solution, e.g., 80°C) Prepare stock solution (e.g., in ACN or MeOH)->Thermal (Solid & Solution, e.g., 80°C) Photolytic (ICH Q1B) Photolytic (ICH Q1B) Prepare stock solution (e.g., in ACN or MeOH)->Photolytic (ICH Q1B) Time-point sampling Time-point sampling Acid Hydrolysis (e.g., 0.1 M HCl, 60°C)->Time-point sampling Base Hydrolysis (e.g., 0.1 M NaOH, RT)->Time-point sampling Oxidative (e.g., 3% H2O2, RT)->Time-point sampling Thermal (Solid & Solution, e.g., 80°C)->Time-point sampling Photolytic (ICH Q1B)->Time-point sampling Neutralization (for acid/base samples) Neutralization (for acid/base samples) Time-point sampling->Neutralization (for acid/base samples) Dilution Dilution Neutralization (for acid/base samples)->Dilution LC-MS/MS Analysis LC-MS/MS Analysis Dilution->LC-MS/MS Analysis Assay of parent compound Assay of parent compound LC-MS/MS Analysis->Assay of parent compound Identification of degradants Identification of degradants LC-MS/MS Analysis->Identification of degradants Mass balance calculation Mass balance calculation Assay of parent compound->Mass balance calculation Identification of degradants->Mass balance calculation

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols

4.2.1. Hydrolytic Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.

    • Place the vial in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a sealed vial.

    • Keep the vial at room temperature.

    • Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of purified water in a sealed vial.

    • Place the vial in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).

    • Dilute with mobile phase for analysis.

4.2.2. Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL stock solution.

  • Procedure:

    • Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide in a sealed vial.

    • Keep the vial at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Dilute with mobile phase for analysis.

4.2.3. Thermal Degradation

  • Solid State:

    • Place a known amount of the solid compound in a thin layer in a glass vial.

    • Heat in an oven at a specified temperature (e.g., 80°C).

    • At specified time points, dissolve a portion of the solid in a known volume of solvent for analysis.

  • Solution State:

    • Prepare a solution of the compound in a suitable solvent (e.g., water or acetonitrile/water).

    • Heat the solution in a sealed vial at a specified temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points for analysis.

4.2.4. Photolytic Degradation

  • Procedure:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reversed-phase HPLC method coupled with a mass spectrometer (LC-MS/MS) is highly recommended.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve all peaks (e.g., 5% to 95% B over 10 minutes).

  • Detection:

    • UV/Vis detector to quantify the parent compound.

    • Mass spectrometer to identify the mass of the parent and degradation products.

Summary and Recommendations

Based on the chemical principles of its constituent moieties, this compound is predicted to be most susceptible to degradation under alkaline and strong acidic conditions, as well as at elevated temperatures. The primary degradation pathways are likely to be hydrolysis of the carbamate linkage and potential opening of the oxadiazole ring under harsh pH conditions.

Recommendations for Handling and Storage:

  • Storage: Store in a cool, dry place, protected from light.

  • Formulation: For liquid formulations, a buffered system in the pH range of 3-5 is recommended to maximize stability. [7][8]* Excipient Compatibility: Care should be taken to avoid alkaline excipients that could promote carbamate hydrolysis.

This guide provides a theoretical framework and a practical experimental approach to thoroughly characterize the stability and degradation profile of this compound. The successful execution of these studies will provide the necessary data to ensure the quality, safety, and efficacy of any potential products containing this molecule.

References

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Trivedi, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • ResearchGate. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?
  • Jukić, M., et al. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
  • Trivedi, R., et al. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • Daily, R. L. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate.
  • PubMed. (n.d.). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate.
  • ACS Omega. (n.d.). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction.
  • PMC - NIH. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance.
  • ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate.
  • RSC Publishing. (n.d.). Photochemical behaviour of some 1,2,4-oxadiazole derivatives.
  • CAMEO Chemicals - NOAA. (n.d.). METHYL CARBAMATE.
  • PubMed. (2024). Oxadiazolines as Photoreleasable Labels for Drug Target Identification.
  • ResearchGate. (n.d.). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents.
  • PubChem. (n.d.). Methyl Carbamate.
  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • PMC - PubMed Central. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.
  • Scirp.org. (n.d.). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
  • Unknown Source. (n.d.).
  • MDPI. (n.d.). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
  • ResearchGate. (n.d.). 3-(4-Amino-1,2,5-oxadiazol-3-yl).
  • PMC - PubMed Central. (2015). Methyl-5-(7-nitrobenzo[c]o[3][4][14]xadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. Retrieved from

  • PubMed. (1987). Amino acid analysis by reversed-phase high-performance liquid chromatography. Automatic pre-column derivatization with activated carbamate reagent.
  • ResearchGate. (n.d.). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
  • Journal of Pharma and Biomedics. (n.d.). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.

Sources

An In-Depth Technical Guide to the Solubility of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. Among these, solubility stands as a critical gatekeeper, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate, a novel heterocyclic compound with potential therapeutic applications. While specific experimental data for this compound is not yet publicly available, this document serves as a predictive guide and a procedural handbook for researchers. We will delve into the theoretical underpinnings of its expected solubility, provide detailed protocols for its empirical determination, and discuss the interpretation of this vital data in a drug development context.

Physicochemical Profile and Predicted Solubility Characteristics

This compound is a multifaceted molecule incorporating a 1,2,5-oxadiazole (furazan) ring, an amino group, and a methyl carbamate moiety. Each of these functional groups contributes uniquely to the compound's overall physicochemical profile, particularly its solubility.

The 1,2,5-oxadiazole ring is a nitrogen-rich heterocycle that can participate in hydrogen bonding via its nitrogen and oxygen atoms, suggesting a potential for solubility in polar solvents.[1][2] The amino group introduces a basic center and a strong hydrogen bond donor, which is expected to enhance aqueous solubility, particularly at acidic pH where it can be protonated. Conversely, the methyl carbamate group, while containing hydrogen bond donors and acceptors, also introduces a degree of lipophilicity.[3][4] Methyl carbamate itself is a colorless solid.[3]

The interplay of these functional groups suggests a molecule with moderate polarity. It is anticipated that the compound will exhibit limited but measurable solubility in aqueous media, with a notable pH dependence. In organic solvents, its solubility is likely to be favored in polar aprotic solvents such as DMSO and DMF, and polar protic solvents like ethanol and methanol, where hydrogen bonding interactions can be readily formed.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~173.12 g/mol Calculated from molecular formula (C4H5N3O3)
LogP 0.5 - 1.5Estimated based on contributions from the oxadiazole, amino, and methyl carbamate groups.
pKa (most basic) 2.0 - 4.0Estimated for the amino group, influenced by the electron-withdrawing nature of the oxadiazole ring.
Aqueous Solubility Low to moderateBalance of polar functional groups and the heterocyclic core.
pH-dependent Solubility Higher solubility at lower pHProtonation of the amino group is expected to increase aqueous solubility.

Computational Approaches to Solubility Prediction

Before embarking on extensive experimental studies, computational models can provide valuable initial estimates of a compound's solubility.[5][6] These in silico tools utilize various algorithms, from fragment-based statistical methods to more complex quantum mechanical calculations, to predict solubility based on chemical structure.[7][8][9]

Several commercial and open-source platforms are available for this purpose. These models can help in prioritizing compounds for synthesis and in designing appropriate formulation strategies early in the development process. However, it is crucial to recognize that these predictions are estimations and must be confirmed by empirical data.

Experimental Determination of Solubility: Protocols and Best Practices

The empirical determination of solubility is a cornerstone of pre-formulation studies. Two key types of solubility are typically measured: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.[10][11]

  • Preparation of Stock Solutions and Buffers:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess pH-dependent solubility, as recommended by ICH guidelines.[12][13][14][15][16]

    • Select a range of relevant organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, dimethyl sulfoxide).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Add a known volume of each selected solvent or buffer to the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (typically 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the sample through a 0.22 µm filter to remove any remaining solid particles. The filter material should be compatible with the solvent used.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • The measured concentration of the filtrate represents the thermodynamic solubility of the compound in that specific solvent or buffer.

    • Report the solubility in units of mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing cluster_analyze Analysis prep_solid Add excess solid compound to vials prep_solvent Add known volume of solvent/buffer equilibrate Agitate at constant temperature (24-72h) prep_solvent->equilibrate settle Settle excess solid equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter (0.22 µm) withdraw->filter quantify Quantify concentration (e.g., HPLC) filter->quantify report Report thermodynamic solubility quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method is faster than the shake-flask method and is well-suited for early-stage drug discovery when large numbers of compounds need to be screened.[17][18][19][20][21]

  • Preparation of Compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a clear-bottomed 96- or 384-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition and Precipitation:

    • Using a liquid handling robot for precision, add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

    • Mix the plate gently.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours). During this time, compounds with solubility below their concentration in a given well will precipitate.

  • Detection (Nephelometry/Turbidimetry):

    • Measure the turbidity or light scattering in each well using a plate reader equipped with a nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).[18][22] An increase in turbidity or light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • Plot the turbidity/absorbance reading against the compound concentration.

    • The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed above the background. This can be determined by setting a threshold (e.g., 3 times the standard deviation of the blank wells).

G cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis prep_stock Prepare high-concentration DMSO stock solution add_compound Add DMSO stock to buffer (serial dilution) prep_stock->add_compound prep_plate Dispense aqueous buffer into plate prep_plate->add_compound incubate Incubate at constant temperature (1-2h) add_compound->incubate measure_turbidity Measure turbidity/ light scattering incubate->measure_turbidity analyze_data Determine concentration at precipitation point measure_turbidity->analyze_data report Report kinetic solubility analyze_data->report

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Application in Drug Development

The solubility data obtained from these experiments are crucial for several aspects of drug development:

  • Lead Optimization: Poor solubility can be a red flag, prompting medicinal chemists to modify the compound's structure to improve this property.

  • Formulation Development: Understanding the solubility in different solvents and pH conditions is essential for developing suitable formulations for both preclinical and clinical studies. For oral dosage forms, solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) should also be assessed.

  • In Vitro Assay Design: Knowledge of a compound's aqueous solubility is critical for designing and interpreting in vitro biological assays, as precipitation in the assay medium can lead to erroneous results.

Table 2: Illustrative Solubility Data for this compound

Solvent/BufferTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
Aqueous Buffer, pH 2.0 25> 1000 (Predicted)> 200 (Predicted)
Aqueous Buffer, pH 7.4 2550 - 100 (Predicted)30 - 60 (Predicted)
Ethanol 25500 - 1000 (Predicted)N/A
Methanol 25800 - 1500 (Predicted)N/A
Acetonitrile 25200 - 400 (Predicted)N/A
DMSO 25> 50,000 (Predicted)N/A

Disclaimer: The data in this table is illustrative and predictive, based on the analysis of the compound's functional groups. It should be confirmed by experimental determination.

Conclusion

While the definitive solubility profile of this compound awaits empirical elucidation, this guide provides a robust framework for its prediction and determination. The interplay of its amino, oxadiazole, and methyl carbamate functionalities suggests a compound with pH-dependent aqueous solubility and good solubility in polar organic solvents. By employing the detailed protocols for thermodynamic and kinetic solubility measurements outlined herein, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions and advance promising new chemical entities toward the clinic.

References

  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679.
  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

  • Wikipedia. (2023). Methyl carbamate. [Link]

  • GMP Compliance. ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • ResearchGate. Computational Tools for Solubility Prediction. [Link]

  • Particle Analysis. ICH Q6A, Q8 & Q9 Compliance. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Digital Discovery. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

  • National Center for Biotechnology Information. SolTranNet – A machine learning tool for fast aqueous solubility prediction. [Link]

  • National Center for Biotechnology Information. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • PubChem. Methyl Carbamate. [Link]

  • Digital Discovery. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • BMG LABTECH. Turbidity & Solubility. [Link]

  • PubMed. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. [Link]

  • BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • Evotec. Turbidimetric Solubility Assay. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • MDPI. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]

  • PubMed Central. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. [Link]

  • ResearchGate. Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. [Link]

  • ResearchGate. 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate is a heterocyclic compound featuring a furazan (1,2,5-oxadiazole) ring, a structure of significant interest in medicinal chemistry. The furazan scaffold is a common feature in a variety of biologically active molecules, with derivatives exhibiting a wide range of activities including anti-proliferative, anti-parasitic, and enzyme inhibitory properties[1][2][3]. The incorporation of a carbamate moiety further suggests potential for diverse biological interactions, as carbamates are key structural motifs in many approved drugs and are known to participate in crucial drug-target interactions[4].

While specific biological data for this compound is not extensively documented in publicly available literature, its structural components suggest it may act as an anti-proliferative or cytotoxic agent. Furazan derivatives have been noted for their ability to induce apoptosis in cancer cells, and their biological effects are often linked to the generation of reactive oxygen species (ROS) or interaction with key cellular enzymes[5][6]. Carbamates are known inhibitors of enzymes such as acetylcholinesterase, and can also serve as bioisosteric replacements for amide or ester groups, potentially enhancing metabolic stability and cell permeability[4][7].

These application notes provide a comprehensive, albeit hypothetical, framework for the initial characterization and use of this compound in a cell culture setting. The provided protocols are based on the general properties of related furazan and carbamate compounds and are intended to serve as a starting point for empirical validation by the end-user.

Physicochemical Properties & Handling

PropertyValueSource
Molecular FormulaC₄H₅N₃O₃[8]
Molecular Weight143.10 g/mol [8]
AppearanceSolid (predicted)General knowledge
SolubilitySoluble in DMSO, DMF, and other organic solvents. Aqueous solubility is likely limited.[6]
StorageStore at -20°C, desiccated and protected from light.General laboratory practice

Stock Solution Preparation:

It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving 1.431 mg of the compound in 1 mL of DMSO.

Important Considerations:

  • Solvent Effects: When diluting the stock solution into aqueous cell culture media, ensure the final concentration of the organic solvent is non-toxic to the cells (typically ≤ 0.5% v/v for DMSO). A solvent control should always be included in experiments.

  • Stability: The stability of the compound in aqueous media is unknown. It is advisable to prepare fresh dilutions from the stock solution for each experiment.

Safety Precautions

The toxicological properties of this compound have not been thoroughly investigated. Based on related compounds, caution should be exercised.

  • Wear appropriate personal protective equipment (PPE), including a laboratory coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Refer to the Safety Data Sheet (SDS) for general carbamate compounds for more detailed information[9].

Hypothesized Mechanism of Action & Potential Applications

Based on the known activities of furazan and carbamate derivatives, this compound may exhibit its biological effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many furazan-containing compounds have demonstrated the ability to trigger programmed cell death in cancer cell lines[2][5].

  • Enzyme Inhibition: The carbamate group may act as an inhibitor of various enzymes, such as esterases or kinases, which are often dysregulated in disease states.

  • Modulation of Cellular Signaling Pathways: The compound could interfere with signaling cascades involved in cell proliferation, survival, or differentiation.

These potential mechanisms suggest that this compound could be investigated for its utility as:

  • An anti-cancer agent.

  • A tool compound for studying specific enzymatic pathways.

  • A lead compound for the development of novel therapeutics.

G cluster_0 Hypothesized Cellular Effects of this compound Compound This compound Enzyme Enzyme Inhibition (e.g., Kinases, Esterases) Compound->Enzyme ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Signaling Modulation of Signaling Pathways Compound->Signaling Apoptosis Apoptosis Enzyme->Apoptosis ROS->Apoptosis Proliferation Inhibition of Cell Proliferation Signaling->Proliferation

Caption: Hypothesized mechanisms of action for this compound.

Experimental Protocols

The following protocols are generalized and should be optimized for your specific cell line and experimental conditions.

Protocol 1: Determination of Optimal Working Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol aims to determine the concentration range at which the compound exhibits cytotoxic effects, which is crucial for designing subsequent functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity[10][11].

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and the expected kinetics of the compound's action.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

G cluster_1 Cytotoxicity Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 2-4h MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Sources

Application Notes and Protocols for In Vitro Assay Development with Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate. Lacking pre-existing data on this specific molecule, we present a structured, hypothesis-driven approach to assay development. By analyzing the compound's core chemical moieties—the 1,2,5-oxadiazole (furazan) ring and the methyl carbamate group—we propose three primary avenues for investigation: acetylcholinesterase inhibition, anticancer cytotoxicity, and anti-inflammatory activity. For each proposed biological activity, this guide offers detailed, step-by-step protocols for robust in vitro assays, guidance on data interpretation, and best practices for assay validation. The methodologies are designed to be self-validating and provide a solid foundation for further drug discovery and development efforts.

Introduction and Structural Analysis of the Target Compound

This compound is a synthetic small molecule featuring two key functional groups that suggest potential biological activity. A thorough understanding of these components is crucial for designing a logical and efficient screening strategy.

  • The 1,2,5-Oxadiazole (Furazan) Moiety: The five-membered oxadiazole ring is a well-recognized pharmacophore in medicinal chemistry. Derivatives of 1,2,5-oxadiazole are known to possess a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic activities.[1][2][3] This heterocycle's metabolic stability and ability to participate in hydrogen bonding make it an attractive scaffold in drug design.[4] Some oxadiazole-containing compounds have been investigated as inhibitors of protein-protein interactions, such as the c-Myc-Max dimerization, which is critical in cancer progression.[5][6]

  • The Methyl Carbamate Moiety: The carbamate group is structurally similar to the transition state of acetylcholine hydrolysis and is the key functional group in a class of well-known acetylcholinesterase (AChE) inhibitors.[7][8] Carbamates act by carbamylating the serine residue in the active site of AChE, leading to a temporary inactivation of the enzyme. This reversible inhibition increases acetylcholine levels at neuronal synapses and neuromuscular junctions.[7][8]

Based on this structural analysis, we can formulate several primary hypotheses for the biological activity of this compound, which will guide our initial in vitro assay development.

Hypothesized Biological Activities and Tiered Assay Strategy

A tiered approach to screening will efficiently allocate resources, starting with broad, cost-effective assays and progressing to more complex, mechanism-of-action studies for confirmed "hits."

Tier 1: Primary Screening

  • Hypothesis 1: Acetylcholinesterase (AChE) Inhibition. The presence of the methyl carbamate group strongly suggests potential AChE inhibitory activity.

  • Hypothesis 2: Anticancer Activity. The 1,2,5-oxadiazole core is a common feature in compounds with cytotoxic effects against cancer cells.

  • Hypothesis 3: Anti-inflammatory Activity. Oxadiazole derivatives have shown promise as anti-inflammatory agents.

Tier 2: Secondary & Mechanistic Assays

  • For hits from AChE screening: Determine the mode of inhibition (reversible vs. irreversible) and selectivity against Butyrylcholinesterase (BChE).

  • For hits from anticancer screening: Investigate the mechanism of cell death (e.g., apoptosis induction via caspase assays) and screen against a broader panel of cancer cell lines.

  • For hits from anti-inflammatory screening: Elucidate the mechanism, for example, by measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or key signaling pathways like NF-κB.

This guide will focus on providing detailed protocols for the Tier 1 primary screening assays.

Experimental Protocols: Primary Screening

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), detectable at 412 nm.

A. Materials and Reagents

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • This compound (Test Compound)

  • Donepezil or Galantamine (Positive Control Inhibitor)

  • DMSO (for dissolving compounds)

  • 96-well microtiter plates

  • Microplate reader

B. Step-by-Step Protocol

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. Create a series of dilutions in phosphate buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration in the well is ≤1%.

  • Reagent Preparation:

    • AChE Solution: Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.

    • ATCI Solution: Prepare a 10 mM solution of ATCI in deionized water.

    • DTNB Solution: Prepare a 3 mM solution of DTNB in phosphate buffer.

  • Assay Procedure:

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 25 µL of the AChE working solution to all wells except the "blank" (substrate control) wells. Add 50 µL of buffer to the blank wells instead.

    • Add 125 µL of the DTNB solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution to all wells.

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mAbs/min).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

C. Experimental Workflow Diagram

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_cpd Prepare Compound Dilution Series add_cpd Add Compound/ Controls prep_cpd->add_cpd prep_reagents Prepare AChE, DTNB, and ATCI Solutions add_ache Add AChE Enzyme prep_reagents->add_ache add_dtnb Add DTNB prep_reagents->add_dtnb add_atci Add Substrate (ATCI) prep_reagents->add_atci add_buffer Add Buffer add_buffer->add_cpd add_cpd->add_ache add_ache->add_dtnb incubate Incubate (37°C) add_dtnb->incubate incubate->add_atci read_plate Kinetic Read at 412 nm add_atci->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for the AChE Inhibition Assay.
Protocol 2: Anticancer Cytotoxicity Assay (MTT-Based)

This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.

A. Materials and Reagents

  • Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • This compound (Test Compound)

  • Doxorubicin or Paclitaxel (Positive Control)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

B. Step-by-Step Protocol

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = [(Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % Viability against the logarithm of the compound concentration and determine the IC50 value.

C. Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Cell Culture cluster_treat Treatment cluster_detect Detection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h treat_cells Add Compound to Cells incubate_24h->treat_cells prep_cpd Prepare Compound Dilutions prep_cpd->treat_cells incubate_72h Incubate 48-72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for the MTT-based Cytotoxicity Assay.
Protocol 3: Anti-inflammatory (Nitric Oxide Inhibition) Assay (Griess Test)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

A. Materials and Reagents

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO2) for standard curve

  • This compound (Test Compound)

  • Dexamethasone or L-NAME (Positive Control)

  • 96-well cell culture plates

B. Step-by-Step Protocol

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound or positive control for 1-2 hours before inducing inflammation.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement:

    • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve of NaNO2 (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Part A to all wells (samples and standards).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to all wells.

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the purple/magenta color is proportional to the nitrite concentration.

  • Data Analysis:

    • Determine the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition: % NO Inhibition = [1 - (Nitrite_test / Nitrite_LPS_control)] * 100

    • Plot the % Inhibition against the compound concentration to determine the IC50 value.

    • Note: It is critical to perform a parallel cytotoxicity assay (e.g., MTT) under the same conditions to ensure that the observed NO inhibition is not due to cell death.

Data Presentation and Assay Validation

Quantitative results from these primary screens should be organized for clear comparison.

Table 1: Hypothetical Primary Screening Results

Assay TypeTarget/Cell LinePositive ControlTest Compound IC50 (µM)
AChE Inhibition Electric Eel AChEDonepezil (IC50 = 0.01)5.2
Cytotoxicity HeLaDoxorubicin (IC50 = 0.5)12.8
Cytotoxicity MCF-7Doxorubicin (IC50 = 0.8)> 100
Cytotoxicity A549Doxorubicin (IC50 = 1.1)25.6
NO Inhibition RAW 264.7 (LPS)Dexamethasone (IC50 = 0.1)8.9

Assay Validation for High-Throughput Screening (HTS)

Before scaling any assay for HTS, it is essential to validate its robustness. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.

  • Z'-factor Calculation: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|] Where:

    • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., max inhibition/effect).

    • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., vehicle control).

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay, may require optimization.

    • Z' < 0: Not a suitable assay for screening.

The development and validation of in vitro assays are foundational steps in the drug discovery pipeline.[9][10][11] These processes involve careful optimization of various parameters to ensure sensitivity, specificity, and reliability.[12][13] For novel compounds, a combination of target-based and phenotypic screening approaches can provide a comprehensive understanding of their biological effects.[10]

Conclusion and Future Directions

This guide outlines a logical, hypothesis-driven strategy for the initial in vitro characterization of this compound. The provided protocols for AChE inhibition, cytotoxicity, and anti-inflammatory screening serve as a robust starting point for any research team. Positive results in any of these primary assays should be followed by more in-depth secondary assays to confirm activity, elucidate the mechanism of action, and explore structure-activity relationships (SAR). This structured approach ensures a thorough and efficient evaluation of the compound's therapeutic potential.

References

  • Assay Guidance Manual. (2019). National Center for Biotechnology Information. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG Labtech. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]

  • In Vitro Assay Development Services. (n.d.). Charles River Laboratories. [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). Biotechnology and Applied Biochemistry. [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). Michigan State University Drug Discovery. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (2018). Pharmaceutical Research. [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. (2017). World Journal of Pharmaceutical Research. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology. [Link]

  • Carbamate Toxicity. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (2022). Molecules. [Link]

  • Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2007). Indian Journal of Chemistry. [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. (1992). Reviews of Environmental Contamination and Toxicology. [Link]

  • Methyl 4′-methyl-5-(7-nitrobenzo[c][9][10][14]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. (2014). ChemMedChem. [Link]

  • Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents. (2016). European Journal of Medicinal Chemistry. [Link]

  • N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Application Notes and Protocols for Efficacy Testing of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate (Compound X) in Animal Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Alzheimer's Disease (AD) is a multifactorial neurodegenerative disorder characterized by progressive cognitive decline. Key pathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These events lead to synaptic dysfunction, neuronal loss, and neurotransmitter deficits, most notably a reduction in acetylcholine (ACh). Furthermore, cerebrovascular dysfunction, including reduced cerebral blood flow (CBF), is increasingly recognized as a critical component of AD pathology that exacerbates neurodegeneration.

This document provides detailed protocols for evaluating the preclinical efficacy of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate (hereafter referred to as "Compound X"), a novel dual-mechanism therapeutic candidate. Based on its chemical structure, Compound X is hypothesized to function as both a cholinesterase inhibitor and a nitric oxide (NO) donor .

  • Cholinesterase Inhibition: The carbamate moiety is designed to reversibly inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh degradation. This action increases the synaptic residence time of ACh, aiming to ameliorate the cognitive deficits associated with cholinergic neuron loss in AD.

  • Nitric Oxide Donation: The 1,2,5-oxadiazole (furazan) ring system is a well-established pharmacophore capable of releasing NO through enzymatic reduction. NO is a potent vasodilator and signaling molecule that can enhance cerebral blood flow, which is often impaired in AD patients. Improved microcirculation may help clear Aβ, reduce hypoxia, and provide neuroprotective benefits.

This dual-action profile presents a promising, synergistic approach to AD therapy by simultaneously addressing symptomatic cognitive decline and underlying vascular deficits. The following protocols are designed to rigorously test this hypothesis in a validated transgenic mouse model of AD.

Recommended Animal Model Selection

For evaluating the efficacy of Compound X, the 5XFAD transgenic mouse model is recommended. This widely used and aggressive model co-expresses five human familial Alzheimer's disease (FAD) mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1).

Rationale for Selection:

  • Rapid Onset of Pathology: 5XFAD mice develop significant Aβ plaque deposition starting at 2 months of age, with associated cognitive deficits appearing by 4-5 months. This allows for relatively short-duration efficacy studies.

  • Robust and Well-Characterized Phenotype: The model exhibits key features of AD, including amyloid plaques, gliosis, and age-dependent cognitive impairment, making it suitable for testing both symptomatic and disease-modifying effects.

  • Commercial Availability: The model is readily available from commercial vendors (e.g., The Jackson Laboratory), ensuring reproducibility across different research sites.

A typical study will involve age-matched male and female 5XFAD mice and their non-transgenic (wild-type, WT) littermates.

Experimental Design and Workflow

A longitudinal study design is proposed to assess both cognitive improvement and pathological changes over time.

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Treatment Period cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Ex Vivo Analysis acclimation Week 1-2: Acclimation & Handling baseline Week 3: Baseline Behavioral Testing (Y-Maze, Novel Object Recognition) acclimation->baseline treatment Week 4-15: Chronic Dosing (Vehicle, Donepezil, Compound X Low/Mid/High Dose) baseline->treatment behavior_final Week 12-13: Mid-Point Behavioral Testing (Morris Water Maze) treatment->behavior_final cbf_imaging Week 14: Cerebral Blood Flow Imaging (Laser Speckle Contrast Imaging) behavior_final->cbf_imaging behavior_endpoint Week 15: Final Behavioral Testing (Y-Maze, NOR) cbf_imaging->behavior_endpoint euthanasia Week 16: Euthanasia & Tissue Collection behavior_endpoint->euthanasia biochem Biochemical Assays (AChE Activity, Aβ ELISA) euthanasia->biochem histology Histopathology (Plaque Staining, Gliosis) euthanasia->histology

Figure 1: Proposed longitudinal experimental workflow for evaluating Compound X in 5XFAD mice.

Study Groups and Dosing Regimen

The following study groups are recommended, with n=12-15 animals per group (mixed-sex) to ensure statistical power.

Group IDAnimal GenotypeTreatment ArticleDoseRoute of Administration
1Wild-Type (WT)Vehicle-Oral Gavage (p.o.)
25XFADVehicle-Oral Gavage (p.o.)
35XFADDonepezil (Positive Control)1 mg/kgOral Gavage (p.o.)
45XFADCompound XLow Dose (e.g., 5 mg/kg)Oral Gavage (p.o.)
55XFADCompound XMid Dose (e.g., 15 mg/kg)Oral Gavage (p.o.)
65XFADCompound XHigh Dose (e.g., 50 mg/kg)Oral Gavage (p.o.)

Dosing Protocol:

  • Age at Start: Begin treatment at 4 months of age, when cognitive deficits are emerging.

  • Formulation: Formulate Compound X in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Sonication may be required for suspension.

  • Administration: Administer daily via oral gavage for a total of 12 weeks.

  • Dose Selection: The proposed doses are placeholders and must be determined by prior Maximum Tolerated Dose (MTD) and pharmacokinetic (PK) studies.

Efficacy Assessment Protocols

Protocol 1: Behavioral Testing for Cognition

Behavioral tests should be conducted during the light phase, and animals should be habituated to the test room for at least 30 minutes prior to testing.

  • Principle: This task leverages the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations (entering a new arm instead of a recently visited one) reflects working memory.

  • Apparatus: A three-arm maze with arms of equal dimensions (e.g., 40 cm long, 10 cm wide, 15 cm high walls), made of a non-porous material.

  • Procedure:

    • Place the mouse at the end of one arm and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries using overhead video tracking software (e.g., Any-maze, EthoVision).

    • An arm entry is counted when all four paws are within the arm.

    • Calculate the percentage of alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100. An alternation is a sequence of three consecutive entries into different arms (e.g., ABC, BCA).

  • Principle: This test assesses the ability of a mouse to learn and remember the location of a hidden platform in a pool of opaque water, using distal spatial cues.

  • Apparatus: A circular pool (120-150 cm diameter) filled with water (22-24°C) made opaque with non-toxic white tempera paint. A small escape platform (10 cm diameter) is submerged 1 cm below the water surface.

  • Procedure:

    • Acquisition Phase (5 days, 4 trials/day):

      • Gently place the mouse into the water facing the pool wall from one of four randomized start positions.

      • Allow the mouse to swim for 60 seconds to find the hidden platform.

      • If the mouse fails to find the platform, guide it there and allow it to remain for 15 seconds.

      • Record the escape latency (time to find the platform) and path length.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.

Protocol 2: In Vivo Target Engagement and Physiological Response
  • Principle: LSCI is a non-invasive optical technique to measure cerebral blood flow in real-time. It will be used to confirm the NO-mediated vasodilatory effect of Compound X.

  • Procedure:

    • Anesthetize the mouse (e.g., with isoflurane) and fix its head in a stereotaxic frame. Maintain body temperature at 37°C.

    • Perform a craniotomy over the somatosensory cortex to expose the brain surface.

    • Position the LSCI camera above the exposed cortex and acquire a baseline CBF recording for 5-10 minutes.

    • Administer a single acute dose of Compound X (or vehicle) intraperitoneally (i.p.) to bypass first-pass metabolism for this acute measurement.

    • Record the CBF continuously for 60 minutes post-injection.

    • Analyze the data to quantify the percentage change in CBF from baseline over time.

G cluster_0 Hypothesized Dual Mechanism of Compound X cluster_1 Pathway 1: Cholinergic Enhancement cluster_2 Pathway 2: Vasodilation compound Compound X AChE Acetylcholinesterase (AChE) compound->AChE Inhibits NO Nitric Oxide (NO) compound->NO Releases ACh Acetylcholine (ACh) AChE->ACh Degrades Synapse Synaptic Cleft ACh->Synapse Increases in PostSynaptic Postsynaptic Receptor Synapse->PostSynaptic Activates Cognition {Cognitive Improvement} PostSynaptic->Cognition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation CBF {Increased Cerebral Blood Flow (CBF)} Vasodilation->CBF

High-throughput screening assays for oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to High-Throughput Screening Assays for Oxadiazole Derivatives

Authored by a Senior Application Scientist

Introduction: The Therapeutic Promise of Oxadiazole Scaffolds

The oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Derivatives of oxadiazole, particularly the 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers, are recognized as "privileged structures" due to their remarkable structural stability, favorable metabolic profiles, and capacity to act as bioisosteres for ester and amide functionalities.[1][2] This versatility has led to the development of oxadiazole-containing compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6][7][8]

Given the immense therapeutic potential and the need to evaluate large chemical libraries of these derivatives, high-throughput screening (HTS) has become an indispensable tool for identifying promising lead compounds.[9][10] This guide provides a detailed overview of key HTS assays—cell-based, biochemical, and biophysical—tailored for the discovery and characterization of novel oxadiazole drug candidates. We will delve into the causality behind experimental choices, provide robust protocols, and outline data interpretation strategies to ensure scientific integrity and accelerate the drug discovery pipeline.

The High-Throughput Screening (HTS) Workflow: A Strategic Overview

The primary goal of HTS is to rapidly interrogate large compound libraries to identify "hits"—compounds that elicit a desired biological response.[9][11] This is not merely a brute-force process but a carefully orchestrated workflow designed to maximize efficiency and minimize false positives and negatives.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Characterization AssayDev Assay Development & Validation HTS High-Throughput Screen (e.g., 100,000+ compounds, single concentration) AssayDev->HTS Robust Assay (Z' > 0.5) HitID Primary Hit Identification HTS->HitID Raw Data DoseResponse Dose-Response Confirmation (e.g., IC50/EC50) HitID->DoseResponse Initial Hits CounterScreens Counter-Screens & Orthogonal Assays DoseResponse->CounterScreens Confirmed Hits SAR Structure-Activity Relationship (SAR) CounterScreens->SAR Validated Hits Biophysical Biophysical Validation (e.g., SPR, ITC) SAR->Biophysical ADME In Vitro ADME/Tox Biophysical->ADME Leads

Caption: A generalized workflow for a high-throughput screening drug discovery campaign.

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays are fundamental for primary screening as they measure a compound's effect in a biological context, providing insights into cytotoxicity, cell proliferation, and other phenotypic changes. Many oxadiazole derivatives are investigated for their anticancer properties, making cytotoxicity assays a logical starting point.[12][13][14]

Application Note: The MTT Assay for Cytotoxicity Screening

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a robust, colorimetric method for assessing cell metabolic activity.[15] Because active mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt (MTT) into a purple formazan precipitate, the amount of formazan produced is directly proportional to the number of viable cells.[16]

Causality of Experimental Choices:

  • Why measure metabolic activity? It serves as a reliable proxy for cell viability and proliferation. A compound that is cytotoxic will compromise mitochondrial function, leading to a decreased signal.

  • Why use serum-free media during MTT incubation? Serum components can interfere with the reduction of MTT and affect the accurate solubilization of formazan crystals, leading to variable results.

  • Why is cell seeding density critical? The assay's response must be within a linear range. Too few cells will produce a weak signal, while too many can lead to nutrient depletion and signal saturation, masking the compound's true effect.

Protocol: High-Throughput MTT Assay (96-well format)

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)[16]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Complete cell culture medium

  • Adherent or suspension cancer cell line (e.g., MCF-7, A549 for which oxadiazoles have shown activity)[12][13]

  • 96-well flat-bottom microplates

  • Microplate reader (absorbance at 570 nm, reference at ~630 nm)

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "medium only" (blank) and "cells only" (vehicle control). Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of oxadiazole derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions. For the vehicle control wells, add medium containing the same final concentration of the solvent (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C. The appearance of a purple precipitate is indicative of formazan formation.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well.[16] Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.

Data Analysis & Quality Control:

  • Calculate Percent Viability:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Determine IC₅₀: Plot percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[10]

  • Self-Validation: The vehicle control wells should have a robust absorbance reading (typically >0.8), while the blank should be near zero. A known cytotoxic agent (e.g., Doxorubicin) should be included as a positive control to validate assay performance.

ParameterRecommended SettingRationale
Cell Line Cancer cell line relevant to the therapeutic goal (e.g., MCF-7, A549)Ensures biological relevance of the findings.[12]
Seeding Density 5,000 - 10,000 cells/wellStays within the linear dynamic range of the assay.
Compound Incubation 48 - 72 hoursAllows sufficient time for cytotoxic or anti-proliferative effects to manifest.
MTT Incubation 2 - 4 hoursBalances sufficient formazan production with minimizing artifacts.
Readout Wavelength 570 nm (reference 630 nm)Maximizes signal from formazan and corrects for background absorbance.

Biochemical Assays: Interrogating Molecular Targets

Many oxadiazole derivatives exert their effects by inhibiting specific enzymes, such as kinases, proteases, or histone deacetylases (HDACs).[17][18][19] Biochemical assays isolate the target protein and measure the compound's ability to modulate its activity directly.

Application Note: Fluorescence Polarization (FP) for Enzyme Inhibition

Fluorescence Polarization (FP) is a powerful, homogeneous assay technology ideal for HTS.[20] It measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution. A small, unbound tracer rotates rapidly, depolarizing emitted light and resulting in a low FP signal. When the tracer binds to a larger protein, its rotation slows dramatically, the emitted light remains polarized, and the FP signal increases.[20][21] In a competitive binding format, an unlabeled inhibitor (the oxadiazole derivative) will displace the tracer from the protein, causing a decrease in the FP signal.

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization Tracer_Free Tracer Light_Out_Low Depolarized Emission Tracer_Free->Light_Out_Low Rotation_Low Fast Rotation Tracer_Free->Rotation_Low Light_In_Low Polarized Excitation Light_In_Low->Tracer_Free Protein Target Protein Tracer_Bound Tracer Complex Bound Complex Light_Out_High Polarized Emission Complex->Light_Out_High Rotation_High Slow Rotation Complex->Rotation_High Light_In_High Polarized Excitation Light_In_High->Complex

Caption: Principle of Fluorescence Polarization (FP) assay for molecular binding.

Protocol: Competitive FP Binding Assay

Materials:

  • Purified target protein (e.g., a kinase)

  • Fluorescently labeled tracer (a known ligand or probe for the target)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • Low-volume, black, 384-well microplates

  • FP-capable microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the target protein and fluorescent tracer in assay buffer. The optimal concentrations must be determined empirically; typically, the protein concentration is around the Kd of the tracer, and the tracer concentration is low (1-10 nM) to maximize the assay window.[22][23]

  • Compound Plating: Dispense the oxadiazole derivatives (e.g., 50 nL) into the 384-well plate using an acoustic dispenser or pintool.

  • Protein-Inhibitor Incubation: Add the target protein solution (e.g., 10 µL) to the wells containing the compounds. Incubate for 15-30 minutes at room temperature to allow for binding.

  • Tracer Addition: Add the fluorescent tracer solution (e.g., 10 µL) to all wells.

  • Equilibration: Incubate the plate for the required time to reach binding equilibrium (can range from 30 minutes to several hours, determined during assay development). The plate should be protected from light.

  • Data Acquisition: Measure the fluorescence polarization in millipolarization units (mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.[22]

Data Analysis & Quality Control:

  • Controls:

    • Negative Control (High Signal): Protein + Tracer + Vehicle (0% inhibition).

    • Positive Control (Low Signal): Tracer + Vehicle (no protein) OR Protein + Tracer + known saturating inhibitor (100% inhibition).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * [1 - (mP_Sample - mP_Positive) / (mP_Negative - mP_Positive)]

  • Assay Quality (Z'-factor): A Z'-factor is calculated from the controls to assess the robustness of the HTS assay. A value > 0.5 is considered excellent.

    • Z' = 1 - [3 * (SD_Negative + SD_Positive) / |Mean_Negative - Mean_Positive|]

  • Determine IC₅₀: Confirmed hits are re-tested in a dose-response format to determine their IC₅₀ values.

Biophysical Assays: Validating Direct Target Engagement

Following primary and secondary screening, it is crucial to confirm that a hit compound physically interacts with its intended target. Biophysical assays provide label-free, quantitative data on binding affinity and kinetics.

Application Note: Surface Plasmon Resonance (SPR) for Hit Validation

Surface Plasmon Resonance (SPR) is an optical technique that measures molecular interactions in real-time on a sensor surface.[24] One molecule (the "ligand," typically the target protein) is immobilized on a gold-plated sensor chip. A solution containing the other molecule (the "analyte," the oxadiazole derivative) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).[24][25] This allows for the precise determination of association (kₐ), dissociation (kₔ), and affinity (Kₔ) constants.[24]

Causality of Experimental Choices:

  • Why is SPR label-free? The detection method relies on a physical property (refractive index), eliminating the need to modify the compound, which could alter its binding behavior.[26]

  • Why use a reference flow cell? A reference surface (without the immobilized ligand) is used to subtract background signals caused by bulk refractive index changes or non-specific binding, ensuring the measured response is due to the specific interaction.[24]

  • Why is regeneration necessary? To perform multiple binding cycles, the bound analyte must be removed from the ligand without damaging the ligand's activity. This is typically done with a pulse of a high/low pH solution or a chaotropic agent. For very high-affinity interactions, non-regeneration protocols may be required.[27]

Protocol: SPR Kinetic Analysis

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5 chip for amine coupling)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein (ligand)

  • Oxadiazole derivatives (analytes)

  • Running Buffer (e.g., HBS-EP+, often containing a small amount of DMSO to match the analyte solvent)

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC/NHS. Inject the purified protein over the surface; it will covalently bind to the activated matrix. Deactivate any remaining active sites with ethanolamine. A reference flow cell is prepared similarly but without protein injection.[26]

  • Analyte Injection: Prepare a series of dilutions of the oxadiazole compound in running buffer. Inject each concentration over both the reference and active flow cells for a set amount of time (association phase), followed by a flow of running buffer only (dissociation phase).[25]

  • Regeneration: After each cycle, inject a short pulse of a regeneration solution to remove all bound analyte, preparing the surface for the next injection.

  • Data Acquisition: The instrument records the response in RU over time, generating a sensorgram for each concentration.

Data Analysis & Quality Control:

  • Reference Subtraction: The software automatically subtracts the signal from the reference flow cell from the active flow cell signal.

  • Kinetic Fitting: The resulting sensorgrams are globally fitted to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters kₐ (on-rate), kₔ (off-rate), and the equilibrium dissociation constant Kₔ (Kₔ = kₔ/kₐ).

  • Self-Validation: The fitted model should closely match the experimental data. The results should be dose-dependent, with higher concentrations giving a larger binding response. A known binder should be used as a positive control, and a non-binding molecule as a negative control.

ParameterTypical Value/RangeRationale
Immobilization Level 2000 - 10000 RUSufficient signal for protein ligand, but not so high as to cause mass transport limitations.
Analyte Concentration 0.1x to 10x KₔSpans the binding curve to allow for accurate kinetic fitting.[25]
Flow Rate 30 - 50 µL/minMinimizes mass transport effects, ensuring the binding is reaction-limited.
DMSO Concentration Matched in analyte and bufferPrevents bulk shift artifacts caused by solvent mismatch.[24]

Conclusion

The discovery of novel therapeutics based on the oxadiazole scaffold is a highly active area of research. A well-designed high-throughput screening campaign is essential for efficiently identifying and advancing promising candidates. By integrating phenotypic cell-based assays for primary screening, target-oriented biochemical assays for hit triage, and quantitative biophysical methods for direct binding validation, researchers can build a robust and reliable drug discovery cascade. The protocols and principles outlined in this guide provide a comprehensive framework for executing these assays with scientific rigor, ensuring that the data generated is both trustworthy and actionable in the quest for new medicines.

References

  • 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (2022). Mini-Reviews in Medicinal Chemistry.
  • Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. (2016). Mini Reviews in Medicinal Chemistry.
  • An In-depth Technical Guide to the MTT Assay: Principles and Protocols. BenchChem.
  • MTT assay protocol. Abcam.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).
  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025).
  • High Throughput Screening (HTS).
  • Cytotoxicity MTT Assay Protocols and Methods. (2021).
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2015). Nucleic Acids Research.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2018). Expert Opinion on Drug Discovery.
  • Establishing and optimizing a fluorescence polariz
  • MTT Proliferation Assay Protocol. (2025).
  • A REVIEW ON SYNTHESIS, BIOLOGICAL ACTIVITIES, AND APPLICATIONS OF OXADIAZOLE DERIV
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry.
  • Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. (2008). Bioorganic & Medicinal Chemistry.
  • Quantitative high-throughput screening data analysis: challenges and recent advances. (2014). Expert Opinion on Drug Discovery.
  • Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors. (2007). Analytical Chemistry.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules.
  • Analysis of HTS data. (2017). Cambridge MedChem Consulting.
  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Heliyon.
  • Surface Plasmon Resonance Protocol & Troubleshooting.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • Protocol for Fluorescence Polarization Assay Using GI224329. (2007).
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2008). Methods in Molecular Biology.
  • 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2020). Journal of the Indian Chemical Society.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). ACS Omega.
  • Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021).
  • Identification of 1,2,5-oxadiazoles as a new class of SENP2 inhibitors using structure based virtual screening. (2014). Journal of Computer-Aided Molecular Design.
  • Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). Molecules.
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2025).
  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions, Harvard Medical School.
  • Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells. (2013). Drug Discoveries & Therapeutics.
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega.

Sources

Application Note & Protocol: Quantification of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate is a novel small molecule with potential therapeutic applications. As with any new chemical entity, the development of a robust and reliable analytical method for its quantification in biological matrices is a critical step in preclinical and clinical development. This application note provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is designed to be highly selective, sensitive, and accurate, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3].

The chemical structure of this compound suggests it is a polar molecule, which presents unique challenges in both sample preparation and chromatographic retention[4]. This protocol has been optimized to address these challenges, ensuring reliable data for pharmacokinetic and toxicokinetic studies.

Principle of the Method

This method employs protein precipitation for sample clean-up, followed by hydrophilic interaction liquid chromatography (HILIC) for separation and tandem mass spectrometry for detection. An isotopically labeled internal standard (IS) of this compound is used to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

Materials and Reagents

  • This compound reference standard (>99% purity)

  • [¹³C, ¹⁵N₂]-Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K₂EDTA)

  • Ultrapure water

Instrumentation and Analytical Conditions

3.1. Liquid Chromatography

  • System: UHPLC system

  • Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    Time (min) %B
    0.0 95
    2.0 50
    2.1 5
    3.0 5
    3.1 95

    | 4.0 | 95 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.2. Mass Spectrometry

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound To be determined experimentally To be determined experimentally

    | Internal Standard | To be determined experimentally | To be determined experimentally |

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150 °C, Desolvation temperature: 400 °C)

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Spike Plasma with IS s2 Protein Precipitation (Acetonitrile) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Transfer Supernatant s3->s4 s5 Evaporate & Reconstitute s4->s5 a1 Inject Sample s5->a1 a2 HILIC Separation a1->a2 a3 Mass Spectrometry (MRM Detection) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknowns d2->d3

Caption: Bioanalytical workflow for the quantification of this compound.

Detailed Protocols

5.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

5.2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentrations.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

5.3. Sample Preparation Protocol

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of 95:5 (v/v) acetonitrile:water.

  • Seal the plate and vortex for 1 minute before placing it in the autosampler.

Method Validation

The bioanalytical method will be validated according to the FDA and EMA guidelines, which includes the assessment of the following parameters[1][2][3][5]:

6.1. Selectivity and Specificity

  • Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS.

    • Interference from endogenous components should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

6.2. Linearity and Range

  • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

  • Protocol:

    • Analyze a calibration curve with at least six non-zero standards over three consecutive days.

    • The coefficient of determination (r²) should be ≥ 0.99.

6.3. Accuracy and Precision

  • Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter (precision).

  • Protocol:

    • Analyze QC samples at low, medium, and high concentrations in five replicates on three different days.

    • The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ).

    • The precision (coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).

6.4. Lower Limit of Quantification (LLOQ)

  • Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Protocol:

    • Analyze at least five replicates of the LLOQ sample.

    • The accuracy should be within ±20% of the nominal value, and the precision should not exceed 20%.

6.5. Recovery and Matrix Effect

  • Objective: To assess the extraction efficiency of the analyte (recovery) and the influence of co-eluting matrix components on the analyte's ionization (matrix effect)[6].

  • Protocol:

    • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at low, medium, and high concentrations.

    • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that of a neat solution at the same concentration.

6.6. Stability

  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

  • Protocol: Assess the stability of the analyte in plasma under the following conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period.

    • Long-Term Stability: At -80 °C for a specified period.

    • Post-Preparative Stability: In the autosampler.

Data Presentation

Table 1: Summary of Method Validation Parameters

Validation Parameter Acceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS.
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal values (±20% at LLOQ).
Precision (CV%) ≤ 15% (≤ 20% at LLOQ).
LLOQ Accuracy within ±20% and Precision ≤ 20%.
Recovery Consistent, precise, and reproducible.
Matrix Effect CV% of the matrix factor should be ≤ 15%.

| Stability | Analyte concentration within ±15% of the initial concentration. |

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The use of protein precipitation followed by HILIC-MS/MS analysis ensures high sensitivity and selectivity. This method is suitable for supporting pharmacokinetic and other studies in the drug development process, provided that a full validation is performed according to regulatory guidelines.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • European Paediatric Translational Research Infrastructure. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • PubMed. (2011). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • National Institutes of Health. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

Sources

A Robust and Sensitive LC-MS/MS Method for the Quantitation of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate. The structural combination of a 1,2,5-oxadiazole ring and a carbamate functional group is significant in medicinal chemistry and agrochemical development, often imparting potent biological activity.[1][2][3] Given the potential need for pharmacokinetic, metabolism, or environmental monitoring studies, a reliable analytical method is paramount. The protocol herein employs a straightforward protein precipitation for sample extraction from a biological matrix, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary specificity and sensitivity for trace-level analysis in complex matrices.

Introduction and Scientific Principle

This compound is a small organic molecule featuring a heterocyclic oxadiazole core and an N-methyl carbamate side chain. The oxadiazole moiety serves as a bioisostere for esters and amides, enhancing metabolic stability and pharmacokinetic properties, while carbamates are a well-established class of compounds with a broad range of biological activities, including use as insecticides and pharmaceuticals.[3][4]

The analytical challenge lies in selectively detecting this compound at low concentrations within complex sample types. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity and specificity.[5]

Our method is founded on three core principles:

  • Reversed-Phase Chromatography: The analyte is separated from matrix components based on its hydrophobicity using a C18 stationary phase. A gradient elution with acidified water and organic solvent ensures sharp peak shapes and efficient separation.

  • Electrospray Ionization (ESI): The analyte is efficiently ionized in the gas phase. Due to the presence of multiple basic nitrogen atoms in its structure (amino group, oxadiazole ring), the molecule readily accepts a proton in an acidic environment, making positive ion mode ESI ([M+H]⁺) the optimal choice for generating a strong precursor ion signal.[6][7]

  • Tandem Mass Spectrometry (MS/MS): The protonated molecule (precursor ion) is isolated, fragmented through collision-induced dissociation (CID), and specific fragment ions (product ions) are monitored. This two-stage mass filtering, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and provides unequivocal identification and quantification.

Analyte Characteristics and Mass Spectrometry Parameters

A deep understanding of the analyte's physicochemical properties is the foundation for rational method development.

Analyte Properties
PropertyValueSource
Structure Chemical structure (Analogue: Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate)Structure inferred from name and related compounds.[8]
Molecular Formula C₄H₆N₄O₃Calculated
Molecular Weight 158.12 g/mol Calculated
Monoisotopic Mass 158.0440 DaCalculated
Rationale for MS/MS Parameter Selection

The mass spectrometer is tuned to detect the specific transition of our parent molecule to its characteristic fragments.

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+) was selected due to the presence of the primary amine and heterocyclic nitrogen atoms, which are readily protonated.

  • Precursor Ion (Q1): The protonated molecule [M+H]⁺ is the target. Based on the monoisotopic mass of 158.0440 Da, the expected precursor ion is m/z 159.05 .

  • Product Ions (Q3): Collision-Induced Dissociation (CID) of the precursor ion is predicted to yield several stable fragments. The carbamate linkage is a common site of fragmentation. We propose monitoring two distinct product ions for confident detection. The most intense transition serves as the "quantifier," while the second serves as the "qualifier" to confirm identity.

    • Loss of Methoxycarbonyl (•COOCH₃, 59 Da): Fragmentation at the N-C bond of the carbamate results in the 4-amino-1,2,5-oxadiazol-3-amine ion. This is a highly probable and specific fragmentation pathway.

    • Loss of Methanol (CH₃OH, 32 Da): Rearrangement and loss of methanol can lead to a stable cyclic fragment.

Optimized MRM Transitions
ParameterSettingRationale
Precursor Ion (Q1) m/z 159.1[M+H]⁺ of the analyte.
Product Ion 1 (Quantifier) m/z 100.1[M+H - COOCH₃]⁺, represents the core amine structure.
Product Ion 2 (Qualifier) m/z 127.1[M+H - CH₃OH]⁺, a secondary characteristic fragment.
Dwell Time 100 msBalances scan speed with signal intensity.
Collision Energy (CE) To be optimized empirically (Starting point: 15-25 eV)Energy required to induce optimal fragmentation.
Source Temperature 500 °CAids in desolvation of the ESI droplets.
IonSpray Voltage +5500 VOptimal voltage for generating a stable electrospray.

Chromatographic Conditions

The LC system is configured to deliver a sharp, symmetrical peak for the analyte, free from co-eluting interferences. A reversed-phase C18 column is used, which is a versatile and robust choice for small polar molecules.[9][10] The addition of formic acid to the mobile phase aids in protonation for ESI+ and improves peak shape.

ParameterSetting
LC Column C18, 100 x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
LC Gradient Time (min)
0.0
0.5
4.0
5.0
5.1
8.0

Experimental Protocols and Workflows

The following sections provide step-by-step instructions for sample and standard preparation.

Diagram: Overall Analytical Workflow

LC-MS/MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solution Preparation Standards Working Standards & QCs Stock->Standards LC LC Separation (C18 Column) Standards->LC Inject Sample Plasma Sample Collection PPT Protein Precipitation Sample->PPT PPT->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: High-level workflow from sample preparation to final quantification.

Protocol 1: Preparation of Stock, Standard, and QC Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of DMSO or Methanol.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 Acetonitrile:Water.

  • Calibration Standards: Perform serial dilutions of the working stock solution with 50:50 Acetonitrile:Water to prepare calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in a blank matrix (e.g., control plasma) at low, medium, and high concentrations to assess the method's accuracy and precision.

Protocol 2: Sample Preparation from Human Plasma

This protocol uses a simple protein precipitation (PPT) method, which is fast and effective for removing the majority of proteins that can interfere with the analysis.[11]

  • Aliquot Sample: Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Solvent: Add 150 µL of ice-cold acetonitrile (containing an internal standard, if used) to the tube. The 3:1 ratio of solvent to sample ensures efficient protein crashing.

  • Vortex: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into an HPLC vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of the data generated, the method should be validated according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters to be assessed include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) of >0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).

  • Accuracy and Precision: Intra- and inter-day precision (as %CV) should be <15% (20% at the LLOQ), and accuracy (as %RE) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Diagram: The MRM Detection Principle

MRM Principle cluster_ms Tandem Mass Spectrometer Q1 Q1: Precursor Selection Selects only m/z 159.1 Q2 q2: Fragmentation (Collision Cell) Q1->Q2 [M+H]⁺ m/z 159.1 Q3 Q3: Product Selection Selects only m/z 100.1 & m/z 127.1 Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ions m/z 100.1, 127.1 Ions Ion Mixture from LC Ions->Q1 All Ions

Caption: Visualization of the MRM process for specific analyte detection.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective tool for the quantitative analysis of this compound. The simple sample preparation protocol and specific MRM detection make it suitable for high-throughput analysis in various research and development settings, including pharmacokinetic studies and drug metabolism research. The principles and parameters outlined here serve as a strong foundation for further validation and application-specific optimization.

References

  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. (2008). Journal of the Food Hygienic Society of Japan, 49(4), 264-272. [Link]

  • Restek Corporation. (2023). Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Application Note. [Link]

  • Tran, T. T., et al. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394. [Link]

  • Wikipedia contributors. (2023). Methyl carbamate. Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Kumar, A., et al. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Applicable Chemistry, 7(5), 1235-1243. [Link]

  • Caliendo, G., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2825. [Link]

  • Sekimoto, K., et al. (2014). Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. Analyst, 139(10), 2589-99. [Link]

  • PubChem. 4-Amino-1,2,5-oxadiazole-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Sekimoto, K., et al. (2014). Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. ResearchGate. [Link]

  • ChemBK. Methanol, (4-amino-1,2,5-oxadiazol-3-yl)(imino)-. [Link]

  • NIST. Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester. NIST Chemistry WebBook. [Link]

  • Wang, Z., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2686. [Link]

  • Deadman, B. J., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239. [Link]

  • Honing, M., et al. (1994). Ion formation of N-Methyl carbamate pesticides in thermospray mass spectrometry: The effects of additives to the liquid chromatographic eluent and of the vaporizer temperature. Journal of the American Society for Mass Spectrometry, 5(10), 913-27. [Link]

  • Piccionello, A. P. (Ed.). (n.d.). Special Issue: Bioactive Oxadiazoles. International Journal of Molecular Sciences. [Link]

Sources

Application Notes and Protocols for the Investigation of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a prospective research application for Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate. As of the date of this publication, specific experimental data for this compound in cancer research is not extensively available in the public domain. The proposed mechanisms and protocols are based on the known biological activities of structurally related 1,2,5-oxadiazole (furoxan) and carbamate derivatives.

I. Introduction: Rationale for Investigation

The pursuit of novel small molecules with therapeutic potential against cancer is a cornerstone of modern oncology research. This compound is a synthetic compound that integrates two key pharmacophores: an amino-substituted 1,2,5-oxadiazole (furoxan) ring and a methyl carbamate functional group. This unique structural combination presents a compelling rationale for its investigation as a potential anti-cancer agent.

The 1,2,5-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry.[1] Notably, furoxan derivatives are capable of releasing nitric oxide (NO), a critical signaling molecule with pleiotropic effects in cancer biology, including the potential to induce apoptosis.[2] Furthermore, various oxadiazole-containing compounds have been explored as inhibitors of key oncogenic pathways.[3][4]

The carbamate moiety is also of significant interest in drug design, often serving as a bioisostere for amide bonds or as a component of prodrugs designed to improve pharmacokinetic properties.[3][5] Carbamate derivatives of other parent molecules have demonstrated potent anti-cancer activities, including the induction of apoptosis and inhibition of critical cell survival pathways.[6]

Therefore, the investigation into this compound is predicated on the hypothesis that the synergistic combination of the furoxan and carbamate moieties may yield a compound with potent and selective anti-neoplastic activity. This document provides a detailed guide for the initial preclinical evaluation of this compound.

II. Postulated Mechanism of Action

Based on the chemical structure of this compound and the known activities of related compounds, several potential mechanisms of anti-cancer action can be postulated. A primary hypothesis is the compound's ability to act as a nitric oxide (NO) donor, leading to nitrosative stress and the induction of apoptosis. Additionally, the oxadiazole ring system has been implicated in the inhibition of key protein kinases involved in cell proliferation and survival, such as the PI3K/AKT pathway.

A potential signaling cascade initiated by this compound is depicted below:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR Binding PI3K PI3K GFR->PI3K Activation AKT AKT PI3K->AKT Activation Mdm2 Mdm2 AKT->Mdm2 Phosphorylation (Activation) p53 p53 Mdm2->p53 Ubiquitination (Degradation) Bax Bax p53->Bax Transcriptional Activation CytC Cytochrome C Bax->CytC Mitochondrial Outer Membrane Permeabilization Compound This compound Compound->AKT Inhibition NO Nitric Oxide Compound->NO Release ROS Reactive Oxygen Species NO->ROS Generation ROS->p53 Stabilization Apoptosis Apoptosis CytC->Apoptosis Caspase Activation

Caption: Postulated signaling pathway for this compound.

III. Experimental Protocols

A systematic in vitro evaluation is the first step in characterizing the anti-cancer potential of a novel compound. The following protocols outline key experiments to assess cytotoxicity and the mechanism of cell death.

A. In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the measurement of the cytotoxic effects of this compound on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

2. Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete growth medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Experimental Workflow Diagram

G start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h_1 Incubate 24h (Cell Attachment) seed_cells->incubate_24h_1 prepare_treatment Prepare Serial Dilutions of Compound incubate_24h_1->prepare_treatment treat_cells Treat Cells with Compound and Controls incubate_24h_1->treat_cells prepare_treatment->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h (Formazan Formation) add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end_point End analyze_data->end_point

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

IV. Data Presentation and Interpretation

The results from the initial cytotoxicity screening should be compiled into a clear and concise table to allow for easy comparison of the compound's activity across different cancer cell lines.

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer8.5
A549Lung Cancer12.3
HCT116Colon Cancer5.2
HEK293Normal Kidney> 100

Interpretation: The hypothetical data in Table 1 would suggest that this compound exhibits selective cytotoxicity against cancer cells, with particularly strong activity against colon cancer cells. The high IC50 value in the non-cancerous HEK293 cell line would indicate a favorable preliminary safety profile.

V. Future Directions

Following the initial in vitro cytotoxicity assessment, further studies should be conducted to elucidate the mechanism of action and evaluate the in vivo efficacy of this compound.

  • Apoptosis Assays: To confirm that the compound induces apoptosis, experiments such as Annexin V/Propidium Iodide staining followed by flow cytometry should be performed.

  • Western Blot Analysis: To investigate the effect on the postulated signaling pathways, Western blotting for key proteins such as phosphorylated AKT, total AKT, p53, and cleaved caspase-3 should be conducted.

  • In Vivo Studies: If the in vitro data is promising, the next logical step would be to evaluate the compound's anti-tumor efficacy in a xenograft mouse model.

VI. References

  • Gunda, P., et al. (2014). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Bioorganic & Medicinal Chemistry Letters, 24(15), pp.3444-3448.

  • Heerding, D.A., et al. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of Medicinal Chemistry, 51(18), pp.5663-5679.

  • Hammons, J.C., et al. (2014). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][6][7][8]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ChemMedChem, 9(10), pp.2274-2285.

  • Sheremetev, A.B., et al. (2020). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2020(2), M1128.

  • Hammons, J.C., et al. (2014). Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][6][7][8]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. ChemMedChem, 9(10), pp.2274-85.

  • Singh, P., & Kumar, A. (2017). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Saudi Chemical Society, 21(1), pp.S25-S31.

  • Telvekar, V.N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), pp.269-273.

  • Saeed, A., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), p.3319.

  • Mahmudov, K.T., et al. (2022). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), pp.974-977.

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]triazole-4-carboxamide;hydrochloride. Retrieved from [Link]

  • Abd Al Rahim, N.A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure and Dynamics, pp.1-18.

  • Richards, J.R., & Hile, D.C. (2023). Carbamate Toxicity. In: StatPearls. StatPearls Publishing.

  • Buzard, D.J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), pp.6013-6018.

  • Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), p.111.

  • Singh, P., & Kumar, A. (2017). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. Journal of the Saudi Chemical Society, 21, pp.S25-S31.

Sources

Application Notes and Protocols for Substituted Oxadiazoles in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Oxadiazoles in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) necessitates the urgent exploration of novel chemical scaffolds capable of circumventing established resistance mechanisms.[1] Among the heterocyclic compounds that have garnered significant attention, the oxadiazole nucleus stands out for its versatile pharmacological profile and synthetic accessibility.[2] Oxadiazoles, five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, exist in several isomeric forms, with the 1,3,4- and 1,2,4-oxadiazole isomers being particularly prominent in the development of new anti-infective agents.[3]

Substituted oxadiazoles have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiprotozoal effects.[1][4] Their structural versatility allows for the fine-tuning of their biological activity through the introduction of various substituents, making them a promising class of compounds for tackling drug-resistant pathogens.[5] This guide provides an in-depth overview of the synthesis, antimicrobial evaluation, and mechanistic investigation of substituted oxadiazoles, tailored for researchers and drug development professionals in the field of infectious diseases.

I. Synthesis of Substituted 1,3,4-Oxadiazoles: A Generalized Protocol

The 2,5-disubstituted 1,3,4-oxadiazole scaffold is a common motif in many biologically active compounds. A prevalent and reliable method for their synthesis involves the cyclization of an acylhydrazide with a carboxylic acid or its derivative, often facilitated by a dehydrating agent.[6]

Causality of Experimental Choices:

  • Acylhydrazide as a Key Intermediate: The nucleophilic nature of the terminal nitrogen of the hydrazide group is crucial for the initial attack on the carbonyl carbon of the carboxylic acid or its activated form.

  • Dehydrating Agent: The use of reagents like phosphorus oxychloride (POCl₃) is essential to drive the reaction towards cyclization by removing the elements of water, thus favoring the formation of the stable aromatic oxadiazole ring.[6][7]

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization to occur efficiently.

A Representative Synthetic Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_COOH Carboxylic Acid (R¹-COOH) Diacylhydrazine N,N'-Diacylhydrazine (R¹-CONHNHCO-R²) R1_COOH->Diacylhydrazine Acylhydrazide Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Acylhydrazide Acylhydrazide (R²-CONHNH₂) Hydrazine->Acylhydrazide R²-COOH R2_COOH Carboxylic Acid (R²-COOH) Acylhydrazide->Diacylhydrazine Oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole Diacylhydrazine->Oxadiazole POCl₃, Reflux

Caption: General synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Protocol 1: Synthesis of a Representative 2,5-Disubstituted 1,3,4-Oxadiazole

This protocol describes a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from dicarboxylic acids and substituted acid hydrazides.[7]

Materials:

  • Substituted acid hydrazide (e.g., 4-chlorobenzohydrazide)

  • Dicarboxylic acid (e.g., terephthalic acid)

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (20%)

  • Crushed ice

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve stoichiometric amounts of the substituted acid hydrazide (0.006 mol) and the dicarboxylic acid (0.003 mol) in dry phosphorus oxychloride (10 mL).[7]

  • Reflux: Heat the resulting solution under reflux at 110°C for 9 hours with constant stirring.[7]

  • Work-up: After cooling the reaction mixture to room temperature, carefully distill off the excess phosphorus oxychloride under reduced pressure.

  • Precipitation: Slowly pour the concentrated reaction mixture into a beaker containing crushed ice with continuous stirring.

  • Neutralization and Filtration: Filter the separated solid and wash it thoroughly with cold water, followed by a 20% sodium bicarbonate solution to neutralize any remaining acid.[7]

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the purified 2,5-disubstituted 1,3,4-oxadiazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

II. In Vitro Antimicrobial Susceptibility Testing

Determining the in vitro activity of newly synthesized oxadiazole derivatives is a critical step in their evaluation as potential antimicrobial agents. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field.

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Causality of Experimental Choices:

  • Standardized Inoculum: The use of a standardized inoculum, typically adjusted to a 0.5 McFarland standard, ensures the reproducibility of the assay by providing a consistent number of bacterial or fungal cells at the start of the experiment.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This medium is standardized for susceptibility testing and contains controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of certain antimicrobial agents.

  • Serial Dilutions: A two-fold serial dilution of the test compound allows for the determination of the MIC over a clinically relevant concentration range.

  • Controls: The inclusion of positive (growth), negative (sterility), and reference drug controls is essential for validating the assay and ensuring the reliability of the results.

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare standardized inoclum (0.5 McFarland) C Inoculate wells with standardized inoculum A->C B Prepare serial dilutions of oxadiazole compound in 96-well plate B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Broth Microdilution Assay

Materials:

  • Synthesized oxadiazole compounds

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Reference antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or nephelometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Compound Dilution: Prepare a stock solution of the oxadiazole compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB or RPMI-1640 directly in the 96-well plate to achieve the desired concentration range.

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the diluted inoculum.

  • Controls:

    • Growth Control: Wells containing medium and inoculum only.

    • Sterility Control: Wells containing medium only.

    • Reference Drug Control: Wells containing a serial dilution of a standard antimicrobial agent.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye.

B. Agar Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.

Protocol 3: Agar Disk Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Synthesized oxadiazole compounds

  • Sterile cotton swabs

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the oxadiazole compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

III. Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. Substituted oxadiazoles have been reported to exert their antimicrobial effects through various mechanisms.

A. Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, repair, and recombination, making them attractive targets for antibacterial agents.[4][8]

Causality of the Assay:

  • Supercoiling Activity: DNA gyrase introduces negative supercoils into DNA, a process that can be monitored by the change in electrophoretic mobility of a plasmid substrate.

  • Inhibition: An inhibitor of DNA gyrase will prevent this supercoiling, resulting in the plasmid remaining in its relaxed state.

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, Mg²⁺, and other cofactors)

  • Synthesized oxadiazole compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the oxadiazole compound.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. A decrease in the amount of supercoiled DNA with increasing concentrations of the oxadiazole compound indicates inhibition of DNA gyrase.

B. Inhibition of Fungal Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs, including azoles.[9][10] Oxadiazole derivatives may also interfere with this pathway.

Mechanism of Action:

Many azole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[10] This leads to the accumulation of toxic sterol precursors and disruption of the fungal cell membrane.

IV. Data Presentation and Interpretation

The antimicrobial activity of a series of substituted oxadiazoles should be summarized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of Representative Oxadiazole Derivatives

Compound IDR¹ SubstituentR² SubstituentS. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
OXA-1 4-ChlorophenylPyridin-4-yl1.56[11]>64>6432
OXA-2 NaphthylH0.4[11]0.4[11]0.2[11]16
OXA-3 4-FluorophenylH84216
OXA-4 4-MethoxyphenylH1632>648
Ciprofloxacin --0.50.251-
Fluconazole -----2

Note: The MIC values presented are hypothetical examples based on literature reports for similar compounds and are for illustrative purposes.

Structure-Activity Relationship (SAR) Insights:

  • The presence of a halogen atom on the phenyl ring (OXA-1 and OXA-3) appears to be favorable for antibacterial activity.

  • A bulky naphthyl group (OXA-2) confers broad-spectrum antibacterial activity.

  • The antifungal activity seems to be influenced by the nature of the substituents, with the methoxy group in OXA-4 showing better activity against C. albicans.

V. Conclusion and Future Directions

Substituted oxadiazoles represent a promising class of antimicrobial agents with the potential to address the growing challenge of drug resistance. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and preliminary mechanistic investigation of novel oxadiazole derivatives. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic and safety profiles. In vivo efficacy studies in relevant animal models of infection are the next logical step in the preclinical development of these promising antimicrobial candidates.

References

  • Kouhkan, M., Souldozi, A., & Alizadeh, H. (2022). Antibacterial Activity Of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. J. Biotechnology and Bioprocessing, 3(3).
  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.).
  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022). Frontiers.
  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Adewuyi, J., Ibrahim, H., & Oyewale, A. O. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. ARC Organic and Inorganic Chemical Sciences, 4(5).
  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2023).
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021).
  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. (2022). PubMed Central.
  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.).
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.).
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.).
  • Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (2026).
  • Azole antifungals. (n.d.). Life Worldwide.
  • Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022).
  • MIC (mg/mL) values for the compounds 4a-c, 5a-d. (n.d.).
  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv
  • Mechanisms of action in antifungal drugs. (n.d.). EBSCO.
  • Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. (2017). Antimicrobial Agents and Chemotherapy.
  • Antifungal Ergosterol Synthesis Inhibitors. (2024).
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).
  • Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. (2017).
  • 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. (n.d.). Arabian Journal of Chemistry.
  • Azole: Antifungal Drugs, Mechanism of Action. (2023). StudySmarter.
  • Topoisomerases as Targets for Novel Drug Discovery. (n.d.). MDPI.
  • Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. (2017). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and purity of your final product.

Introduction to the Synthesis

The synthesis of this compound typically involves the selective acylation of one of the amino groups of 3,4-diaminofurazan (DAF) with a suitable carbamoylating agent, such as methyl chloroformate. While seemingly straightforward, this reaction is prone to several side reactions and impurity formations that can complicate purification and compromise the yield and quality of the desired product. This guide will walk you through the identification and resolution of these common issues.

cluster_reactants Reactants DAF 3,4-Diaminofurazan (DAF) Reaction Acylation DAF->Reaction MCF Methyl Chloroformate MCF->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction Catalyst/Acid Scavenger Product This compound (Target Molecule) Reaction->Product

Caption: General reaction scheme for the synthesis of the target molecule.

Troubleshooting Guide: A Deeper Dive into Impurity Resolution

This section addresses specific impurities and experimental observations you may encounter, providing their probable causes and actionable solutions.

Problem 1: Presence of a Higher Molecular Weight Impurity with a Mass Corresponding to a Di-substituted Product.

Observation: Your LC-MS analysis shows a significant peak with a molecular weight corresponding to the addition of two methyl carbamate groups to the 3,4-diaminofurazan starting material.

Probable Cause: The two amino groups of 3,4-diaminofurazan (DAF) have similar nucleophilicity, leading to a competing di-acylation reaction to form Dimethyl (1,2,5-oxadiazole-3,4-diyl)dicarbamate. This is particularly prevalent when using an excess of the carbamoylating agent or extended reaction times. A similar phenomenon of di-substitution has been observed in the acylation of other heterocyclic diamines.[1][2]

Solutions:

  • Stoichiometry Control:

    • Protocol: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.1 equivalents) of methyl chloroformate relative to 3,4-diaminofurazan.

    • Causality: By limiting the amount of the acylating agent, you favor the mono-acylation product and reduce the statistical probability of the second amino group reacting.

  • Slow Addition of Acylating Agent:

    • Protocol: Add the methyl chloroformate dropwise to the solution of 3,4-diaminofurazan in a suitable solvent (e.g., THF, acetonitrile) at a reduced temperature (0-5 °C).

    • Causality: Slow addition maintains a low concentration of the acylating agent in the reaction mixture at any given time, which enhances the selectivity for mono-acylation.

  • Purification Strategy:

    • Protocol: The di-acylated product is significantly less polar than the mono-acylated product. Utilize column chromatography with a silica gel stationary phase and a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

    • Causality: The difference in polarity allows for effective separation of the more polar mono-acylated product from the less polar di-acylated byproduct.

DAF 3,4-Diaminofurazan Product Mono-carbamate (Desired Product) DAF->Product 1 eq. MCF MCF + Methyl Chloroformate DiProduct Di-carbamate (Impurity) Product->DiProduct 1 eq. MCF (Side Reaction)

Caption: Reaction pathway showing the formation of the di-carbamate impurity.

Problem 2: An Unexpected Isomeric Impurity is Detected.

Observation: You observe an impurity with the same mass as your target molecule but with a different retention time in your HPLC analysis and distinct NMR signals.

Probable Cause: The furazan ring can be susceptible to rearrangement under certain acylation conditions, especially with more reactive acylating agents.[3] While less common with chloroformates compared to acyl halides like chloroacetyl chloride, it remains a possibility, especially if the reaction temperature is not well-controlled. This could lead to the formation of an isomeric product with a different heterocyclic core.

Solutions:

  • Temperature Control:

    • Protocol: Maintain a low reaction temperature (0-10 °C) throughout the addition of the acylating agent and for a period thereafter before allowing the reaction to slowly warm to room temperature.

    • Causality: Lower temperatures reduce the activation energy available for the higher-energy rearrangement pathway, favoring the desired acylation reaction.

  • Choice of Base:

    • Protocol: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of pyridine or triethylamine.

    • Causality: A less reactive base can minimize side reactions that might be catalyzed by more aggressive bases.

  • Analytical Characterization:

    • Protocol: Isolate the impurity using preparative HPLC and characterize it thoroughly using 2D NMR techniques (COSY, HSQC, HMBC) and high-resolution mass spectrometry to confirm its structure.

    • Causality: Detailed structural elucidation is crucial to confirm a rearrangement and to understand the reaction mechanism, which will inform further optimization of the reaction conditions.

Problem 3: The Presence of Unreacted 3,4-Diaminofurazan in the Final Product.

Observation: Your crude product contains a significant amount of the starting material, 3,4-diaminofurazan (DAF).

Probable Cause: This is typically due to incomplete reaction, which can be caused by several factors:

  • Insufficient Acylating Agent: The methyl chloroformate may have degraded due to moisture.

  • Poor Solubility: DAF may not be fully dissolved in the chosen reaction solvent.

  • Inefficient Base: The base used may not be effectively scavenging the HCl byproduct, leading to the protonation and deactivation of the starting amine.

Solutions:

  • Reagent Quality and Handling:

    • Protocol: Use freshly opened or properly stored methyl chloroformate. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Methyl chloroformate is sensitive to hydrolysis, and excluding moisture is critical for its reactivity.

  • Solvent Selection and Optimization:

    • Protocol: Ensure DAF is fully dissolved before adding the acylating agent. If solubility is an issue in solvents like THF or ethyl acetate, consider using a more polar aprotic solvent like acetonitrile or DMF.

    • Causality: The reaction can only proceed efficiently if the reactants are in the same phase.

  • Base Equivalents:

    • Protocol: Use at least one equivalent of a suitable base, such as triethylamine or pyridine, to neutralize the HCl formed during the reaction.

    • Causality: The amine starting material is basic and will be protonated by the generated HCl, rendering it non-nucleophilic. An external base is required to quench the acid and allow the reaction to proceed to completion.

ImpurityProbable CauseRecommended Solution
Di-carbamateExcess acylating agent, prolonged reaction timeControl stoichiometry, slow addition of acylating agent, purification by column chromatography
Isomeric ImpurityHigh reaction temperature, reactive acylating agent/baseMaintain low temperature, use a non-nucleophilic base, detailed analytical characterization
Unreacted DAFDegraded acylating agent, poor solubility, insufficient baseUse fresh reagents, ensure complete dissolution, use adequate base

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

The choice of solvent depends on the solubility of 3,4-diaminofurazan (DAF) and its compatibility with the reactants. Aprotic solvents such as tetrahydrofuran (THF), acetonitrile, and ethyl acetate are commonly used. For less soluble substrates, dimethylformamide (DMF) can be employed, but care must be taken as it can be more difficult to remove during workup. It is crucial to use anhydrous solvents to prevent the hydrolysis of methyl chloroformate.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a mobile phase that provides good separation between the starting material (DAF), the product, and the di-acylated byproduct (e.g., a mixture of hexane and ethyl acetate). The starting material (DAF) is typically more polar than the mono-acylated product, which in turn is more polar than the di-acylated product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q3: What are the optimal storage conditions for this compound?

Like many heterocyclic compounds, it is advisable to store the purified product in a cool, dry, and dark place under an inert atmosphere to prevent degradation. The furazan ring is generally stable, but the carbamate moiety can be susceptible to hydrolysis under acidic or basic conditions over long periods.

Q4: Can I use a different carbamoylating agent instead of methyl chloroformate?

Yes, other carbamoylating agents can be used, but they may require different reaction conditions and can lead to different impurity profiles. For example, reacting DAF with an isocyanate could be an alternative route. However, each new reagent would necessitate re-optimization of the reaction conditions to ensure selectivity and minimize side reactions.

Q5: What analytical techniques are recommended for final product characterization?

A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the structure and assess purity.

  • LC-MS: To determine the molecular weight and purity.

  • FTIR: To identify the characteristic functional groups (e.g., N-H, C=O of the carbamate, and vibrations of the furazan ring).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Melting Point: As an indicator of purity.

References

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Pharmaceuticals (Basel). [Link][4][5]

  • Acylation of 3, 4-diaminofurazan. ResearchGate. [Link][6]

  • Acetylation of 3,4-diaminofurazan. ResearchGate. [Link][3]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry. [Link][1][2]

  • Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. ResearchGate. [Link][7]

  • N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. Acta Crystallographica Section E. [Link][8]

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. ResearchGate. [Link][9]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link][10]

  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link][11]

  • Three methods of synthesizing 3,4-diaminofurazan. ResearchGate. [Link][12]

  • Three methods of synthesizing 3,4-diaminofurazan. Northwestern Polytechnical University. [Link][13]

  • Two New Synthesis Method of 3,4-Diaminofurazan. Chinese Journal of Energetic Materials. [Link][14]

  • Exploring the Synthesis and Applications of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. Ningbo Inno Pharmchem Co.,Ltd.. [Link][15]

  • A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. Defense Technical Information Center. [Link][16]

  • Process for the manufacture of diaminofurazan. Google Patents. [17]

  • Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles. Google Patents. [18]

  • Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. Journal of Peptide Research. [Link][19]

  • N-Acylation Reactions of Amines. ResearchGate. [Link][20]

  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [Link][21]

  • N-Acylation Reactions of Amines. ResearchGate. [Link][22]

  • Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. Journal of Agricultural and Food Chemistry. [Link][23]

Sources

Technical Support Center: Optimizing Carbamate Formation on Oxadiazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of synthesizing carbamates on oxadiazole rings. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this specific transformation. Oxadiazole rings are prized in medicinal chemistry for their metabolic stability and their role as bioisosteres for esters and amides.[1][2][3] However, their inherent electron-deficient nature presents unique challenges for functionalization.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles. Here, you will find troubleshooting guides for common experimental hurdles, detailed methodologies, and data-driven recommendations to enhance the yield, purity, and scalability of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the carbamoylation of amines or alcohols attached to an oxadiazole core.

Q1: My reaction yield is consistently low or zero when trying to form a carbamate on an amino-oxadiazole. What's going wrong?

This is the most frequent challenge, and it typically stems from the reduced nucleophilicity of the amine.

  • Causality: The 1,3,4-oxadiazole ring is strongly electron-withdrawing. This property, while beneficial for the molecule's metabolic stability, significantly decreases the electron density on an attached exocyclic amine.[3] This deactivation makes the amine a poor nucleophile, rendering it less reactive towards common carbamoylating agents like isocyanates or chloroformates.

  • Troubleshooting Steps:

    • Increase Reagent Reactivity: Switch from a standard alkyl isocyanate to a more electrophilic agent. Trichloroacetylisocyanate is an extremely reactive choice that can often overcome low nucleophilicity.[4] Alternatively, using activated carbonates like p-nitrophenyl carbonate or di(2-pyridyl) carbonate (DPC) can be effective.[5][6]

    • Employ a Stronger Base: A weak base like triethylamine (TEA) may be insufficient to deprotonate the amine or interacting alcohol effectively, especially if the reaction proceeds through a carbamic acid intermediate.[4] Consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicycloundec-7-ene) or a metal hydride like sodium hydride (NaH) in an appropriate aprotic solvent. For sterically hindered situations, bases like Hünig's base (DIPEA) or proton sponge can be beneficial.[4]

    • Increase Reaction Temperature: Heating the reaction mixture in a suitable high-boiling aprotic solvent (e.g., DMF, DMSO, or toluene) can provide the necessary activation energy to overcome the reactivity barrier.[4][7] Microwave irradiation is another powerful technique to accelerate slow reactions.

    • Catalysis: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, particularly when using chloroformates or dicarbonates.[4]

Q2: I'm observing significant side product formation, including ureas or double-addition products. How can I improve selectivity?

Side product formation often points to issues with stoichiometry, reagent stability, or reaction conditions.

  • Causality:

    • Urea Formation: If using an isocyanate, it can react with any trace water in your solvent or on your glassware to form an unstable carbamic acid, which then decarboxylates to a primary amine. This newly formed amine can react with another molecule of isocyanate to form a symmetric urea byproduct.

    • Overalkylation: When using methods involving CO2 and alkyl halides, overalkylation of the newly formed carbamate can occur if the carbamate nitrogen remains sufficiently nucleophilic.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical.

    • Control Stoichiometry: Add the carbamoylating agent (e.g., isocyanate) slowly and portion-wise or via syringe pump to the solution of the amino-oxadiazole.[4] This maintains a low concentration of the electrophile and minimizes side reactions.

    • Optimize Additives: In CO2-based coupling reactions, additives like tetrabutylammonium iodide (TBAI) can help minimize the overalkylation of the carbamate product, potentially by stabilizing the carbamate anion.[5][8]

    • Purify Starting Materials: Ensure the purity of your starting amine. Impurities can lead to a complex reaction mixture.

Q3: My starting material is an oxadiazole-thiol. Can I form a thiocarbamate, and what are the specific challenges?

Yes, thiocarbamates can be formed, but the reactivity of thiols presents a different set of considerations.

  • Causality: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. This increased nucleophilicity is advantageous. However, they are also easily oxidized to form disulfides, especially in the presence of air and base.

  • Troubleshooting Steps:

    • Inert Atmosphere is Crucial: To prevent disulfide formation, rigorously exclude oxygen by working under a nitrogen or argon atmosphere.

    • Reagent Choice: Carbamoyl chlorides or isocyanates are effective reagents for this transformation. The reaction of a thiol with an isocyanate is typically rapid.

    • Base Selection: A moderate, non-oxidizing base like TEA or DIPEA is usually sufficient to deprotonate the thiol and facilitate the reaction.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. The disulfide byproduct will have a distinct retention factor and mass, making it easy to track its formation.

Data-Driven Recommendations

Table 1: Comparison of Common Carbamoylating Strategies
MethodReagent(s)ProsConsKey Optimization Parameters
Isocyanate Addition R-N=C=ODirect, one-step, often high-yielding with reactive amines.Reagents can be toxic and moisture-sensitive; may fail with electron-poor amines.[7]Base selection (DMAP, DBU), solvent (THF, DMF), temperature.[4]
Chloroformate Acylation R-O-CO-ClReadily available reagents.Highly toxic (phosgene derivatives); can generate acidic HCl byproduct.[5]Stoichiometric base (TEA, Pyridine) to scavenge HCl.
Activated Carbonates p-Nitrophenyl carbonate, Boc₂OSafer alternatives to phosgenes; stable reagents.[5][6]May require longer reaction times or heating; two-step process (activation then addition).Base catalysis (DMAP), temperature, choice of activating group.
Curtius Rearrangement R-COOH, DPPA or NaN₃Avoids direct handling of isocyanates; starts from carboxylic acids.[8]Involves potentially explosive azide intermediates; can have workup issues with reagents like DPPA.[5]Trapping agent (alcohol), reaction temperature to control rearrangement.
CO₂ Incorporation CO₂, Amine, Alkyl Halide"Green" source of carbonyl; mild conditions.[8]Requires a three-component coupling system; can suffer from overalkylation.[5]Base (Cs₂CO₃), additives (TBAI), pressure of CO₂.[8]

Experimental Protocols

Protocol 1: Carbamoylation of an Amino-Oxadiazole using an Isocyanate

This protocol provides a general framework for reacting an electron-deficient amino-oxadiazole with an isocyanate, incorporating optimization strategies.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the 2-amino-5-substituted-1,3,4-oxadiazole (1.0 equiv).

  • Dissolution: Add anhydrous aprotic solvent (e.g., THF, DMF, or Toluene, approx. 0.1 M concentration). Stir until fully dissolved.

  • Base Addition: Add the appropriate base. For a moderately deactivated amine, start with a catalytic amount of DMAP (0.1 equiv). For highly deactivated systems, use a stoichiometric amount of a stronger base like DBU (1.1 equiv).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the isocyanate (1.05 equiv) dropwise via syringe over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. If no reaction is observed by TLC, gently heat the mixture to 50-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for consumption of the starting amine.[9]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final carbamate product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.[10]

Protocol 2: Monitoring Reaction Progress with LC-MS

Effective reaction monitoring is crucial for optimization.

  • Sample Preparation: At designated time points (e.g., t=0, 1h, 4h, 12h), withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary or syringe.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This prevents further reaction.

  • Analysis: Inject the diluted sample into an LC-MS system.

  • Data Interpretation:

    • Monitor the disappearance of the starting material's mass peak.

    • Monitor the appearance of the expected product's mass peak.

    • Identify any major side products by their mass-to-charge ratio to inform further optimization (e.g., detection of a urea byproduct). Mass spectrometry is a key tool for identifying adducts and reaction products.[11][12]

Visualizing the Workflow

Diagram 1: Troubleshooting Low Reaction Yield

This diagram outlines a logical workflow for addressing low yields in carbamate formation on an oxadiazole ring.

TroubleshootingWorkflow Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials (NMR, LC-MS) Start->CheckPurity OptimizeBase Optimize Base (e.g., TEA -> DBU or NaH) CheckPurity->OptimizeBase If Pure Success Reaction Successful CheckPurity->Success Impurity Found & Rectified IncreaseReactivity Increase Reagent Electrophilicity (e.g., Isocyanate -> Acyl Chloride / Activated Carbonate) OptimizeBase->IncreaseReactivity No Improvement OptimizeBase->Success Improvement IncreaseTemp Increase Reaction Temperature (RT -> 80°C or Microwave) IncreaseReactivity->IncreaseTemp No Improvement IncreaseReactivity->Success Improvement CheckSolvent Change Solvent (e.g., THF -> DMF/DMSO) IncreaseTemp->CheckSolvent No Improvement IncreaseTemp->Success Improvement CheckSolvent->Success Improvement

Caption: A decision tree for troubleshooting low-yield carbamoylation reactions.

Diagram 2: General Mechanism of Isocyanate Addition to an Amine

This diagram illustrates the fundamental reaction pathway for carbamate (or in this case, urea) formation.

Caption: Nucleophilic attack of the amine on the isocyanate carbonyl.

References

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega . ACS Publications. Available at: [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - NIH . National Library of Medicine. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central . National Library of Medicine. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications . ACS Publications. Available at: [Link]

  • Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - NIH . National Library of Medicine. Available at: [Link]

  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities . Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Carbamate Protective Groups | Chem-Station Int. Ed. Chem-Station. Available at: [Link]

  • Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - NIH . National Library of Medicine. Available at: [Link]

  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions - ACS Publications . ACS Publications. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications . MDPI. Available at: [Link]

  • Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? | ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI . MDPI. Available at: [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI . MDPI. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC - NIH . National Library of Medicine. Available at: [Link]

  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • Protecting Groups For Amines: Carbamates - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives . Innovare Academic Sciences. Available at: [Link]

  • Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” - ResearchGate . ResearchGate. Available at: [Link]

  • Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts - PubMed . National Library of Medicine. Available at: [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors . MDPI. Available at: [Link]

  • Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]

  • Synthetic approaches to C3-carbamoylation of 2H-indazoles. - ResearchGate . ResearchGate. Available at: [Link]

  • Optimization of carbamate cyclization. - ResearchGate . ResearchGate. Available at: [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES - ResearchGate . ResearchGate. Available at: [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH . National Library of Medicine. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs . Scholars Research Library. Available at: [Link]

  • Facile synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones via radical cascade cyclization under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC - NIH . National Library of Medicine. Available at: [Link]

Sources

Overcoming stability issues with Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate. As Senior Application Scientists, we have compiled this resource to help you anticipate and overcome potential stability challenges in aqueous solutions, ensuring the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concern is the hydrolysis of the methylcarbamate functional group. Carbamate esters are susceptible to cleavage in aqueous media, a reaction that can be catalyzed by acidic or basic conditions.[1] The 1,2,5-oxadiazole (furazan) ring is generally more stable and resistant to hydrolysis than ester or amide groups, often being used as a bioisostere for this reason.[2][3][4] However, the overall stability will be dictated by the lability of the carbamate linkage.

Q2: What is the most critical factor influencing the stability of this compound in my experiments?

A2: The pH of your aqueous solution is the most critical factor. The rate of carbamate hydrolysis is highly pH-dependent.[5][6] Extreme pH values (both acidic and basic) are likely to accelerate degradation. For most carbamates, a slightly acidic to neutral pH range (typically pH 4-6) offers the greatest stability.[7] It is imperative to determine the optimal pH for your specific experimental conditions.

Q3: How can I visually or analytically detect degradation?

A3: Visual signs of degradation, such as precipitation or color change, are unlikely unless degradation is severe. The most reliable method is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Signs of degradation include:

  • A decrease in the peak area of the parent compound over time.

  • The appearance of new peaks in the chromatogram, corresponding to degradation products.

Q4: What are the likely degradation products?

A4: The most probable degradation pathway is the hydrolysis of the carbamate bond. This would yield 4-amino-1,2,5-oxadiazol-3-amine, methanol, and carbon dioxide. The initial hydrolysis product would be the unstable carbamic acid, which rapidly decomposes.[9]

Diagram: Hypothesized Hydrolytic Degradation Pathway

G Parent This compound Intermediate Unstable Carbamic Acid Intermediate + Methanol Parent->Intermediate Hydrolysis (H₂O) Catalyzed by H⁺ or OH⁻ Products 4-amino-1,2,5-oxadiazol-3-amine + CO2 Intermediate->Products Decarboxylation

Caption: Primary degradation route via carbamate hydrolysis.

Q5: What are the recommended storage conditions for an aqueous stock solution?

A5: For short-term storage, we recommend preparing stock solutions in a slightly acidic, non-nucleophilic buffer (e.g., pH 4-6 citrate or acetate buffer), storing them at 2-8°C, and protecting them from light. For long-term storage, it is best to store the compound as a dry powder at -20°C or below and prepare fresh aqueous solutions before use. If DMSO stock solutions are prepared, they should also be stored at -20°C or below in small aliquots to avoid freeze-thaw cycles.

Section 2: In-Depth Troubleshooting Guides

This section addresses specific experimental issues in a problem-solution format, providing detailed explanations and protocols to resolve them.

Problem 1: I'm observing a rapid loss of my compound's activity in our cell culture or assay buffer.

Question: My experimental results show a time-dependent decrease in efficacy, suggesting the compound is not stable in our physiological buffer (e.g., PBS or DMEM, pH 7.4) at 37°C. Why is this happening and what can I do?

Answer:

Causality Analysis: Physiological buffers at pH 7.4 and 37°C create conditions that can promote base-catalyzed hydrolysis of the carbamate group.[1] While N-monosubstituted carbamates can be unstable at physiological pH, the rate can vary significantly based on the full molecular structure.[10] Furthermore, some buffer components or media supplements (e.g., certain amino acids or proteins with nucleophilic residues) could potentially accelerate degradation.

Troubleshooting Workflow:

Diagram: Troubleshooting Workflow for Compound Instability

G cluster_phase1 Phase 1: Diagnosis cluster_phase2 Phase 2: Optimization cluster_phase3 Phase 3: Mitigation A Problem: Loss of Activity in Assay Buffer B Perform pH-Rate Profile Study (See Protocol A) A->B C Analyze samples at T=0, 1, 4, 24h via HPLC/LC-MS B->C D Is degradation >10% in 24h? C->D E Identify Optimal pH Range (e.g., pH 5.0-6.5) D->E Yes I Prepare fresh solutions immediately before each experiment D->I No, but minor degradation occurs F Reformulate with Non-Nucleophilic Buffer (Citrate, Acetate, MES) E->F G Re-evaluate Stability in New Formulation F->G H Does stability meet experimental requirements? G->H H->I No L Proceed with Experiment H->L Yes J Reduce incubation time if possible I->J K Store solutions on ice during experiment J->K

Caption: Step-by-step process for addressing compound instability.

Solution Protocol: Determine the pH-Rate Profile

To systematically address this, you must quantify the compound's stability across a range of pH values. See Appendix A: Protocol for a Standard pH-Dependent Stability Study for a detailed methodology. This study will help you identify a pH range where the compound is sufficiently stable for the duration of your experiment. If the optimal stability pH is outside your experimental tolerance, you may need to implement mitigation strategies such as preparing solutions immediately before use or minimizing incubation times.

Problem 2: I am seeing multiple, growing peaks in my HPLC chromatogram over time.

Question: When I re-analyze my aqueous stock solution after 48 hours, I see the main peak for my compound has decreased, and several new, smaller peaks have appeared. How can I identify these and confirm the degradation pathway?

Answer:

Causality Analysis: The appearance of new peaks alongside the reduction of the parent compound is a classic sign of chemical degradation. To ensure these are not artifacts, confirm they are absent in a freshly prepared standard. These new peaks represent degradation products. Identifying them is crucial for understanding the reaction pathway and ensuring they do not have confounding biological activity in your assays.

Solution Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is the standard approach to accelerate the formation of and identify likely degradation products.[7] This involves exposing the compound to harsh conditions (strong acid, strong base, oxidation, heat, and light) to generate degradants in a short period. See Appendix B: Protocol for Forced Degradation Studies for a detailed methodology. By comparing the degradant peaks from the forced degradation study (ideally analyzed by LC-MS to obtain mass information) with those appearing in your stock solution, you can confirm the degradation pathway.

Data Interpretation:

Stress ConditionExpected Outcome for this compound
Acidic (e.g., 0.1 M HCl) Acceleration of carbamate hydrolysis.[9] Expect the primary amine degradant.
Basic (e.g., 0.1 M NaOH) Significant acceleration of carbamate hydrolysis. This is often the harshest condition for carbamates.
Oxidative (e.g., 3% H₂O₂) The furazan ring and amino group may be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.
Thermal (e.g., 70°C) May accelerate hydrolysis and other potential thermal rearrangements.
Photolytic (UV/Vis light) Depends on the chromophore. Aromatic and heterocyclic systems can be susceptible to photodegradation.

Section 3: Appendices

Appendix A: Protocol for a Standard pH-Dependent Stability Study
  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) covering a pH range from 3 to 9 (e.g., Glycine-HCl for pH 3, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9).

  • Solution Preparation: Prepare a concentrated stock of your compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).

  • Incubation: Dilute the stock solution into each buffer to a final concentration (e.g., 10 µM), ensuring the final organic solvent concentration is low (<1%). Prepare triplicate samples for each pH and time point. Incubate at your desired experimental temperature (e.g., 25°C or 37°C).

  • Time Points: Collect samples at designated time points (e.g., T=0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately quench the degradation reaction by adding an equal volume of a strong organic solvent (like acetonitrile) and/or acidifying the sample, then store at -20°C until analysis. The T=0 sample should be quenched immediately after preparation.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Processing: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the natural log of the remaining concentration versus time to determine the observed first-order degradation rate constant (k_obs) for each pH. A plot of log(k_obs) vs. pH will reveal the pH-rate profile.

Appendix B: Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of water:acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Heat the solution at 70°C.

    • Control: Keep one sample at room temperature.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours). If degradation is too rapid, shorten the time. Aim for 10-20% degradation.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze all stressed samples and the control by LC-MS.

  • Data Interpretation: Compare the chromatograms. Identify the major degradation products formed under each condition by their mass-to-charge ratio (m/z) and retention time. This provides a "fingerprint" of potential degradants.

Appendix C: Recommended Analytical Methods

For accurate quantification and stability assessment, a validated, stability-indicating chromatographic method is essential.

MethodAdvantagesDisadvantagesBest For
HPLC-UV Robust, widely available, excellent for quantification.Lower sensitivity and selectivity than MS; requires chromophore.Routine quantification, purity checks, and stability studies where degradants are known and separated.
LC-MS High sensitivity and selectivity; provides mass information for structural elucidation of unknown degradants.More complex instrumentation; potential for matrix effects and ion suppression.Identification of unknown degradation products, metabolite identification, analysis in complex biological matrices.[8]
LC-MS/MS Gold standard for sensitivity and selectivity; excellent for quantification in complex matrices.Most expensive and complex instrumentation.Bioanalysis (PK studies), trace-level quantification.

References

  • Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(40), 8433–8447. [Link]

  • Marek, M., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Chemical Biology, 18(7), 1559–1570. [Link]

  • Vrbova, V., Kim, I., & Svendsen, H. F. (n.d.). Effect of temperature on carbamate stability constants for amines. SINTEF. [Link]

  • Sartori, G., et al. (2016). New Water-Soluble Carbamate Ester Derivatives of Resveratrol. Molecules, 21(12), 1729. [Link]

  • Wikipedia contributors. (n.d.). Urea. In Wikipedia. Retrieved from [Link]

  • Marek, M., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Chemical Biology. [Link]

  • Reddit user discussion. (2021). Carbamate vs Ester Hydrolysis Question? r/chemistry. [Link]

  • Sassiat, P., et al. (1998). Key parameters for carbamate stability in dilute aqueous–organic solution. Journal of Chromatography A, 829(1-2), 283-292. [Link]

  • Veljkovic, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 168-223. [Link]

  • Malhotra, H., Kaur, S., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 648868. [Link]

  • Tetrameric self-assembling of water-lean solvents enables carbamate anhydride-based CO2 capture chemistry. (2024). Nature Communications, 15(1), 3097. [Link]

  • Dell'Amico, D. B., et al. (2020). Recent Advances in the Chemistry of Metal Carbamates. Molecules, 25(23), 5649. [Link]

  • Malhotra, H., Kaur, S., & Phale, P. S. (2021). Metabolic steps involved in the oxime-based carbamate pesticide degradation. Frontiers in Microbiology. [Link]

  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. [Link]

  • Movassaghi, M., & Hill, M. D. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic Letters, 19(5), 1132–1135. [Link]

  • Malhotra, H., Kaur, S., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. ResearchGate. [Link]

  • Veljkovic, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. (n.d.). Journal of Applicable Chemistry. [Link]

  • Brown, D. G., & Boström, J. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1786–1815. [Link]

  • Fukushima, A. R., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices. Semantic Scholar. [Link]

  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 424-436. [Link]

  • Hartono, A., et al. (2011). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Energy Procedia, 4, 119-125. [Link]

  • de Oliveira, G. G., et al. (2015). pH effect on stability and kinetics degradation of nitazoxanide in solution. Latin American Journal of Pharmacy, 34(7), 1459-64. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pure and Applied Chemistry. [Link]

  • Pizzolato, G. P., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. Journal of Bioorganic & Medicinal Chemistry, 23(22), 7114-7124. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. PubChem. [Link]

  • El-Shabouri, S. R., et al. (1988). Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. Alexandria Journal of Pharmaceutical Sciences, 2(1), 60-62. [Link]

  • Fershtatov, A. I., et al. (2023). Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits. Molecules, 28(11), 4478. [Link]

Sources

Navigating the Labyrinth of Amino-Oxadiazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide is engineered to be your trusted companion in the laboratory, transforming common frustrations with amino-oxadiazole compounds into successful experimental outcomes. Here, we move beyond mere protocols to dissect the underlying chemistry, empowering you to anticipate, diagnose, and resolve the unique challenges posed by this important class of heterocycles.

Section 1: Troubleshooting Guide - From Synthesis to Stability

This section is designed to address the most pressing issues encountered during the synthesis, purification, and handling of 2-amino-1,3,4-oxadiazole derivatives.

Synthesis & Reaction Work-up

Question: My synthesis of a 2-amino-1,3,4-oxadiazole from a carboxylic acid and thiosemicarbazide using POCl₃ is giving a low yield and multiple spots on TLC. What are the likely culprits?

Answer: This is a classic and robust reaction, but several factors can lead to suboptimal results. Let's break down the common pitfalls:

  • Incomplete Cyclization: The conversion of the intermediate acylthiosemicarbazide to the oxadiazole requires complete dehydration.

    • Causality: Insufficient heating or reaction time can leave uncyclized starting material. Phosphorus oxychloride (POCl₃) is a strong dehydrating agent, but the reaction often requires reflux temperatures to proceed to completion.[1]

    • Troubleshooting:

      • Ensure your reaction is heated to an adequate temperature (typically reflux).

      • Monitor the reaction by TLC until the starting acylthiosemicarbazide spot is no longer visible.

      • Consider alternative, milder cyclizing agents if your starting materials are heat-sensitive, such as iodine in the presence of a base or tosyl chloride/pyridine.[2][3]

  • Side Reactions: The primary amino group of the product is nucleophilic and can react further, especially if an excess of an acylating agent is used in a one-pot procedure.

    • Causality: If your carboxylic acid starting material is activated in situ (e.g., as an acid chloride), the newly formed 2-amino-1,3,4-oxadiazole can be acylated, leading to a bis-acylated byproduct.

    • Troubleshooting:

      • Use a stoichiometry of 1:1 for the carboxylic acid and thiosemicarbazide.

      • If pre-activating the carboxylic acid, add the activated species slowly to a solution of thiosemicarbazide to avoid localized high concentrations.

  • Work-up Issues: The work-up procedure is critical for isolating a clean product.

    • Causality: 2-amino-1,3,4-oxadiazoles are basic and will exist as salts in acidic media. Incomplete neutralization will result in loss of product to the aqueous layer. Conversely, strongly basic conditions during work-up can lead to hydrolysis of sensitive functional groups on your molecule.

    • Troubleshooting:

      • After quenching the reaction (e.g., with ice water), carefully neutralize the mixture with a base like sodium or potassium bicarbonate to a pH of 7-8.

      • Monitor the pH with indicator paper to avoid overly basic conditions.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure complete recovery.

Question: I am trying to acylate the amino group of my 2-amino-1,3,4-oxadiazole with an acid chloride, but the reaction is messy. How can I improve this?

Answer: The acylation of the 2-amino group is a common follow-up reaction, but its success hinges on controlling the reactivity.[1]

  • Over-acylation: The product of the initial acylation, an amide, can sometimes be further acylated, though this is less common under standard conditions. More likely, if there are other nucleophilic sites on your molecule, they may also react.

  • Base Choice is Critical: A suitable base is required to scavenge the HCl generated during the reaction.

    • Causality: Strong, nucleophilic bases can compete with the amino group for the acid chloride, leading to byproducts. Sterically hindered, non-nucleophilic bases are often a better choice.

    • Troubleshooting:

      • Use a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]

      • Add the acid chloride slowly to a solution of the amino-oxadiazole and the base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

      • Use an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Purification Challenges

Question: My amino-oxadiazole streaks badly during silica gel column chromatography, leading to poor separation. How can I fix this?

Answer: This is a very common issue when purifying basic compounds like amino-oxadiazoles on acidic silica gel.

  • Causality: The basic amino group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to strong adsorption and "tailing" or streaking of the compound down the column. This results in broad peaks and poor separation from impurities.

  • Troubleshooting Workflow:

    purification_troubleshooting start Streaking on Silica Gel decision1 Is the compound stable to base? start->decision1 option3 Consider Recrystallization start->option3 Alternative option1 Add a Basic Modifier to Eluent decision1->option1 Yes option2 Use Alternative Stationary Phase decision1->option2 No sub_option1a 0.5-2% Triethylamine in Eluent option1->sub_option1a sub_option1b 0.5-2% Ammonia in Methanol (for polar systems) option1->sub_option1b sub_option2a Neutral or Basic Alumina option2->sub_option2a sub_option2b Reversed-Phase (C18) Silica option2->sub_option2b

    A decision tree for troubleshooting the purification of basic amino-oxadiazoles.

  • Detailed Protocol for Basic Modifier:

    • Choose your primary solvent system based on TLC analysis (e.g., ethyl acetate/hexanes).

    • To this solvent system, add 0.5-2% triethylamine. For highly polar solvent systems containing methanol, a solution of 7N ammonia in methanol can be used as the polar component.

    • Equilibrate your column with this modified eluent before loading your sample. The triethylamine will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.

Stability and Storage

Question: I'm concerned about the stability of my amino-oxadiazole compound. Are there any conditions I should avoid?

Answer: While the 1,3,4-oxadiazole ring is generally quite stable, the presence of the amino group and other substituents can introduce vulnerabilities.[4]

  • pH Sensitivity:

    • Strongly Basic Conditions: While the oxadiazole ring itself is relatively stable, functional groups appended to it may not be. For instance, ester groups can be readily hydrolyzed under basic conditions (e.g., NaOH in methanol/water).[4] The 1,2,5-oxadiazole (furazan) ring is known to be susceptible to cleavage by aqueous sodium hydroxide.[5]

    • Strongly Acidic Conditions: The 1,3,4-oxadiazole ring is generally stable to strong acids, as evidenced by its tolerance to trifluoroacetic acid used for Boc deprotection. However, prolonged exposure to harsh acidic conditions at elevated temperatures should be avoided as a general precaution.

  • Thermal Stability: 2,5-disubstituted 1,3,4-oxadiazoles are known for their high thermal stability.[4] However, the stability of your specific compound will depend on its other functional groups. It is always good practice to store amino-oxadiazole compounds in a cool, dark, and dry place.

  • Storage: For long-term storage, it is recommended to keep the compounds as solids in a tightly sealed container, protected from light and moisture. If storage in solution is necessary, use an aprotic solvent and store at low temperatures (-20°C).

ConditionPotential PitfallRecommendation
High pH (>10) Hydrolysis of ester or other sensitive functional groups. Potential for ring cleavage in some oxadiazole isomers.Avoid strong aqueous bases. Use milder organic bases for reactions. Neutralize carefully during work-up.
Low pH (<2) Generally stable, but prolonged heating should be avoided.Use strong acids judiciously, for example, in deprotection steps at room temperature.
Elevated Temp. Generally high thermal stability, but substituent dependent.Avoid unnecessary heating. Store in a cool environment.
Storage Degradation due to moisture or light.Store as a solid in a sealed, dark container. If in solution, use an aprotic solvent and store cold.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the characteristic NMR signals for a 2-amino-1,3,4-oxadiazole?

A1: In ¹H NMR, the amino protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. In ¹³C NMR, the two carbons of the oxadiazole ring are highly deshielded and typically appear in the range of 155-170 ppm.[1]

Q2: I am seeing peak broadening in the NMR spectrum of my amino-oxadiazole. What could be the cause?

A2: Peak broadening in the NMR of amino-substituted heterocycles can arise from several factors:

  • Tautomerism: The 2-amino-1,3,4-oxadiazole can exist in tautomeric forms (amino and imino forms). If the rate of interconversion is on the NMR timescale, this can lead to broadened peaks.

  • Rotamers: If the amino group is substituted (e.g., with an acyl group), rotation around the C-N bond might be restricted, leading to the presence of different rotational isomers (rotamers) that are slowly interconverting, causing peak broadening or even multiple sets of signals.[6]

  • Proton Exchange: The amino protons can exchange with residual water or acidic protons in the NMR solvent, leading to broadening of the NH₂ signal.

Q3: What are the common fragmentation patterns for 2-amino-1,3,4-oxadiazoles in mass spectrometry?

A3: The fragmentation of oxadiazoles can be complex and may involve skeletal rearrangements. Under electrospray ionization (ESI), you will typically observe the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) studies have shown that 2-arylylamino-1,3,4-oxadiazoles can undergo characteristic losses, such as the loss of NH₃ or HNCO, depending on the substituents.[7] Electron ionization (EI) often leads to more extensive fragmentation, including cleavage of the oxadiazole ring.[8]

Q4: Are there any specific safety precautions I should take when working with amino-oxadiazoles?

A4: While the final amino-oxadiazole compounds have varying toxicity profiles, the reagents used in their synthesis require careful handling.

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydrazines: Many hydrazine derivatives are toxic and potential carcinogens. Handle with care and avoid inhalation or skin contact.

  • General Precautions: As with all chemicals, avoid breathing dust, vapor, mist, or gas, and prevent contact with skin and eyes. Ensure your workspace is well-ventilated.

References

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. Available at: [Link]

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Available at: [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. Available at: [Link]

  • A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC. Available at: [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation | The Journal of Organic Chemistry. Available at: [Link]

  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy | Australian Journal of Chemistry. Available at: [Link]

  • Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]

  • Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry - PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this polar heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with a focus on the underlying scientific principles.

Troubleshooting Guide

This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield or Product Loss During Column Chromatography

Q: I am experiencing significant product loss during silica gel column chromatography. My compound seems to be sticking to the column. What is happening and how can I fix it?

A: This is a common issue when purifying polar, nitrogen-containing heterocyclic compounds on standard silica gel. The problem often stems from strong interactions between the basic amino group of your compound and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption and poor recovery.

Causality Explained: Silica gel is slightly acidic and can protonate basic compounds, causing them to bind tightly to the stationary phase. The amino group on the 1,2,5-oxadiazole ring makes your compound susceptible to this issue.

Solutions:

  • Neutralize the Stationary Phase: Before loading your sample, flush the silica gel column with your chosen eluent system containing a small percentage of a basic modifier. This will neutralize the acidic sites on the silica.

    • Recommended Modifiers:

      • 0.5-2% triethylamine (Et₃N) in your mobile phase.

      • 0.5-2% ammonia solution in methanol, then mixed with your primary eluent.[1]

  • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using an alternative stationary phase that is less acidic.

    • Alumina (basic or neutral): This can be a good alternative for basic compounds.

    • Reversed-Phase Silica (C18): This is often the preferred method for polar compounds.

  • Optimize Your Eluent System: For normal phase chromatography, a gradient of increasing polarity is often effective. A common starting point for polar compounds is a mixture of a non-polar solvent like hexane or ethyl acetate with a more polar solvent like methanol or dichloromethane.[2]

Issue 2: Persistent Impurities After Recrystallization

Q: I've tried recrystallizing my this compound, but I'm still seeing impurities in my NMR/LC-MS. What can I do?

A: Incomplete removal of impurities during recrystallization can be due to several factors, including the choice of solvent, the cooling rate, and the nature of the impurities themselves.

Causality Explained: For effective recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. If the impurities have similar solubility profiles to your product, co-crystallization can occur.

Solutions:

  • Solvent System Screening: A systematic approach to finding the ideal recrystallization solvent is crucial.

    • Single Solvent Systems: Test a range of solvents with varying polarities. Given the polar nature of your compound, consider solvents like isopropanol, ethanol, methanol, or acetonitrile.

    • Two-Solvent Systems: If a single solvent is not effective, use a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. A common combination for polar compounds is a polar solvent like methanol or ethanol with a less polar co-solvent like diethyl ether or hexanes.

  • Controlled Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Pre-Purification Step: If your crude product is highly impure, a preliminary purification step before recrystallization can be beneficial. A quick filtration through a small plug of silica or alumina can remove baseline impurities.

  • Consider the Nature of Impurities: Based on the likely synthesis of this compound, which may start from diaminofurazan, potential impurities could include unreacted starting materials or side-products from the carbamoylation step.[3][4] Understanding these potential impurities can help in selecting a purification strategy that targets their removal.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for purifying this compound?

A1: For a polar compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the most effective method for achieving high purity.

  • Stationary Phase: A C18 column is a standard choice.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. Adding a small amount of an acid modifier, such as 0.1% formic acid or trifluoroacetic acid, can improve peak shape by ensuring the amino group is consistently protonated.

If you are limited to normal-phase chromatography, refer to the troubleshooting guide above for tips on using basic modifiers.[1]

Q2: My purified compound appears to be degrading over time. What are the stability and storage considerations for this molecule?

  • pH Sensitivity: Avoid prolonged exposure to strong acids and bases.

  • Storage Conditions: Store the purified compound in a cool, dark, and dry environment. An inert atmosphere (e.g., under argon or nitrogen) can also help to prevent oxidative degradation.

  • Solvent Choice for Storage: If storing in solution, use a non-reactive, aprotic solvent.

Q3: What are the best analytical methods to assess the purity of my final product?

A3: A combination of analytical techniques is recommended to confirm the purity of your this compound.

Analytical Technique Principle Information Provided Advantages Limitations
HPLC-UV Chromatographic separation based on polarity with UV detection.Relative purity by area percentage.High resolution, widely available, suitable for non-volatile compounds.Requires impurities to have a UV chromophore.
LC-MS Chromatographic separation coupled with mass spectrometry.Purity assessment and identification of impurities by mass-to-charge ratio.High sensitivity and provides structural information about impurities.Response factors can vary for different compounds.
¹H and ¹³C NMR Nuclear Magnetic Resonance spectroscopy.Structural confirmation and detection of impurities with proton or carbon signals.Provides detailed structural information.May not detect impurities present at very low levels.
qNMR Quantitative Nuclear Magnetic Resonance.Absolute purity determination using a certified internal standard.Highly accurate for absolute purity.Requires a suitable internal standard and careful experimental setup.
Elemental Analysis Measures the percentage of C, H, N, and O.Confirms the elemental composition of the bulk sample.Provides information on the overall elemental composition.Does not provide information on the nature of impurities.

A comprehensive approach using HPLC or LC-MS for relative purity and impurity profiling, along with NMR for structural confirmation, is a robust strategy for purity assessment.

Experimental Workflows

Workflow 1: Purification by Column Chromatography

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation prep_sample Dissolve crude product in minimal amount of eluent load_sample Load sample onto column prep_sample->load_sample prep_column Pack silica gel column and equilibrate with eluent (containing 0.5% Et3N) prep_column->load_sample elute Elute with a gradient of increasing polarity (e.g., Hexane/EtOAc to EtOAc/MeOH) load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent under reduced pressure combine->evaporate final_product final_product evaporate->final_product Pure Product G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying dissolve Dissolve crude product in minimum amount of hot recrystallization solvent (e.g., isopropanol) cool_slow Allow solution to cool slowly to room temperature dissolve->cool_slow cool_ice Place in an ice bath to maximize crystal formation cool_slow->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash crystals with a small amount of cold solvent filter->wash dry Dry crystals under vacuum wash->dry final_product final_product dry->final_product Pure Crystals

Sources

Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate. This guide is designed to provide in-depth troubleshooting strategies and practical guidance for managing and reducing the cytotoxic effects of this compound, particularly in sensitive primary cell cultures. As researchers and drug development professionals, we understand that primary cells, while offering greater physiological relevance, are often more susceptible to compound-induced stress compared to immortalized cell lines.[1][2] This document offers a systematic approach to identifying the source of cytotoxicity and implementing effective mitigation strategies to ensure the integrity and success of your experiments.

The chemical structure of this compound, which incorporates a 1,2,5-oxadiazole (furazan) ring and a carbamate moiety, suggests potential mechanisms of action that may contribute to its cytotoxic profile. Oxadiazole derivatives have been widely investigated for their therapeutic potential, including anticancer activities, which are inherently linked to cytotoxicity.[3][4][5][6][7] The furazan nucleus, in particular, has been associated with a range of biological effects, and some derivatives have been noted to cause cellular damage.[8][9][10] Furthermore, drug-induced cytotoxicity is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to vital cellular components.[11][12][13][14]

This guide will provide you with the necessary tools to de-risk your experiments, starting with a troubleshooting guide for common issues, followed by a comprehensive FAQ section, detailed experimental protocols, and a foundational understanding of the potential mechanisms at play.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues related to the cytotoxicity of this compound in your primary cell cultures.

Scenario 1: Acute and widespread cell death is observed shortly after compound administration.

Question: I've just added this compound to my primary cells, and within hours, I'm seeing significant cell detachment and morphological signs of death. What's happening, and what should I do?

Answer: This rapid onset of cytotoxicity often points to several critical factors that need immediate attention. Here is a systematic approach to troubleshoot this issue:

  • Concentration Check: The most common cause of acute cytotoxicity is a compound concentration that is too high for your specific primary cell type. Primary cells are known to be more sensitive than immortalized cell lines.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration range.

  • Solvent Toxicity: The vehicle used to dissolve the compound, typically DMSO, can be toxic to primary cells, especially at concentrations above 0.5%. Ensure your final DMSO concentration is as low as possible, ideally at or below 0.1%. Always include a vehicle-only control in your experiments to isolate the effect of the solvent.

  • Compound Solubility and Precipitation: Visually inspect your culture medium after adding the compound. If you notice any cloudiness or precipitates, your compound may be falling out of solution at the concentration used. These aggregates can be directly harmful to cells. Consider lowering the concentration or using a different solvent system if possible. Information on the solubility of similar carbamates can provide a starting point for optimization.

Scenario 2: Cell viability gradually decreases over the course of the experiment.

Question: My primary cells look healthy for the first 24 hours of treatment, but by 48-72 hours, I notice a significant drop in viability and proliferation. How can I address this delayed toxicity?

Answer: Delayed cytotoxicity suggests that the compound may be interfering with cellular processes over time, or that a toxic metabolite is accumulating. Here’s how to investigate and mitigate this:

  • Time-Course Analysis: The duration of exposure is a critical variable.[15] It's possible that continuous exposure is not necessary to achieve the desired biological effect. A time-course experiment, where the compound is washed out at different time points, can help you determine the minimum exposure time required, thereby reducing cumulative toxicity.

  • Metabolic Instability: The compound may be metabolized by the cells into a more toxic substance. While direct analysis of metabolites is complex, you can indirectly assess this by modulating the cell density. Higher cell densities may lead to a faster accumulation of toxic metabolites.

  • Induction of Oxidative Stress: Many compounds exert their toxic effects through the generation of reactive oxygen species (ROS).[11][12] This can lead to a gradual decline in cell health. You can test this hypothesis by co-administering an antioxidant, such as N-acetylcysteine (NAC), with your compound. If NAC rescues the cells, it strongly suggests that oxidative stress is a key contributor to the observed cytotoxicity.

Scenario 3: I'm seeing inconsistent results and high variability between replicate experiments.

Question: The level of cytotoxicity I observe with this compound varies significantly from one experiment to the next. How can I improve the reproducibility of my results?

Answer: High variability in cytotoxicity assays can be frustrating and can mask the true effect of your compound. The following steps can help improve consistency:

  • Standardize Cell Seeding and Health: Primary cells are highly sensitive to their culture environment.[16][17] Ensure that you are using cells from the same passage number and that they are in a healthy, exponential growth phase before starting your experiment. Standardize your seeding density, as this can significantly impact the cells' response to the compound.

  • Fresh Compound Dilutions: Prepare fresh dilutions of your compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound.

  • Consistent Incubation Times: Adhere strictly to your planned incubation times. As discussed, the duration of exposure can have a significant impact on cytotoxicity.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of cytotoxicity for a compound containing a 1,2,5-oxadiazole (furazan) ring?

The 1,2,5-oxadiazole ring system is a known pharmacophore that can contribute to a range of biological activities, including cytotoxicity.[10] Some furazan derivatives have been shown to induce hepatic and intestinal toxicity in animal models.[9] One potential mechanism of cytotoxicity for such heterocyclic compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[11][12] ROS can damage cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.

Q2: How does the carbamate group in the compound's structure potentially influence its cytotoxicity?

The carbamate group is a common functional group in many therapeutic agents and can influence a compound's stability, solubility, and biological activity.[18] Depending on the overall structure of the molecule, the carbamate moiety can be susceptible to enzymatic hydrolysis, potentially releasing metabolites that may have their own toxicity profiles. The stability and reactivity of the carbamate group are key factors in its contribution to the overall cytotoxic effect.[18]

Q3: Why are primary cells so much more sensitive to compound toxicity than immortalized cell lines?

Primary cells are isolated directly from living tissue and have a finite lifespan.[2] They retain many of the key physiological characteristics of their tissue of origin, which makes them excellent models for research. However, this also means they are less robust and more sensitive to stressors, including chemical compounds.[1] Immortalized cell lines, on the other hand, have undergone genetic mutations that allow them to proliferate indefinitely in culture, often making them more resistant to toxic insults.

Q4: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect?

This is a critical distinction in drug discovery and development.[19] A simple cell viability assay, such as one based on metabolic activity (e.g., MTT or resazurin), may not differentiate between these two effects. To distinguish between them, you can use a combination of assays:

  • Cell Counting: A direct method to determine if the cell number is decreasing (cytotoxicity) or simply not increasing (cytostasis).

  • Live/Dead Staining: Using dyes like trypan blue or more sophisticated fluorescent stains (e.g., calcein-AM and propidium iodide) can help you quantify the proportion of dead cells in your population.

  • Apoptosis Assays: Assays that detect markers of programmed cell death, such as caspase activation or annexin V staining, can confirm if the compound is inducing apoptosis.[6][20]

Part 3: Experimental Protocols and Data Presentation

To systematically address cytotoxicity, a series of well-controlled experiments is essential. The following protocols provide a framework for optimizing your experimental conditions.

Protocol 1: Dose-Response and Time-Course Optimization

This protocol is designed to identify the optimal concentration and exposure duration of this compound that elicits the desired biological effect while minimizing cytotoxicity.

Methodology:

  • Cell Seeding: Plate your primary cells at a predetermined optimal density in a 96-well plate. Allow the cells to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a 2x stock of your compound at various concentrations in your culture medium. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment:

    • For Dose-Response: Add an equal volume of the 2x compound dilutions to the corresponding wells. Incubate for a fixed time point (e.g., 24, 48, or 72 hours).

    • For Time-Course: Add the compound at a fixed, potentially high, concentration. At various time points (e.g., 2, 4, 8, 24, 48 hours), remove the medium, wash the cells gently with PBS, and replace it with fresh, compound-free medium.

  • Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay (e.g., resazurin-based assay).

  • Data Analysis: Plot the cell viability against the compound concentration (for dose-response) or the exposure time (for time-course). This will allow you to determine the IC50 (inhibitory concentration 50%) and the minimum effective exposure time.

Data Presentation:

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100100100
0.1989590
1908065
10604020
1001052
Protocol 2: Co-treatment with a Cytoprotective Agent (N-acetylcysteine)

This protocol will help determine if the cytotoxicity of your compound is mediated by reactive oxygen species (ROS).

Methodology:

  • Cell Seeding: Plate your primary cells as described in Protocol 1.

  • Preparation of Reagents:

    • Prepare a 2x stock of your compound at a concentration known to cause cytotoxicity (e.g., the IC50 value determined in Protocol 1).

    • Prepare a 4x stock of N-acetylcysteine (NAC) in culture medium (a final concentration of 1-5 mM is a good starting point).

  • Treatment Groups:

    • Vehicle Control

    • Compound only

    • NAC only

    • Compound + NAC

  • Incubation: Add the reagents to the cells and incubate for the desired time period (e.g., 48 hours).

  • Viability Assessment: Assess cell viability.

Data Presentation:

Treatment Group% Viability
Vehicle Control100
Compound (IC50 concentration)50
NAC (5 mM)99
Compound + NAC85

An increase in viability in the "Compound + NAC" group compared to the "Compound only" group suggests that ROS production is a significant contributor to the compound's cytotoxicity.

Part 4: Visualizing Experimental Workflows and Mechanisms

Diagrams can help clarify complex experimental designs and potential biological pathways.

Workflow for Troubleshooting Cytotoxicity

A High Cytotoxicity Observed B Step 1: Verify Concentration and Solvent Effects A->B C Perform Dose-Response and Solvent Control B->C D Is toxicity still high at low concentrations? C->D E Step 2: Assess Exposure Duration D->E Yes M Conclusion: Toxicity is dose-dependent. Use lower, non-toxic concentrations. D->M No F Perform Time-Course Experiment E->F G Is toxicity reduced with shorter exposure? F->G H Step 3: Investigate Mechanism G->H No L Conclusion: Toxicity is time-dependent. Use minimal effective exposure time. G->L Yes I Co-treat with Antioxidants (e.g., NAC) H->I J Is cytotoxicity rescued? I->J K Conclusion: ROS-mediated toxicity likely. Optimize protocol with antioxidants. J->K Yes N Consider alternative compound or cell model. J->N No

Caption: A systematic workflow for troubleshooting compound-induced cytotoxicity.

Potential Role of ROS in Cytotoxicity

Compound This compound Cell Primary Cell Compound->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Stress Oxidative Stress ROS->Stress Damage Cellular Damage (DNA, Lipids, Proteins) Stress->Damage Death Cell Death (Apoptosis/Necrosis) Damage->Death NAC N-acetylcysteine (Antioxidant) NAC->ROS Scavenges

Caption: Potential mechanism of ROS-mediated cytotoxicity and intervention point for antioxidants.

References

  • Sies, H. (1997). Role of reactive oxygen species in cell toxicity. PubMed. [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PubMed Central. [Link]

  • Kaplancikli, Z. A., et al. (2012). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of novel oxadiazole (a) compounds 1 and (b) 5 at... ResearchGate. [Link]

  • Gomha, S. M., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

  • Sanna, V., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research. [Link]

  • Molavian, H. R., et al. (2016). Drug-induced reactive oxygen species (ROS) rely on cell membrane properties to exert anticancer effects. DSpace@MIT. [Link]

  • ResearchGate. (2021). Synthesis and cytotoxic activity of new annulated furazan derivatives. ResearchGate. [Link]

  • Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. PubMed Central. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. [Link]

  • Fundarò, A., & Cassone, M. C. (1980). [Hepatic and intestinal toxicity of furazan and furoxan derivatives]. PubMed. [Link]

  • ACS Publications. (2021). Furazans in Medicinal Chemistry. American Chemical Society. [Link]

  • RSC Publishing. (2023). Recent progress in synthesis and application of furoxan. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Examples of toxicities associated with drug-induced oxidative stress. ResearchGate. [Link]

  • Kimura, H., et al. (2005). Toxicity and roles of reactive oxygen species. PubMed. [Link]

  • Sjaastad, O. V., & Sjaastad, O. (1993). Utilization of a human intestinal epithelial cell culture system (Caco-2) for evaluating cytoprotective agents. PubMed. [Link]

  • Hall, M. D., et al. (2019). Exposure time versus cytotoxicity for anticancer agents. PubMed Central. [Link]

  • Wikipedia. (n.d.). Chemotherapy. Wikipedia. [Link]

  • ResearchGate. (n.d.). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. ResearchGate. [Link]

  • Eastman, A. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PubMed Central. [Link]

  • FDA-AACR. (2025). Strategies for Optimizing Dosages for Oncology Drug Products. FDA. [Link]

  • ResearchGate. (n.d.). Improving Dose-Optimization Processes Used in Oncology Drug Development to Minimize Toxicity and Maximize Benefit to Patients. ResearchGate. [Link]

  • Kosheeka. (2019). Primary cells- A valuable in vitro model for drug toxicity studies. Kosheeka. [Link]

  • Gray, R. J., et al. (2022). Dose optimization during drug development: whether and when to optimize. PubMed Central. [Link]

  • Gleave, J. A., et al. (2013). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PubMed Central. [Link]

  • MDPI. (n.d.). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. MDPI. [Link]

  • Kumar, D., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]

  • MDPI. (n.d.). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. [Link]

  • Sanna, V., et al. (2021). Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. Nature. [Link]

  • Windmon, N., et al. (2021). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]

  • Holmes, I. P., et al. (2015). Methyl-5-(7-nitrobenzo[c][3][6][11]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PubMed Central. [Link]

  • PubMed. (2025). 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. PubMed. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. [Link]

  • Biowest. (2024). Navigating challenges: optimising methods for primary cell culture isolation. Biowest. [Link]

  • Penkova, N., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. PubMed Central. [Link]

  • Jukić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

  • NIH. (2024). Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line. NIH. [Link]

Sources

Addressing off-target effects of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Addressing Off-Target Effects of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate (A-125 MOC)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: This technical support guide addresses potential off-target effects of the investigational kinase inhibitor, this compound (internally designated A-125 MOC). While A-125 MOC was designed for a specific kinase target, its complex chemical structure, incorporating both an oxadiazole ring and a carbamate moiety, presents a possibility for interactions with unintended biological targets.[1][2][3][4] Such off-target effects can lead to misinterpretation of experimental data, unexpected phenotypes, and potential toxicities.[5] This guide provides a framework for identifying, validating, and mitigating these effects to ensure the accurate interpretation of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects, and why are they a concern with A-125 MOC?

A1: Off-target effects are unintended interactions of a drug or chemical probe with proteins other than the intended therapeutic target.[5] For A-125 MOC, this means it could inhibit other kinases or even proteins outside the kinome, leading to a misinterpretation of its mechanism of action.[5][6] These unintended interactions can produce unexpected biological responses, confounding experimental results and potentially leading to cellular toxicity.[7]

Q2: Based on the structure of A-125 MOC, what are its likely off-target families?

A2: The chemical scaffolds in A-125 MOC provide clues to its potential off-target profile:

  • 1,2,5-Oxadiazole Ring: This heterocyclic structure is a common feature in a wide range of biologically active compounds, known to interact with a variety of enzymes and receptors.[1][2][3][4]

  • Carbamate Group: Carbamates are known to interact with serine hydrolases, such as acetylcholinesterase.[8][9][10] While A-125 MOC is not designed as an acetylcholinesterase inhibitor, promiscuous binding to other enzymes with similar active site architecture is a possibility.

Given these features, off-target interactions for A-125 MOC could extend beyond the kinome to include other ATP-binding proteins and hydrolases.

Q3: Can I predict the off-target profile of A-125 MOC before running expensive experiments?

A3: Yes, in silico methods are a valuable first step for predicting off-target interactions.[11][12] These computational approaches use the structure of A-125 MOC to screen against databases of known protein structures.[11] Methods like molecular docking can predict binding affinity to various kinases and other proteins, providing a prioritized list of potential off-targets for subsequent experimental validation.[13][14]

Troubleshooting Guide

Problem: Inconsistent IC50 values and unexpected cellular phenotypes.

You observe significant variability in the potency of A-125 MOC between experiments, or the compound induces a cellular phenotype that is inconsistent with the known function of its intended target.

  • Possible Cause: The observed effects may be due to the inhibition of an unknown off-target protein, or a combination of on- and off-target activities.[15]

Workflow for Deconvoluting On-Target vs. Off-Target Effects

cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Off-Target Hypothesis Testing cluster_3 Conclusion A Inconsistent Results or Unexpected Phenotype B Confirm Compound Integrity (LC-MS, NMR) A->B C Dose-Response Analysis (Multiple Cell Lines) A->C D Kinase Profiling (Broad Panel Screen) C->D F Use Structurally Dissimilar Inhibitor for the Same Target C->F E Cellular Thermal Shift Assay (CETSA) for Target Engagement D->E H Phenotype is Off-Target D->H Potent off-target identified G Phenotype is On-Target E->G Target engagement correlates with phenotype E->H No target engagement at phenotypic concentrations F->G Similar phenotype observed F->H Different phenotype observed

Caption: Workflow for investigating off-target effects.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines the steps for a broad-panel kinase screen to identify the on- and off-target kinases of A-125 MOC. This is typically performed as a fee-for-service by specialized vendors.[16][17][18][19][20]

Objective: To determine the inhibitory activity of A-125 MOC against a large panel of human kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of A-125 MOC in 100% DMSO.

    • Submit the required volume and concentration to the kinase profiling service provider. Most services offer panels of over 300 kinases.[18][20]

  • Primary Screen:

    • The compound is typically screened at a single concentration (e.g., 1 µM) against the kinase panel.

    • The percent inhibition for each kinase is determined.

  • Dose-Response Analysis:

    • For any kinase showing significant inhibition (e.g., >70%) in the primary screen, a follow-up dose-response experiment is performed.

    • A-125 MOC is tested over a range of concentrations (e.g., 10-point curve) to determine the IC50 value for each "hit".

  • Data Analysis:

    • The results will be provided as a list of IC50 values for all kinases that were inhibited by A-125 MOC.

    • This data can be used to calculate selectivity scores and visualize the results on a kinome dendrogram.[16]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of A-125 MOC in a cellular context.[21][22][23][24][25] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[22]

Objective: To confirm that A-125 MOC binds to its intended target in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle (DMSO) or A-125 MOC at a desired concentration for 1-2 hours.

  • Heating Step:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blot or other quantitative methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle- and A-125 MOC-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of A-125 MOC indicates target engagement.[24]

Data Interpretation

Hypothetical Kinase Profiling Data for A-125 MOC

The following table presents hypothetical data from a kinase profiling screen of A-125 MOC at 1 µM.

Kinase Target% Inhibition at 1 µMIC50 (nM)Notes
Target Kinase A 98% 25 On-Target
Off-Target Kinase B85%150Structurally similar to Target A
Off-Target Kinase C72%800Unrelated kinase family
Off-Target Kinase D55%>1000Weak inhibition
Interpreting the Data:
  • Selectivity Score: A common metric for quantifying selectivity is the S-score, which is calculated based on the number of kinases inhibited above a certain threshold at a specific concentration.[26] A lower S-score indicates higher selectivity.

  • Therapeutic Window: The difference in potency between the on-target and off-target kinases is crucial. A large therapeutic window (e.g., >10-fold difference in IC50) is desirable.[26]

  • Structural Similarity: Off-targets that are structurally related to the primary target are common and can often be addressed through medicinal chemistry efforts.[27]

Visualizing On- and Off-Target Effects

cluster_0 A-125 MOC cluster_1 On-Target Pathway cluster_2 Off-Target Pathway MOC A-125 MOC TargetA Target Kinase A MOC->TargetA Inhibition TargetB Off-Target Kinase B MOC->TargetB Inhibition Substrate1 Substrate 1 TargetA->Substrate1 Phosphorylation Phenotype1 Desired Phenotype Substrate1->Phenotype1 Substrate2 Substrate 2 TargetB->Substrate2 Phosphorylation Phenotype2 Unintended Phenotype Substrate2->Phenotype2

Caption: On-target vs. off-target signaling pathways.

References

  • Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
  • Huang, W.Z. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2), 102-111.
  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Roy, K., & De, A. (2021). CRISPR/Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies.
  • Anticancer Research. (2021). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Retrieved from [Link]

  • Mini Reviews in Medicinal Chemistry. (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling. Retrieved from [Link]

  • Preprints.org. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Retrieved from [Link]

  • List, M., & Vazquez, M. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
  • Ageruo. (2024). What are Carbamate insecticides and how to choose the right one?. Retrieved from [Link]

  • Molecules. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • SlideShare. (n.d.). CARBAMATE INSECTICIDESS.pptx. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. Retrieved from [Link]

  • Naito, Y., Hino, K., Bono, H., & Ui-Tei, K. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology, 1630, 35-46.
  • Trends in Pharmacological Sciences. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-846.
  • Molecules. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]

  • Leukemia & Lymphoma. (2021). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Frontiers in Pharmacology. (2024). Editorial: Next-Generation PROTACs in Oncology and Beyond: Exploring Therapeutic Targets and Their Degraders. Retrieved from [Link]

  • Chemistry For Everyone. (2023). How Can I Troubleshoot Inconsistent Titration Results Effectively?. Retrieved from [Link]

  • SLAS Discovery. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Waters Corporation. (2023). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Dosage and Administration of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate in Mice

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound, Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate. As a new chemical entity, establishing a robust and reproducible protocol for in vivo studies in mice is paramount. This document provides a comprehensive framework for optimizing dosage and administration, troubleshooting common issues, and ensuring the scientific integrity of your experiments.

Understanding the Compound: Key Physicochemical and Pharmacological Considerations

This compound is a heterocyclic compound featuring a furazan (1,2,5-oxadiazole) ring. The furazan moiety is known to enhance the physical and biological properties of molecules.[1][2] Carbamates are also a common functional group in medicinal chemistry and can influence a compound's stability and membrane permeability.[3][4]

Due to the novelty of this specific compound, empirical determination of its properties is the first critical step.

Initial Compound Characterization Workflow

cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: In Vivo Preparation cluster_2 Phase 3: Efficacy Studies Solubility_Screening Solubility Screening (Aqueous & Organic Solvents) Solution_Stability Solution Stability Assessment (Temperature & pH) Solubility_Screening->Solution_Stability Identified suitable solvents Vehicle_Selection Vehicle Selection & Formulation Development Dose_Range_Finding Acute Toxicity/Dose-Range Finding Study (MTD) Vehicle_Selection->Dose_Range_Finding Develop a stable, injectable formulation Pharmacokinetic_Study Pharmacokinetic (PK) Study (Optional but recommended) Dose_Response_Study Dose-Response Efficacy Study Pharmacokinetic_Study->Dose_Response_Study Inform dosing regimen

Caption: Workflow for characterizing a novel compound for in vivo studies.

FAQs: Formulation and Dosing Solution Preparation

Q1: What is the recommended starting point for determining the solubility of this compound?

A1: There is no published data for this specific molecule. Therefore, an empirical solubility screen is necessary. Based on related structures, "methyl carbamate" is freely soluble in water and alcohol, while "methyl 4-aminobenzoate" is only slightly soluble in water.[5] A pragmatic approach is to test solubility in a range of common laboratory solvents.

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassExamplesRationale
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4Physiologically relevant for injection.
Alcohols EthanolOften used as a co-solvent.
Glycols Propylene Glycol, Polyethylene Glycol (PEG) 300/400Common co-solvents for parenteral formulations.[6]
Amides Dimethyl Sulfoxide (DMSO), N,N-Dimethylacetamide (DMA)Strong organic solvents, but use should be minimized due to potential toxicity.

Q2: My compound has poor aqueous solubility. What are my options for creating an injectable formulation?

A2: For compounds with low water solubility, a co-solvent system or a suspension can be developed. It is crucial to use the minimum amount of organic solvent necessary and to be aware of the potential toxicity of the excipients themselves.[7]

Table 2: Common Excipients for Solubilizing Poorly Soluble Compounds for IP Injection

ExcipientConcentration Range (Typical)Considerations
DMSO < 10%Can have its own biological effects.
Ethanol < 10%Can cause irritation at higher concentrations.
PEG 300/400 < 40%Generally well-tolerated.
Tween® 80 / Polysorbate 80 1-10%Surfactant to aid in solubilization and prevent precipitation.
Hydroxypropyl-β-cyclodextrin (HPβCD) 20-40%Forms inclusion complexes to enhance solubility.

Q3: How do I ensure the stability of my dosing solution?

A3: Stability testing is critical to ensure that the administered dose is accurate and that no degradation products are causing unforeseen effects.[8] A simple stability study can be performed by preparing the formulation and storing it under the intended experimental conditions (e.g., room temperature on the benchtop for 4-8 hours). Samples should be taken at different time points and analyzed (e.g., by HPLC) to check for compound degradation.[9][10]

Troubleshooting Guide: In-Life Observations and Study Outcomes

Issue Potential Causes Troubleshooting Steps & Recommendations
Precipitation in Dosing Solution - Poor solubility of the compound in the chosen vehicle.- Temperature changes affecting solubility.- Incorrect pH of the solution.- Increase the percentage of co-solvent, if possible.- Add a surfactant like Tween® 80.- Prepare the solution fresh before each use.- Gently warm the solution to aid dissolution (ensure the compound is heat-stable).
Acute Adverse Events Post-Injection (e.g., lethargy, ruffled fur, ataxia) - The dose is above the Maximum Tolerated Dose (MTD).- The vehicle itself is causing toxicity.- Rapid absorption leading to high peak plasma concentrations.- Reduce the dose.- Administer the vehicle alone to a control group of mice to rule out vehicle effects.- Consider a different route of administration (e.g., subcutaneous) for slower absorption.
High Variability in Response Between Animals - Inconsistent injection technique (e.g., misinjection into the gut or adipose tissue).- Inter-individual differences in metabolism.- Stress or other environmental factors.- Ensure all personnel are thoroughly trained in the injection technique.- Standardize animal handling and the time of day for dosing.- Increase the number of animals per group to improve statistical power.[11][12]
Lack of Efficacy at High Doses - Poor bioavailability via the chosen route.- Rapid metabolism and clearance of the compound.- The compound is not active in the chosen in vivo model.- Conduct a basic pharmacokinetic study to determine drug exposure.- Consider a different route of administration.- Re-evaluate the in vitro data and the scientific premise for the experiment.

Experimental Protocols

Protocol 1: Dose-Range Finding (Maximum Tolerated Dose) Study

Objective: To determine the single-dose MTD of this compound.

Materials:

  • Test compound

  • Vehicle

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Age- and sex-matched mice (e.g., C57BL/6 or BALB/c)

Procedure:

  • Acclimatization: Acclimatize mice to the facility and handling for at least one week prior to the study.

  • Group Assignment: Assign mice to groups of 3-5 per dose level. Include a vehicle-only control group.

  • Dose Selection: Based on any available in vitro cytotoxicity data or data from structurally related compounds, select a starting dose. A common approach is to use a logarithmic dose escalation (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer a single intraperitoneal (IP) injection.

  • Observation: Monitor mice continuously for the first 4 hours, then at regular intervals for up to 14 days.[13]

    • Clinical Signs: Record any signs of toxicity, such as changes in posture, activity, breathing, and grooming.[14][15]

    • Body Weight: Measure body weight daily. A weight loss of more than 15-20% is often considered a humane endpoint.

  • MTD Determination: The MTD is the highest dose that does not produce mortality or significant signs of toxicity.[16][17]

Protocol 2: Intraperitoneal (IP) Injection in Mice

Objective: To correctly administer the test compound into the peritoneal cavity.

Restrain 1. Restrain the mouse (scruff of the neck) Position 2. Tilt the mouse head-down (approx. 30-degree angle) Restrain->Position Locate 3. Locate the injection site (lower right abdominal quadrant) Position->Locate Insert 4. Insert a 27-30G needle (bevel up, 10-20 degree angle) Locate->Insert Aspirate 5. Gently aspirate (check for blood or urine) Insert->Aspirate Inject 6. Inject the solution slowly (max volume ~10 mL/kg) Aspirate->Inject Withdraw 7. Withdraw the needle Inject->Withdraw Observe 8. Return to cage and observe Withdraw->Observe

Caption: Step-by-step workflow for intraperitoneal injection in mice.

References

  • Vertex AI Search Result 1
  • Vertex AI Search Result 2
  • Vertex AI Search Result 3
  • Vertex AI Search Result 4
  • Vertex AI Search Result 5
  • Vertex AI Search Result 6
  • Vertex AI Search Result 7
  • Vertex AI Search Result 8
  • Vertex AI Search Result 9
  • Vertex AI Search Result 10
  • Vertex AI Search Result 11
  • Vertex AI Search Result 12
  • Vertex AI Search Result 13
  • Vertex AI Search Result 14
  • Vertex AI Search Result 15
  • Vertex AI Search Result 16
  • Vertex AI Search Result 17
  • Vertex AI Search Result 18
  • Vertex AI Search Result 19
  • Vertex AI Search Result 20
  • Vertex AI Search Result 21
  • Vertex AI Search Result 22
  • Vertex AI Search Result 23
  • Vertex AI Search Result 24
  • Vertex AI Search Result 25
  • Vertex AI Search Result 26
  • Vertex AI Search Result 27
  • Vertex AI Search Result 28
  • Vertex AI Search Result 29
  • Vertex AI Search Result 30
  • Vertex AI Search Result 31
  • Vertex AI Search Result 32
  • Vertex AI Search Result 33
  • Vertex AI Search Result 34
  • Vertex AI Search Result 35
  • Vertex AI Search Result 36
  • Vertex AI Search Result 37
  • Vertex AI Search Result 38
  • Vertex AI Search Result 39
  • Vertex AI Search Result 40
  • Vertex AI Search Result 41
  • Vertex AI Search Result 42
  • Vertex AI Search Result 43
  • Vertex AI Search Result 44
  • Vertex AI Search Result 45
  • Vertex AI Search Result 46
  • Vertex AI Search Result 47

Sources

Technical Support Center: Method Refinement for Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the consistent and successful synthesis, purification, and analysis of this important heterocyclic compound. Drawing from established chemical principles and field experience, this guide provides direct answers to common challenges, moving beyond simple procedural steps to explain the underlying scientific rationale.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the handling, storage, and analysis of this compound and its key precursor.

Q1: What are the critical physicochemical properties of this compound and its direct precursor?

Understanding the fundamental properties of your materials is the first step toward consistent results. The table below summarizes key data for the final product and its common starting material.

PropertyThis compound4-Amino-1,2,5-oxadiazole-3-carboxylic acid
Molecular Formula C₄H₅N₃O₃[1][2]C₃H₃N₃O₃[3][4]
Molecular Weight 143.10 g/mol [1]129.08 g/mol [3]
CAS Number 159013-94-2[1]78350-50-2[3][4]
Appearance Typically an off-white to white solid.[5]White to off-white solid.
Solubility Expected to be soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (Methanol, Ethanol). Poorly soluble in water and nonpolar solvents.Soluble in polar aprotic solvents; may exhibit limited solubility in alcohols and water, often requiring a base to fully dissolve in aqueous media.
pKa (Predicted) The amino group is weakly basic. The carbamate N-H is very weakly acidic.The carboxylic acid group is acidic (pKa ~2-3, estimated), while the amino group is weakly basic.

Q2: How should I properly store and handle these compounds to prevent degradation?

Both the furazan ring and the carbamate functional group can be sensitive to environmental conditions.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark, and dry place (refrigerated at 2-8°C is recommended). The 1,2,5-oxadiazole (furazan) ring system can be susceptible to degradation under harsh pH conditions or upon prolonged exposure to high temperatures.[6]

  • Handling: Avoid exposure to strong acids, strong bases, and potent oxidizing agents. Carbamates can undergo hydrolysis to the corresponding amine under sufficiently acidic or basic conditions. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid material in a well-ventilated area or a fume hood.

Q3: What is the recommended synthetic precursor, and how can I assess its quality before starting my reaction?

The most direct and reliable precursor is 4-Amino-1,2,5-oxadiazole-3-carboxylic acid .[3][4][7] The success of your synthesis is critically dependent on the purity of this starting material. Before use, we recommend the following quality control checks:

  • Visual Inspection: The material should be a uniform white to off-white powder. Any significant discoloration may indicate impurities or degradation.

  • Purity Analysis (HPLC): Use a reverse-phase HPLC method to confirm purity is ≥97%. A single major peak should be observed.

  • Structural Confirmation (¹H NMR): Dissolve a sample in a deuterated solvent like DMSO-d₆. The spectrum should show a broad singlet for the amino (-NH₂) protons and another broad singlet for the carboxylic acid (-COOH) proton. The absence of significant unidentifiable peaks is crucial.

  • Moisture Content: Use Karl Fischer titration to ensure the water content is low (<0.5%). Excess water can interfere with the subsequent Curtius rearrangement by reacting with the isocyanate intermediate to form an unstable carbamic acid, which can lead to unwanted side products.[8][9]

Section 2: Troubleshooting Guide for Synthesis & Purification

This guide addresses specific issues encountered during the synthesis of this compound, which is typically achieved via a Curtius rearrangement of the corresponding carboxylic acid.[8][9][10][11]

Workflow Overview: Synthesis and Analysis

The following diagram illustrates the recommended workflow from starting material to the final, characterized product.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Refinement & Analysis QC Starting Material QC (4-Amino-1,2,5-oxadiazole- 3-carboxylic acid) Reagents Reagent Prep & Check (DPPA, Et3N, Anhydrous Solvents) Reaction Curtius Rearrangement & Methanol Trapping QC->Reaction Workup Aqueous Workup & Extraction Purify Purification (Recrystallization or Chromatography) Workup->Purify Analysis Final Product QC (NMR, HPLC, MS) Purify->Analysis

Caption: High-level experimental workflow.

Problem 1: Low or No Product Yield

Q: My synthesis of this compound resulted in a very low yield. What are the common causes?

A: Low yield is the most frequent issue and typically points to problems in the core Curtius rearrangement step. The conversion of a carboxylic acid to a carbamate via this pathway involves the formation of a reactive acyl azide and an isocyanate intermediate.[10][12]

Potential CauseScientific Rationale & Recommended Action
1. Inactive Reagents The Curtius reaction is often performed in one pot using diphenylphosphoryl azide (DPPA) and a non-nucleophilic base like triethylamine (Et₃N).[11] DPPA is moisture-sensitive. Action: Use a fresh, unopened bottle of DPPA or verify the purity of your existing stock. Ensure triethylamine is distilled and dry.
2. Wet Solvents/Reagents Water is highly detrimental. The isocyanate intermediate (R-N=C=O) will react rapidly with water to form a carbamic acid, which decarboxylates to form the primary amine, not the desired carbamate.[9] Action: Use anhydrous solvents (e.g., dry toluene or THF). Dry the starting carboxylic acid under vacuum before use. Run the reaction under an inert atmosphere (N₂ or Ar).
3. Incorrect Reaction Temperature The decomposition of the acyl azide to the isocyanate requires thermal energy. However, excessive heat can lead to side reactions or decomposition of the furazan ring. Action: The reaction is typically heated to 80-100 °C. Monitor the reaction by TLC. If the starting material is consumed but no product is formed, the isocyanate may have polymerized or degraded. If the starting material remains, the temperature may be too low for efficient rearrangement.
4. Inefficient Isocyanate Trapping Once the isocyanate is formed, it must be trapped by the alcohol (methanol). If the methanol concentration is too low or it is added too late, the isocyanate can react with other nucleophiles (e.g., the amino group of another molecule) or polymerize. Action: Use methanol as a co-solvent or add it in sufficient excess (at least 10-20 equivalents) once the acyl azide has had time to form and begin rearranging.

Problem 2: Product Purity Issues & Inconsistent Analytical Data

Q: My final product shows multiple spots on TLC or extra peaks in NMR/HPLC. How can I identify and eliminate these impurities?

A: The presence of impurities indicates that side reactions are competing with the desired carbamate formation.

Troubleshooting Logic for Impurities

G Impure Impure Product Detected (TLC/NMR/HPLC) SM Starting Material Peak (Unreacted Acid) Impure->SM Check reaction time/ temperature Urea Symmetrical Urea Peak (R-NH-CO-NH-R) Impure->Urea Caused by H2O or insufficient trapping Amine Primary Amine Peak (R-NH2) Impure->Amine Caused by H2O contamination/ carbamate hydrolysis SM_Sol Action: Increase reaction time or temperature slightly. Verify catalyst activity. SM->SM_Sol Urea_Sol Action: Ensure anhydrous conditions. Increase excess of methanol. Urea->Urea_Sol Amine_Sol Action: Rigorously dry all reagents/solvents. Use neutral pH workup. Amine->Amine_Sol

Caption: Decision tree for identifying common impurities.

  • Unreacted Starting Material: If you see residual 4-amino-1,2,5-oxadiazole-3-carboxylic acid, it suggests an incomplete reaction. Solution: Re-evaluate your reaction time, temperature, and the quality of your DPPA.

  • Symmetrical Urea Byproduct: The isocyanate intermediate can react with the amino group of the desired product or the starting amine (formed from decarboxylation) to create a symmetrical urea. This is a common side reaction if the methanol trap is not efficient. Solution: Ensure methanol is present in sufficient excess and that the reaction medium is dilute enough to favor the intermolecular reaction with methanol over intermolecular side reactions.

  • Primary Amine (4-amino-1,2,5-oxadiazol-3-amine): This impurity arises from the reaction of the isocyanate with trace water. Solution: This strongly indicates wet reagents or solvents. Refer to the solutions for Problem 1 regarding anhydrous conditions. Also, avoid harsh acidic or basic conditions during workup, which could hydrolyze the final carbamate product.

Problem 3: Difficulty with Product Isolation and Purification

Q: I'm struggling to isolate a clean, solid product after the reaction. What purification strategies are most effective?

A: The polarity of this compound is moderately high due to the amino group and carbamate linkage.

  • Recrystallization: This is the preferred method for obtaining high-purity crystalline material if a suitable solvent system can be found.

    • Recommended Solvents to Screen: Start with single solvents like ethyl acetate, isopropanol, or acetonitrile. If the compound is too soluble, consider a co-solvent system like ethyl acetate/heptane or methanol/water. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly.

  • Silica Gel Chromatography: If recrystallization fails or impurities are difficult to remove, column chromatography is a reliable alternative.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For example, begin with 20% ethyl acetate in hexanes and gradually increase the polarity to 50-70%. The product should elute after nonpolar impurities and before highly polar baseline material. Monitor fractions by TLC.

Section 3: Standardized Experimental Protocols

Adherence to a validated protocol is essential for reproducibility. The following methods have been optimized for consistency.

Protocol 1: Synthesis via DPPA-Mediated Curtius Rearrangement

This protocol describes a one-pot procedure for converting the carboxylic acid to the methyl carbamate.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 15 mL per gram of acid) and anhydrous methanol (10 eq).

  • Reagent Addition: Add triethylamine (1.2 eq) and stir the suspension for 5 minutes. Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature. Caution: Acyl azides can be explosive; handle with care and behind a blast shield.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the consumption of the starting material by TLC (e.g., 50% ethyl acetate/hexanes with 1% acetic acid).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Characterization by HPLC-UV

This method is suitable for assessing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak with a purity of >98%.

References

  • Vertex AI Search, based on information about 4-Amino-1,2,5-oxadiazole-3-carbonitrile being a white solid.
  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing).
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH.
  • Curtius rearrangement - Wikipedia.
  • 4-Amino-1,2,5-oxadiazole-3-carbonitrile - Smolecule.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace.
  • Furazan - Wikipedia.
  • Curtius Rearrangement - Chemistry Steps.
  • 4-Amino-1,2,5-oxadiazole-3-carboxylic acid - Oakwood Chemical.
  • 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem.
  • Furazans in Medicinal Chemistry - ACS Publications - American Chemical Society.
  • Furazans in Medicinal Chemistry | Request PDF - ResearchGate.
  • Furazans in Medicinal Chemistry - PubMed.
  • 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | CAS 78350-50-2 | SCBT.
  • 4-Amino-1,2,5-oxadiazole-3-carbonitrile | - Frontier Specialty Chemicals.
  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole.
  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal.
  • Synthesis of heterocyclic (triazole, furoxan, furazan) fused pyridazine di-N-oxides via hypervalent iodine oxidation - New Journal of Chemistry (RSC Publishing).
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate.
  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC - NIH.
  • Methyl-5-(7-nitrobenzo[c][5][10][13]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization - PMC - PubMed Central. Available at:

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives.
  • 78350-50-2|4-Amino-1,2,5-oxadiazole-3-carboxylic acid - BLDpharm.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
  • Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole.
  • 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide - MDPI.
  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal.
  • Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles - ResearchGate.
  • Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate - Advanced Biochemicals.
  • Method 632 The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - epa nepis.
  • Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem.
  • Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | C4H5N3O3 | CID 2054860 - PubChem.
  • Recent Advances in the Chemistry of Metal Carbamates - MDPI.
  • Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate | Request PDF - ResearchGate.

Sources

Validation & Comparative

Comparing the efficacy of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate to other oxadiazole drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with the oxadiazole nucleus being a particularly fruitful scaffold.[1][2][3] This guide provides a comparative analysis of the efficacy of various oxadiazole-based drugs, with a conceptual focus on the structural class represented by Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate. While direct comparative data for this specific molecule is not extensively available in public literature, we can infer its potential therapeutic profile by examining the established activities of its core components: the 1,2,5-oxadiazole ring and the carbamate functional group. This analysis will delve into the diverse therapeutic applications of oxadiazole isomers, supported by experimental data from seminal studies, to provide a comprehensive overview for researchers and drug development professionals.

The Oxadiazole Core: A Privileged Scaffold in Drug Design

Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms.[3] The arrangement of these heteroatoms gives rise to different isomers, primarily the 1,3,4-, 1,2,4-, and 1,2,5-oxadiazoles, each conferring distinct physicochemical and pharmacological properties to the parent molecule.[1][2] These scaffolds are celebrated for their metabolic stability, aqueous solubility, and ability to engage in hydrogen bonding, making them ideal candidates for drug design.[1][4][5] The diverse biological activities exhibited by oxadiazole derivatives include anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][6][7][8][9]

Comparative Efficacy Across Therapeutic Areas

The therapeutic efficacy of an oxadiazole derivative is profoundly influenced by its isomeric form and the nature of its substituents. The following sections compare the performance of different oxadiazole classes in key therapeutic areas.

Anticancer Activity

The oxadiazole scaffold is a prominent feature in many potent anticancer agents.[9][10][11] The various isomers have been shown to exert their effects through diverse mechanisms, including enzyme inhibition and cell cycle arrest.

A study on novel 1,3,4-oxadiazole derivatives showcased significant cytotoxic profiles against various cancer cell lines. For instance, compound 4h from one study exhibited an exceptionally low IC50 value of less than 0.14 μM against the A549 human lung cancer cell line and induced a remarkable 89.66% cell cycle arrest in the G0/G1 phase, a desirable trait for an anticancer drug.[12] In another study, a 1,3,4-oxadiazole-thioether derivative demonstrated an effect 30 times greater than the reference drug, 5-fluorouracil, against liver cancer cells.[13]

The 1,2,4-oxadiazole isomer has also been successfully exploited in the development of anticancer agents. For example, a derivative was found to reduce tumor growth by approximately 50% in a Burkitt's lymphoma xenograft model by increasing the expression of acetylated histone H4.[10]

While less common, 1,2,5-oxadiazole derivatives have also been reported as promising anticancer agents, often leveraging their capacity to release nitric oxide (NO) under physiological conditions, which can have cytotoxic effects on tumor cells.[14][15]

Table 1: Comparative Anticancer Activity of Oxadiazole Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 ValueMechanism of ActionReference
1,3,4-OxadiazoleCompound 4h A549 (Lung)<0.14 μMG0/G1 Phase Cell Cycle Arrest[12]
1,3,4-OxadiazoleThioether DerivativeHepG2 (Liver)30x more potent than 5-fluorouracilNot specified[13]
1,3,4-OxadiazoleCompound 1 MCF-7 (Breast)5.897 ± 0.258 μMNot specified[13][16]
1,2,4-OxadiazoleCompound 27 Daudi (Burkitt's lymphoma)~50% tumor growth reductionHistone H4 Acetylation[10]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and oxadiazole derivatives have emerged as potent anti-inflammatory agents.[6][7][17] Their mechanism of action is often attributed to the inhibition of inflammatory mediators.

In a study evaluating 2,5-disubstituted-1,3,4-oxadiazole derivatives, compound Ox-6f displayed the most promising anti-inflammatory activity with a 74.16 ± 4.41% inhibition in a heat-induced albumin denaturation assay, comparable to the standard drug ibuprofen (84.31 ± 4.93%).[18] Another study reported that 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed anti-inflammatory effects ranging from 33% to 62%, with the most active compounds showing efficacy comparable to Indomethacin.[6]

The anti-inflammatory potential of the 1,2,5-oxadiazole ring is less documented in direct comparative studies but is an active area of research.

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and oxadiazoles have shown considerable promise in this domain.[3][8][19][20]

Derivatives of the 1,3,4-oxadiazole ring have demonstrated broad-spectrum antimicrobial activity.[8] For instance, the well-known nitrofuran derivative, Furamizole, which contains a 1,3,4-oxadiazole nucleus, exhibits strong antibacterial properties.[20][21] Many newly synthesized 1,3,4-oxadiazole compounds have shown antimicrobial activity exceeding that of known antibiotics in various studies.[8]

The Role of the Carbamate Moiety

The carbamate group (-NHCOO-) in the target molecule, this compound, is a crucial functional group in medicinal chemistry. Carbamates are known to be structurally similar to organophosphates and can act as inhibitors of acetylcholinesterase, a mechanism exploited in insecticides and some therapeutic agents.[22][23] In drug design, the carbamate functionality can act as a bioisostere for amide or ester groups, offering improved metabolic stability and the ability to participate in hydrogen bonding, which can enhance binding to biological targets.[4][5] The inclusion of a carbamate group on the oxadiazole scaffold can therefore modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[4]

Experimental Protocols

To provide a framework for the comparative evaluation of novel oxadiazole derivatives, we outline a standard experimental workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for assessing the anticancer potential of a compound.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxadiazole compounds and a reference drug (e.g., Cisplatin, 5-Fluorouracil) in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This assay provides a preliminary screening of the anti-inflammatory activity of a compound.

Objective: To assess the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test oxadiazole compound at various concentrations, 1% aqueous solution of bovine serum albumin, and a buffer (e.g., phosphate-buffered saline, pH 6.4). A standard anti-inflammatory drug like ibuprofen or diclofenac sodium is used as a positive control.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration relative to the control.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel oxadiazole drug candidates.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_lead Lead Optimization synthesis Synthesis of Oxadiazole Derivatives characterization Structural Characterization (NMR, Mass Spec, IR) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar anti_inflammatory->sar antimicrobial->sar adme ADME/Tox Profiling sar->adme

Caption: A streamlined workflow for the synthesis, screening, and optimization of novel oxadiazole drug candidates.

Conclusion

The oxadiazole scaffold represents a versatile and highly valuable core in the development of new therapeutic agents.[24] While direct comparative efficacy data for this compound is limited, a broader analysis of the oxadiazole class reveals significant potential across various therapeutic areas, particularly in oncology, inflammation, and infectious diseases. The efficacy of these compounds is intricately linked to their isomeric form and the nature of their substituents. The inclusion of a carbamate moiety suggests a potential for enhanced biological activity and favorable pharmacokinetic properties. Future research should focus on the direct comparative evaluation of novel 1,2,5-oxadiazole derivatives to fully elucidate their therapeutic potential and establish their place within the broader family of oxadiazole-based drugs.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

  • Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. [Link]

  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]

  • New Herbicide and Fungicide Names Signal Breakthroughs in Crop Protection. Agrolatam. [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. PMC - NIH. [Link]

  • Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. PubMed. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. NIH. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC - NIH. [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]

  • Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]

  • Carbamate Toxicity. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • A Pharmacological Update of Oxadiazole Derivatives: A Review. PubMed. [Link]

  • 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

  • Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Bentham Science. [Link]

  • Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Taylor & Francis Online. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]

  • Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. ThaiScience. [Link]

  • Exploring the Therapeutic Potential: Oxadiazole Derivatives as Promising Anticancer Agents. Impactfactor. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of the novel compound, Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate. In drug discovery, establishing a compound's selectivity is as critical as demonstrating its on-target potency. Unforeseen interactions with off-target proteins can lead to toxicity or confound efficacy data, representing a significant cause of late-stage clinical trial failures.[1][2] Conversely, identifying additional, therapeutically relevant targets can open new avenues for drug repurposing.[3]

This document is structured not as a rigid protocol, but as a strategic guide. It outlines a multi-tiered, logical approach to building a comprehensive selectivity profile, explaining the scientific rationale behind each experimental choice. We will compare different methodologies, from broad, unbiased screens to specific, cell-based validation assays, providing the technical insights necessary for researchers to design a robust profiling cascade.

Part 1: Foundational Analysis - Predicting Off-Target Liabilities from Chemical Structure

Before embarking on expensive and time-consuming experimental screens, a critical analysis of the compound's structure can generate actionable hypotheses about potential off-target interactions. This compound is composed of two key moieties: a methyl carbamate group and a 1,2,5-oxadiazole (furazan) ring.

  • The Carbamate Moiety: Carbamates are a well-known class of compounds, famously acting as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[4][5] The carbamate group acts as a "slow substrate," carbamylating a serine residue in the enzyme's active site.[5] This structural alert immediately prioritizes cholinesterases and other serine hydrolases as a key class of potential off-targets to investigate.

  • The 1,2,5-Oxadiazole Ring: This heterocyclic scaffold is a common feature in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding.[6][7] Its derivatives have been associated with a wide array of biological activities, making it a "privileged structure" but also one that warrants broad screening to uncover unexpected interactions.[8][9] The amino substitution further increases its potential for forming specific interactions with protein targets.

This initial analysis dictates that any profiling strategy must include assays for serine hydrolases while also employing broad screening panels to capture the less predictable interactions of the oxadiazole core.

Part 2: A Multi-Tiered Experimental Strategy for Profiling

A robust cross-reactivity assessment follows a logical progression from broad, unbiased screening to focused, hypothesis-driven validation in physiologically relevant systems. This tiered approach maximizes information gain while efficiently allocating resources.

G cluster_0 Tier 1: Broad, Unbiased Screening cluster_1 Tier 2: Cellular Target Engagement & Validation cluster_2 Tier 3: Functional & Phenotypic Assays Kinase Kinase Panel Screen (e.g., KINOMEscan®) CETSA Cellular Thermal Shift Assay (CETSA) (for specific hits) Kinase->CETSA Validate direct binding of primary kinase hits Safety Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44) Safety->CETSA Validate direct binding of other high-confidence hits Functional Cell-based Functional Assays (e.g., signaling, viability) CETSA->Functional Assess functional consequence of off-target binding Report Comprehensive Selectivity Profile (On-Target vs. Off-Target Activity) Functional->Report Compound Test Compound: This compound Compound->Kinase Identify kinase interactions Compound->Safety Identify GPCR, ion channel, enzyme interactions

Caption: A tiered workflow for cross-reactivity profiling.

The initial goal is to cast a wide net to identify potential off-target families without bias. This is best achieved through large, commercially available screening panels.

A. Kinase Profiling: Protein kinases are one of the largest enzyme families and are implicated in a vast number of cellular processes, making them a frequent source of off-target effects.[1][10] Platforms like KINOMEscan® or Reaction Biology's kinase panels offer services to screen a compound against hundreds of kinases.[11][12][13] These are typically competition binding assays or radiometric activity assays that provide a quantitative measure of interaction or inhibition.[13]

B. Safety Pharmacology Panels: These panels, such as the Eurofins SafetyScreen44, are curated collections of assays against targets known to be implicated in adverse drug reactions (ADRs).[14][15][16] They typically include a diverse range of GPCRs, ion channels, transporters, and non-kinase enzymes.[15] Screening at a single high concentration (e.g., 10 µM) is a cost-effective way to flag significant liabilities early.[14][17]

Table 1: Hypothetical Tier 1 Screening Data for this compound (Compound A) vs. a Promiscuous Alternative (Compound B)

Assay PlatformTarget ClassCompound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)Rationale for Inclusion
KINOMEscan® Kinases (468 panel)2 hits >90% (CDK2, GSK3β)45 hits >90%Kinases are a major source of off-target effects; broad screening is essential.[11][13]
Eurofins SafetyScreen44 Acetylcholinesterase98%95%Hypothesis-driven based on the carbamate moiety, a known cholinesterase inhibitor.[4]
hERG Ion Channel15%88%Critical cardiac liability target; early assessment is vital for safety.[1]
5-HT₂B Receptor5%75%GPCR target associated with cardiovascular side effects.
MAO-A8%65%Enzyme involved in neurotransmitter metabolism; off-target modulation can have significant CNS effects.

Interpretation: The data above hypothetically suggests that Compound A has a much cleaner profile than the promiscuous Compound B. However, it shows potent activity against Acetylcholinesterase (as predicted) and two kinases, CDK2 and GSK3β. These hits must be validated.

Biochemical and binding assays are invaluable for initial screening, but they do not confirm that a compound can engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying target engagement in a physiological context.[18][19][20][21]

The principle of CETSA is based on ligand-induced thermal stabilization of a target protein.[19][20] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[18][21] This technique is powerful because it requires no modification of the compound and can be performed in unmodified cells or even tissues.[19][20]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection & Analysis Treat Incubate intact cells with Compound or Vehicle (DMSO) Heat Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Spin Centrifuge to pellet precipitated proteins Lyse->Spin Collect Collect soluble fraction (supernatant) Spin->Collect Detect Quantify target protein (e.g., Western Blot, MS) Collect->Detect Plot Plot % Soluble Protein vs. Temperature to generate melting curves Detect->Plot Result Result: A rightward shift in the melting curve for compound-treated samples indicates target stabilization and engagement. Plot->Result

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of 4-Amino-1,2,5-oxadiazole-3-carbamates

The 1,2,5-oxadiazole, or furazan, ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] The unique electronic properties of the furazan ring, coupled with its ability to act as a bioisostere for other functional groups like esters and amides, make it an attractive scaffold for the design of novel therapeutic agents.[4] This guide focuses on the structure-activity relationship (SAR) of a specific class of furazan derivatives: methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate and its analogs. By systematically exploring the impact of structural modifications at various positions of this core scaffold, we aim to provide researchers and drug development professionals with a comprehensive understanding of the key determinants for biological activity.

The carbamate functionality is a crucial element in many approved therapeutic agents, valued for its chemical stability and ability to modulate interactions with biological targets.[4] In the context of the 4-amino-1,2,5-oxadiazole scaffold, the carbamate group at the 3-position offers a versatile handle for derivatization, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide will delve into the synthesis of these analogs and present a comparative analysis of their biological performance, supported by experimental data from peer-reviewed literature.

Synthetic Strategies: Accessing the 4-Amino-1,2,5-oxadiazole-3-carbamate Core

The synthesis of the core structure and its analogs generally involves a multi-step sequence, starting from readily available precursors. A representative synthetic pathway is outlined below. The key steps often involve the formation of the 1,2,5-oxadiazole ring, followed by the introduction and modification of the amino and carbamate functionalities.

G cluster_synthesis General Synthetic Pathway Malononitrile Malononitrile Diaminoglyoxime Diaminoglyoxime Malononitrile->Diaminoglyoxime Hydroxylamine Amino_oxadiazole 3,4-Diamino-1,2,5-oxadiazole Diaminoglyoxime->Amino_oxadiazole Ring Closure (e.g., heat, acid) Carbamate_intermediate This compound Amino_oxadiazole->Carbamate_intermediate Acylation with Methyl Chloroformate Analogs Analogs Carbamate_intermediate->Analogs Further Derivatization

Caption: General synthetic route to this compound analogs.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on established methods for the synthesis of similar heterocyclic carbamates.[5]

Step 1: Synthesis of 3,4-Diamino-1,2,5-oxadiazole

  • To a solution of diaminoglyoxime in a suitable solvent (e.g., ethanol), add a cyclizing agent (e.g., a dehydrating acid or heat).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 3,4-diamino-1,2,5-oxadiazole in an appropriate aprotic solvent (e.g., acetonitrile) containing a non-nucleophilic base (e.g., potassium carbonate).[5]

  • Cool the mixture in an ice bath and add methyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired product.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be systematically evaluated by modifying three key regions of the molecule: the carbamate side chain (R¹), the amino group at the 4-position (R²), and the substituents on the 1,2,5-oxadiazole ring itself (though less commonly explored for this specific scaffold).

SAR_Map Core R1_label Carbamate Side Chain (R¹) - Steric bulk - Electronic effects - Lipophilicity Core->R1_label R2_label 4-Amino Group (R²) - Substitution pattern - Hydrogen bonding capacity Core->R2_label

Caption: Key regions for SAR exploration on the 4-amino-1,2,5-oxadiazole-3-carbamate scaffold.

Modifications of the Carbamate Side Chain (R¹)

The nature of the R¹ group on the carbamate ester is a critical determinant of activity. Variations in this group can influence potency, selectivity, and pharmacokinetic properties.

Analog SeriesR¹ ModificationObserved Activity TrendRationale
Alkyl Carbamates Methyl, Ethyl, Propyl, etc.Potency may vary with chain length; often a "sweet spot" is observed.Lipophilicity and steric hindrance at the binding site are affected.
Aryl Carbamates Phenyl, Substituted PhenylElectron-withdrawing groups on the phenyl ring can enhance activity.[6]Modulates the electronic nature of the carbamate and can introduce additional binding interactions.
Cycloalkyl Carbamates Cyclopropyl, Cyclohexyl, etc.Can improve metabolic stability and introduce conformational constraints.Rigidity can lead to a more favorable binding conformation.
Modifications of the 4-Amino Group (R²)

Substitution on the 4-amino group can significantly impact the molecule's ability to form hydrogen bonds and interact with the target protein.

Analog SeriesR² ModificationObserved Activity TrendRationale
Primary Amine (R²=H) UnsubstitutedOften serves as a crucial hydrogen bond donor.Essential for anchoring the molecule in the active site of many enzymes.
N-Acyl Analogs Acyl groups (e.g., acetyl, benzoyl)Can alter the electronic properties and introduce new interaction points.May improve cell permeability and metabolic stability.
N-Alkyl Analogs Small alkyl groupsGenerally leads to a decrease in activity.Steric hindrance may disrupt key hydrogen bonding interactions.

Comparative Biological Data: Anticancer Activity

Several studies have highlighted the potential of 1,2,5-oxadiazole derivatives as anticancer agents. The following table summarizes representative data for analogs against various cancer cell lines. It is important to note that direct comparative data for a systematic series of the target carbamates is limited in the public domain; therefore, data from closely related analogs are included to infer SAR trends.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Analog 1 MethylHHeLa (Cervical)Data not available-
Analog 2 PhenylHHeLa15.2[7]
Analog 3 4-ChlorophenylHHeLa10.8[7]
Analog 4 MethylAcetylMCF-7 (Breast)> 50[8]
Analog 5 PhenylAcetylMCF-725.6[8]

Note: The IC₅₀ values are illustrative and sourced from studies on structurally related 1,3,4-oxadiazole and other heterocyclic carbamates to demonstrate general SAR principles. Direct comparative data for the 1,2,5-oxadiazole series is sparse.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC₅₀ values H->I

Caption: A stepwise workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The structure-activity relationship of this compound analogs reveals that modifications to both the carbamate side chain and the 4-amino group significantly influence their biological activity. While the available data is somewhat fragmented, general trends suggest that tuning the electronic and steric properties of the carbamate ester and maintaining the hydrogen-bonding capacity of the 4-amino group are crucial for optimizing potency.

Future research in this area should focus on a more systematic exploration of the SAR of this promising scaffold. The synthesis and evaluation of a focused library of analogs with diverse carbamate side chains and substitutions on the 4-amino group would provide a more detailed understanding of the structural requirements for activity against specific biological targets. Furthermore, the investigation of these compounds against a broader panel of cancer cell lines and clinically relevant enzymes will be essential in elucidating their therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective drugs based on the 4-amino-1,2,5-oxadiazole-3-carbamate core.

References

  • Yang, N., Yuan, G. (2019). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry, 17(33), 6639–6644. [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. (2023). European Journal of Medicinal Chemistry, 249, 115161. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. [Link]

  • Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012). Journal of the Brazilian Chemical Society, 23(10), 1837-1844. [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2019). European Journal of Medicinal Chemistry, 166, 344-358. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Journal of the Iranian Chemical Society, 19(6), 2243–2271. [Link]

  • Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. (2023). ResearchGate. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules, 23(12), 3328. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals, 13(6), 111. [Link]

  • Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. (2020). Molecules, 25(21), 5187. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 4-(5-Amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivative. (2024). ResearchGate. [Link]

  • 500 gram-grade synthesis of 3-amino-4-aminoximinofurazan. (2014). ResearchGate. [Link]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. (2019). Journal of Chemical Sciences, 131(6). [Link]

  • Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. (2022). Molecules, 27(9), 2697. [Link]

  • Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2012). International Journal of ChemTech Research, 4(4), 1782-1791. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(11), 3947–3962. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). Journal of Young Pharmacists, 3(4), 310-315. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1461. [Link]

Sources

Comparative Analysis: Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate as a Novel Bioactive Scaffold vs. Rivastigmine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is paramount to identifying next-generation therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The carbamate functional group is a well-established pharmacophore, integral to the mechanism of action of numerous approved drugs, most notably as inhibitors of acetylcholinesterase (AChE) for the management of Alzheimer's disease.[1][2][3] Rivastigmine, a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, serves as a benchmark carbamate-based therapeutic. This guide introduces Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate, a novel compound featuring a 1,2,5-oxadiazole (furazan) ring system, and provides a comparative framework for evaluating its potential as a superior alternative to established agents like Rivastigmine.

The central hypothesis is that the 1,2,5-oxadiazole moiety, a bioisosteric replacement for other aromatic systems, can confer unique properties such as enhanced metabolic stability, improved target engagement, and a favorable safety profile.[4] This document will detail the synthetic rationale, propose a mechanism of action, and provide robust, self-validating experimental protocols to rigorously test this hypothesis.

Section 1: Molecular Blueprint and Synthetic Strategy

A molecule's therapeutic potential is fundamentally linked to its structure and the feasibility of its synthesis. Here, we dissect the synthetic pathways and inherent properties of our lead compound and its competitor.

Synthesis Pathway Rationale

The synthesis of this compound is designed for efficiency and scalability, starting from commercially available precursors. The formation of the furazan ring is a critical step, typically achieved through the cyclization of dioxime intermediates.[5] The subsequent carbamoylation of the amino group is a standard transformation in medicinal chemistry.[6][7]

Synthesis_Workflow cluster_MOC Synthesis of this compound cluster_Riva Synthesis of Rivastigmine A Diaminoglyoxime B 3,4-Diaminofurazan A->B Dehydrative Cyclization C Selective Protection B->C Boc Protection D This compound C->D Carbamoylation & Deprotection E 3-Hydroxyacetophenone F 3-(1-(Ethyl(methyl)amino)ethyl)phenol E->F Reductive Amination G Rivastigmine F->G Carbamoylation

Caption: Comparative synthesis workflows for the target compound and Rivastigmine.

Physicochemical Property Comparison

The predicted physicochemical properties of a compound are early indicators of its drug-like potential, influencing absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compoundRivastigmineSignificance
Molecular Weight ( g/mol ) 172.13250.34Lower MW often correlates with better permeability and diffusion.
LogP (o/w partition) ~0.5~2.5Lower LogP suggests higher hydrophilicity, potentially reducing off-target binding but requiring careful balance for BBB penetration.
Topological Polar Surface Area (Ų) 98.532.7Higher TPSA may limit blood-brain barrier (BBB) permeability but can enhance solubility and target engagement.
H-Bond Donors 31More H-bond donors can increase solubility and specificity in target binding.
H-Bond Acceptors 53More H-bond acceptors provide additional points for interaction with biological targets.

Section 2: Mechanism of Action and In Vitro Evaluation

The primary mechanism of action for carbamate-based drugs in neurodegenerative disease is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for degrading the neurotransmitter acetylcholine.[8] This inhibition increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.

MOA_Diagram cluster_Normal Normal Synaptic Function cluster_Inhibited Inhibition by Carbamate Compound ACh_pre Acetylcholine (ACh) [Presynaptic Neuron] ACh_post ACh Receptors [Postsynaptic Neuron] ACh_pre->ACh_post Binds AChE Acetylcholinesterase (AChE) ACh_post->AChE ACh released Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolysis AChE_Inhibited Carbamylated AChE (Inactive) Inhibitor Carbamate Inhibitor (MOC or Rivastigmine) Inhibitor->AChE Binds & Carbamylates ACh_pre_I Acetylcholine (ACh) ACh_post_I ACh Receptors ACh_pre_I->ACh_post_I Increased Binding & Sustained Signal

Caption: Mechanism of AChE inhibition by carbamate compounds.

To validate this proposed mechanism and compare the efficacy of this compound against Rivastigmine, a series of in vitro experiments are necessary.

Experimental Protocol 1: AChE Inhibition Assay (Ellman's Method)

This protocol provides a quantitative measure of the compound's ability to inhibit AChE activity.

Causality: The Ellman's assay is a colorimetric method that relies on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is directly proportional to AChE activity. An inhibitor will slow this rate.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve human recombinant AChE in the buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of DTNB in the buffer.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the buffer.

    • Prepare stock solutions of this compound and Rivastigmine (positive control) in DMSO, followed by serial dilutions in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of the compound dilution (or buffer for control).

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

    • Incubate at 25°C for 5 minutes.

    • Add 10 µL of the AChE solution to each well and mix.

    • Initiate the reaction by adding 10 µL of the ATCI substrate.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percent inhibition relative to the control without inhibitor.

    • Plot percent inhibition versus log[inhibitor concentration] and fit to a dose-response curve to determine the IC₅₀ value.

Expected Data Summary:

CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity Index (BuChE/AChE)
This compoundHypothetical: 50Hypothetical: 50010
RivastigmineHypothetical: 100Hypothetical: 800.8

Section 3: Cellular and Computational Validation

Moving from enzymatic to cellular models provides a more biologically relevant context, while in silico studies can offer structural insights into the inhibitor-enzyme interaction.

Experimental Protocol 2: Neuroprotective Effects in a Cell-Based Model

Causality: Alzheimer's pathology involves neuronal cell death induced by factors like oxidative stress and amyloid-beta toxicity. An effective AChE inhibitor should not only manage symptoms but ideally also exhibit neuroprotective properties. This experiment assesses the compound's ability to protect neuronal cells from an induced toxic insult.

Methodology:

  • Cell Culture:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment and Insult:

    • Pre-treat the cells with various concentrations of this compound or Rivastigmine for 2 hours.

    • Induce neuronal toxicity by adding H₂O₂ (100 µM) or aggregated Amyloid-beta 1-42 (10 µM) to the wells.

    • Incubate for an additional 24 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Determine the EC₅₀ for neuroprotection for each compound.

In Silico Docking Study

Causality: Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This provides a structural hypothesis for the observed inhibitory activity, highlighting key binding interactions within the AChE active site.

Methodology:

  • Preparation:

    • Obtain the crystal structure of human AChE from the Protein Data Bank (e.g., PDB ID: 4EY7).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate 3D conformers of this compound and Rivastigmine and perform energy minimization.

  • Docking Simulation:

    • Define the binding site based on the co-crystallized ligand in the PDB structure (the catalytic gorge).

    • Use a validated docking program (e.g., AutoDock Vina) to dock the ligands into the defined active site.

  • Analysis:

    • Analyze the top-scoring poses based on binding energy (kcal/mol).

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key residues in the AChE active site (e.g., Trp86, Tyr337, Phe338 of the catalytic anionic site; Ser203, His447, Glu334 of the catalytic triad).

Experimental_Flowchart start Compound Synthesis invitro In Vitro AChE Inhibition Assay start->invitro insilico In Silico Molecular Docking start->insilico cellular Cell-Based Neuroprotection Assay invitro->cellular Confirm target engagement insilico->cellular Hypothesize binding mode conclusion Comparative Efficacy & Potential Assessment cellular->conclusion

Caption: A self-validating experimental workflow for compound evaluation.

Conclusion

This guide presents this compound as a promising novel compound for investigation in neurodegenerative diseases. The rationale for its potential superiority over an established competitor, Rivastigmine, is rooted in its unique physicochemical properties imparted by the 1,2,5-oxadiazole ring. The proposed experimental workflows provide a comprehensive and rigorous framework for a head-to-head comparison. Hypothetical data suggests that the novel compound could exhibit greater potency and selectivity for AChE, alongside potential neuroprotective benefits. The successful execution of these described protocols will generate the necessary data to determine if this compound represents a viable and potentially superior alternative in the class of carbamate-based therapeutics.

References

  • Title: Synthesis and biological evaluation of oxadiazole derivatives as inhibitors of soluble guanylyl cyclase. Source: PubMed URL: [Link]

  • Title: Furazan - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of New Oxadiazole Derivatives as Efficient Antihypertension Drugs. Source: PubMed URL: [Link]

  • Title: Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Source: Frontiers URL: [Link]

  • Title: Novel oxadiazole-thiadiazole derivatives: synthesis, biological evaluation, and in silico studies. Source: Taylor & Francis Online URL: [Link]

  • Title: Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Source: NIH National Library of Medicine URL: [Link]

  • Title: (PDF) Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Source: ResearchGate URL: [Link]

  • Title: Review on the synthesis of furoxan derivatives. Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Source: Scholars Research Library URL: [Link]

  • Title: Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Source: ResearchGate URL: [Link]

  • Title: Carbamate Toxicity - StatPearls. Source: NCBI Bookshelf URL: [Link]

  • Title: Biological activity of oxadiazole and thiadiazole derivatives. Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Source: Journal of Chemical and Pharmaceutical Research URL: https://www.jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21bfuran2carboxylica.pdf
  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: ACS Publications URL: [Link]

  • Title: Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. Source: ResearchGate URL: [Link]

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Source: PubMed Central (PMC) URL: [Link]

  • Title: Methyl-5-(7-nitrobenzo[c][5][9][10]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent Advances in the Chemistry of Metal Carbamates. Source: MDPI URL: [Link]

  • Title: Mechanism of action of organophosphorus and carbamate insecticides. Source: PubMed Central (PMC) URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Source: MDPI URL: [Link]

Sources

A Comparative Guide to Confirming Target Engagement of Novel Bioactive Compounds in a Cellular Context

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

As a Senior Application Scientist, this guide is designed for researchers navigating the critical path of target identification and validation for novel small molecules. The journey from a hit compound to a validated chemical probe or drug candidate hinges on unequivocally demonstrating that the molecule engages its intended target within the complex environment of a living cell.[1][2] Failure to rigorously confirm target engagement is a primary contributor to the high attrition rates in drug discovery.

This guide will use this compound as a case study. This molecule incorporates two key pharmacophores: a 1,2,5-oxadiazole ring, a heterocyclic system present in various biologically active compounds, and a carbamate group, known for its role in enzyme inhibition, particularly of cholinesterases.[3][4][5][6] Given its structure, this compound could plausibly target a wide range of proteins. The challenge, and the purpose of this guide, is to move from structural plausibility to empirical certainty.

We will explore a multi-phase strategy, beginning with unbiased methods to generate target hypotheses and progressing to orthogonal, high-confidence techniques to confirm direct physical interaction in cells. This guide will compare and contrast the leading methodologies, providing not just protocols, but the strategic reasoning behind their application.

Phase 1: Unbiased Target Identification – Casting a Wide Net

When the target of a novel compound is unknown, the initial step is to generate a list of high-probability candidates. Chemical proteomics is the most powerful and direct method for this purpose.

Chemical Proteomics using Competition Binding (Kinobeads)

The "Kinobeads" approach is a premier chemical proteomics technique for profiling inhibitor targets, particularly for compounds that bind the ATP pocket of kinases.[7][8] However, the principle can be generalized. It involves using a broad-spectrum affinity resin to capture a large family of proteins (e.g., kinases) from a cell lysate. By pre-incubating the lysate with our test compound, we can identify its targets by observing which proteins fail to bind to the beads, as their binding sites are already occupied.[8][9]

Causality Behind the Choice: This method is chosen for its unbiased nature. It allows the simultaneous screening of hundreds of endogenous proteins in a near-native state, providing a panoramic view of a compound's potential interactions and selectivity profile.[8][9] This is invaluable for identifying not only the primary target but also potential off-targets that could lead to toxicity or polypharmacology.[7]

cluster_0 Lysate Preparation cluster_1 Compound Incubation cluster_2 Affinity Capture cluster_3 Analysis Lysate 1. Lyse cells (e.g., Jurkat, SK-MEL-28) to obtain native protein repertoire Incubate 2. Aliquot lysate and incubate with increasing concentrations of test compound (or DMSO vehicle control) Lysate->Incubate Kinobeads 3. Add Kinobeads slurry to each aliquot. Incubate to allow protein binding Incubate->Kinobeads Wash 4. Wash beads to remove non-specific binders Kinobeads->Wash Elute 5. Elute captured proteins Wash->Elute Digest 6. Digest proteins into peptides (Trypsin) Elute->Digest LCMS 7. Analyze peptides by LC-MS/MS for protein identification and quantification Digest->LCMS Analysis 8. Determine EC50 values by plotting protein abundance vs. compound concentration LCMS->Analysis

Caption: Workflow for target identification using Kinobeads.

  • Cell Lysis: Culture and harvest cells (a mixture of cell lines like Jurkat and SK-MEL-28 can increase kinome coverage). Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve native protein complexes.[10]

  • Competition: Aliquot the cell lysate. Treat each aliquot with your test compound (this compound) across a dose-response range (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Enrichment: Add the Kinobeads affinity matrix to the treated lysates and incubate to allow kinases and other ATP-binding proteins to bind.[7]

  • Wash and Elute: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using boiling SDS-PAGE sample buffer.

  • Sample Prep for MS: Perform in-gel or in-solution tryptic digestion of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides using high-resolution quantitative mass spectrometry.[7]

  • Data Analysis: Identify and quantify proteins in each sample. For each protein, plot its abundance versus the concentration of the test compound. Proteins that are true targets will show a dose-dependent decrease in abundance as the compound prevents their binding to the beads. Fit this data to a dose-response curve to calculate the EC50 for each potential target.[11]

Trustworthiness: The self-validating nature of this protocol lies in the dose-response relationship. Non-specific interactions are unlikely to show a clear, sigmoidal displacement curve, whereas true targets will yield quantifiable EC50 values.[7]

Phase 2: Orthogonal Validation of Target Engagement

Once the unbiased screen provides a list of putative targets, it is imperative to validate these interactions using an orthogonal method, preferably in intact cells. This confirms that the compound is cell-permeable and engages its target in the native cellular environment.[1] Here we compare two gold-standard techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the biophysical principle of ligand-induced thermal stabilization.[12] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[13][14] By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, we can directly observe target engagement.[15][16][17]

Causality Behind the Choice: CETSA is a powerful validation tool because it is label-free, requires no modification to the compound, and can be performed in intact cells and even tissues.[12][17] This provides a direct measure of physical binding in the most physiologically relevant context possible.

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis Treat 1. Treat intact cells with test compound or vehicle (DMSO) Heat 2. Heat cell aliquots to a range of temperatures for a fixed time (e.g., 3 min) Treat->Heat Lysis 3. Lyse cells (e.g., freeze-thaw) Heat->Lysis Centrifuge 4. Separate soluble fraction from precipitated aggregates by centrifugation Lysis->Centrifuge Detect 5. Detect and quantify soluble target protein (e.g., Western Blot, ELISA) Centrifuge->Detect Analysis 6. Plot protein abundance vs. temperature. A shift in the melting curve indicates engagement. Detect->Analysis

Sources

A Guide to the Synthesis and Characterization of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate: A Comparative Analysis for Reproducible Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Recognizing the critical importance of experimental reproducibility, this document outlines a detailed, self-validating protocol. Furthermore, a comparative analysis with analogous structures is presented to provide researchers with a broader context for its potential utility and to highlight key structural and functional distinctions.

The 1,2,5-oxadiazole (furazan) ring system is a notable scaffold in the design of energetic materials and pharmacologically active agents.[3] The introduction of an amino group and a carbamate functionality at the 3- and 4-positions, respectively, is anticipated to modulate the electronic properties and biological activity of the parent heterocycle. Carbamates are recognized as important functional groups in drug design, often serving as prodrugs or key interacting moieties with biological targets.[4][5] This guide, therefore, serves as a foundational resource for researchers interested in exploring the synthesis and application of this novel carbamate derivative.

Proposed Synthesis of this compound

A plausible and reproducible synthetic route to the target compound, this compound, can be conceptualized starting from a suitable precursor, 4-amino-1,2,5-oxadiazole-3-carbonitrile. This starting material is a known compound that serves as a versatile building block in heterocyclic chemistry.[1] The proposed synthesis involves a two-step process: hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius rearrangement to form the carbamate.

Synthesis_Pathway start 4-Amino-1,2,5-oxadiazole-3-carbonitrile intermediate 4-Amino-1,2,5-oxadiazole-3-carboxylic acid start->intermediate Acid or Base Hydrolosis product This compound intermediate->product 1. DPPA, Et3N 2. MeOH, heat (Curtius Rearrangement)

Caption: Proposed synthetic pathway for this compound.

Step 1: Hydrolysis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile

Causality: The initial step focuses on the conversion of the nitrile group to a carboxylic acid. This is a standard transformation in organic synthesis and is crucial for setting up the subsequent Curtius rearrangement. Both acidic and basic conditions can achieve this; however, acidic hydrolysis is often preferred for substrates with amine functionalities to prevent potential side reactions.

Experimental Protocol:

  • To a solution of 4-amino-1,2,5-oxadiazole-3-carbonitrile (1.0 eq) in a suitable solvent such as a 1:1 mixture of water and dioxane, add concentrated sulfuric acid (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 100 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product, 4-amino-1,2,5-oxadiazole-3-carboxylic acid, may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Curtius Rearrangement to this compound

Causality: The Curtius rearrangement is a reliable method for converting carboxylic acids into carbamates via an isocyanate intermediate. Diphenylphosphoryl azide (DPPA) is a commonly used reagent for this one-pot transformation as it is generally safer to handle than other azide sources. The isocyanate is then trapped with methanol to yield the desired methyl carbamate.

Experimental Protocol:

  • Suspend the 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq) to the suspension and stir for 10 minutes at room temperature.

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours, monitoring for the formation of the acyl azide and its subsequent rearrangement to the isocyanate (this can be monitored by IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the isocyanate peak around 2250 cm⁻¹).

  • After the rearrangement is complete, cool the reaction mixture slightly and add anhydrous methanol (5.0 eq).

  • Continue heating the reaction at reflux for an additional 2-4 hours to ensure complete trapping of the isocyanate.

  • Monitor the reaction by TLC for the formation of the final product.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization and Data Analysis

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the amine protons, the carbamate N-H proton, and the methyl ester protons.
¹³C NMR Resonances for the two distinct oxadiazole ring carbons, the carbamate carbonyl carbon, and the methyl carbon.
FT-IR Characteristic absorption bands for N-H stretches (amine and carbamate), C=O stretch (carbamate), and C=N and N-O stretches of the oxadiazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₄H₅N₅O₃.
Melting Point A sharp melting point range, indicative of high purity.
Elemental Analysis The percentage composition of C, H, and N should be within ±0.4% of the calculated values.

Comparative Analysis with Alternatives

The utility of this compound can be better understood by comparing its potential properties with related, known compounds.

Comparison with Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Feature This compound (Proposed) Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate [6]
Functional Group Carbamate (-NHCOOCH₃)Ester (-COOCH₃)
Hydrogen Bonding Potential for both hydrogen bond donation and acceptance.Primarily a hydrogen bond acceptor.
Chemical Stability Carbamates are generally more stable to hydrolysis than esters.[5]Esters are susceptible to hydrolysis under acidic or basic conditions.
Synthetic Accessibility Multi-step synthesis from the corresponding nitrile.Can be synthesized directly from the carboxylic acid via esterification.
Potential Applications The carbamate moiety can mimic a peptide bond, making it a candidate for development as a peptidomimetic in drug discovery.[5]A versatile intermediate for further functionalization, for example, through amide bond formation.
Comparison with other Carbamate-containing Heterocycles

Numerous heterocyclic systems incorporating a carbamate group have been synthesized and evaluated for a range of biological activities. For instance, carbamate derivatives of 1,2,4-triazoles have been synthesized and characterized.[4][7] The 1,2,5-oxadiazole core in the title compound, in contrast, may impart unique electronic and metabolic properties. The oxadiazole ring is known to be a bioisostere for ester and amide groups and can influence the pharmacokinetic profile of a molecule.

Experimental Workflow and Reproducibility

To ensure the reproducibility of these experiments, a systematic workflow should be followed.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Analytical Characterization cluster_documentation Data Analysis & Documentation synthesis_start Start with 4-Amino-1,2,5-oxadiazole-3-carbonitrile hydrolysis Step 1: Hydrolysis synthesis_start->hydrolysis rearrangement Step 2: Curtius Rearrangement hydrolysis->rearrangement extraction Extraction/Filtration hydrolysis->extraction chromatography Column Chromatography rearrangement->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR (¹H, ¹³C) recrystallization->nmr ftir FT-IR recrystallization->ftir ms Mass Spectrometry recrystallization->ms mp Melting Point recrystallization->mp ea Elemental Analysis recrystallization->ea data_analysis Analyze Spectra & Data nmr->data_analysis ftir->data_analysis ms->data_analysis mp->data_analysis ea->data_analysis reporting Report Yield, Purity, & Characterization Data data_analysis->reporting

Caption: A comprehensive workflow for the synthesis, purification, and characterization of this compound.

Trustworthiness through Self-Validation: The outlined protocol is designed to be self-validating. Each step includes in-process controls (e.g., TLC monitoring) and concludes with a thorough characterization of the isolated intermediates and the final product. This rigorous approach minimizes ambiguity and enhances the likelihood of successful replication. Any deviation from the expected analytical data would immediately signal a potential issue in the preceding steps, allowing for troubleshooting and correction.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By explaining the causality behind the experimental choices and embedding self-validating characterization steps, this document aims to ensure a high degree of reproducibility for researchers in the field. The comparative analysis with related structures offers a valuable perspective on the potential applications and unique properties of this novel compound, thereby facilitating its exploration in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 4-Amino-1,2,5-oxadiazole-3-carbonitrile.
  • Advanced Biochemicals. (n.d.). Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate.
  • Smolecule. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carbonitrile.
  • Choudhary, S. K., Trivedi, M., & Sogani, N. (n.d.). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. ResearchGate.
  • Yin, L., et al. (2015). Methyl-5-(7-nitrobenzo[c][1][6][8]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PMC. Retrieved from

  • Yang, H., et al. (n.d.). Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials. New Journal of Chemistry.
  • ResearchGate. (n.d.). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles.
  • ChemBK. (n.d.). Methanol, (4-amino-1,2,5-oxadiazol-3-yl)(imino)-.
  • ResearchGate. (n.d.). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES.
  • Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1).
  • Pagoria, P., et al. (2014). 4-(4-nitro-1,2,5-oxadiazol-3-yl)-3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. MDPI.
  • Sigma-Aldrich. (n.d.). Methyl carbamate 98 598-55-0.
  • PMC. (n.d.). Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters.
  • ResearchGate. (n.d.). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole.
  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

Sources

Comparative analysis of the metabolic stability of different carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The carbamate moiety is a cornerstone in modern medicinal chemistry, valued for its unique structural and electronic properties. It serves as a versatile peptide bond isostere, a key pharmacophoric element, and a linker in prodrug design.[1][2][3] Its resemblance to an amide-ester hybrid confers good chemical and proteolytic stability, allowing it to modulate interactions with biological targets and improve membrane permeability.[1][2][3] However, the success of a carbamate-containing drug candidate is inextricably linked to its metabolic fate. Rapid metabolism can lead to a shortened duration of action and low bioavailability, while unexpectedly stable carbamate prodrugs may fail to release their active payload.[1][3]

This guide provides a comparative analysis of the metabolic stability of different carbamate derivatives, grounded in mechanistic principles and supported by established experimental workflows. We will explore the key enzymatic pathways responsible for carbamate biotransformation, dissect the structure-metabolism relationships that govern stability, and provide detailed protocols for robust in vitro assessment.

The Dueling Pathways of Carbamate Metabolism

The metabolic clearance of carbamate derivatives is primarily governed by two competing enzymatic systems: hydrolytic enzymes (esterases) that cleave the carbamate bond, and oxidative enzymes (primarily Cytochrome P450s) that modify the molecule at various positions.[2][4][5] Understanding the interplay between these pathways is crucial for predicting a compound's pharmacokinetic profile.

  • Enzymatic Hydrolysis: Carboxylesterases, acetylcholinesterases, and other hydrolases are abundant in the liver, plasma, and intestine.[6][7][8] These enzymes catalyze the nucleophilic attack on the carbamate's carbonyl carbon, leading to the cleavage of the ester bond and the release of an alcohol/phenol, an amine, and carbon dioxide. This is often a high-capacity, rapid route of elimination for susceptible carbamates.

  • Oxidative Metabolism: The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, offers a diverse array of biotransformations.[4][9][10] For carbamates, common CYP-mediated reactions include N-dealkylation, hydroxylation of aliphatic side chains, and oxidation of aromatic rings.[11] For carbamates containing thioether linkages, flavin-containing monooxygenases (FMOs) can also contribute to oxidative metabolism via sulfoxidation.[4]

The relative contribution of hydrolysis versus oxidation depends entirely on the carbamate's substitution pattern.

Caption: Primary metabolic pathways for carbamate derivatives.

Comparative Stability: A Structure-Metabolism Relationship (SMR) Analysis

Extensive research has revealed a predictable relationship between the substitution pattern of the carbamate group (R¹(R²)N-CO-OR³) and its susceptibility to enzymatic hydrolysis. This allows for a rational design approach to modulate metabolic stability. A comprehensive review by Vacondio et al. established a clear trend in metabolic lability.[2][12][13]

The general trend for decreasing metabolic lability (i.e., increasing stability) to hydrolysis is as follows: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ ≥ Aryl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-NHAryl >> Alkyl-OCO-NH₂ > Cyclic carbamates [1][3]

This hierarchy can be rationalized by considering the electronic and steric properties of the substituents. For instance, aryl esters (Aryl-OCO-) are generally more reactive than alkyl esters due to the electron-withdrawing nature of the aryl ring, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by esterases. Conversely, cyclic carbamates are often highly stable as the ring structure restricts the conformation needed for efficient enzyme binding and catalysis.[2]

Carbamate ClassGeneral StructureRelative Metabolic LabilityKey Influencing Factors
Aryl N-Alkyl Carbamates Aryl-O-CO-NH-AlkylVery HighElectron-withdrawing aryl group activates the carbonyl for hydrolysis.
Alkyl N-Alkyl Carbamates Alkyl-O-CO-NH-AlkylHighThe baseline for non-activated carbamates.
Alkyl N,N-Dialkyl Carbamates Alkyl-O-CO-N(Alkyl)₂Moderate-HighIncreased steric hindrance from the second N-alkyl group slightly improves stability over mono-alkylated versions.
Aryl N,N-Dialkyl Carbamates Aryl-O-CO-N(Alkyl)₂ModerateSteric hindrance at the nitrogen counteracts some of the electronic activation from the O-aryl group.
Alkyl N-Aryl Carbamates Alkyl-O-CO-NH-ArylModerate-LowThe electron-donating character of the N-aryl group can delocalize into the carbonyl, reducing its electrophilicity.
Primary Carbamates Alkyl-O-CO-NH₂LowGenerally stable due to the unsubstituted nitrogen.
Cyclic Carbamates e.g., OxazolidinonesVery LowConformational rigidity hinders access to the active site of hydrolytic enzymes.[1][2]
Experimental Workflows for Stability Assessment

To empirically determine metabolic stability, a suite of standardized in vitro assays is employed. These assays provide quantitative data on a compound's intrinsic clearance, which is essential for predicting its in vivo pharmacokinetic behavior.

3.1. Liver Microsomal Stability Assay

Causality and Rationale: This assay is the workhorse for assessing Phase I metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that are enriched with CYP enzymes.[14] The assay's validity hinges on the inclusion of the essential cofactor, NADPH, which provides the reducing equivalents necessary for the CYP catalytic cycle.[11][15] By measuring the rate of disappearance of the parent compound in the presence of active microsomes and NADPH, we can quantify its susceptibility to oxidative metabolism. A parallel incubation without NADPH serves as a critical negative control to rule out non-CYP-mediated degradation.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test carbamate derivative (e.g., 10 mM in DMSO).

  • Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4) to a final volume of 198 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding 2 µL of the test compound stock solution (final concentration 1-10 µM) and, for the test reaction, a solution of NADPH (final concentration 1 mM). For the negative control, add buffer instead of NADPH.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., 2-3 volumes of ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis). This precipitates the microsomal proteins and halts enzymatic activity.

  • Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (Cl_int = (0.693/t₁/₂) / (mg/mL microsomal protein)).

3.2. Plasma Stability Assay

Causality and Rationale: This assay specifically evaluates susceptibility to hydrolysis by plasma esterases.[16] It is a simpler system than microsomes, as it does not require cofactors. Comparing the results from this assay with the microsomal assay allows researchers to distinguish between hydrolytic and oxidative metabolic pathways. For example, a compound that is rapidly degraded in plasma but stable in microsomes (without NADPH) is likely a substrate for esterases.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test carbamate derivative (e.g., 10 mM in DMSO).

  • Reaction Mixture: In a microcentrifuge tube, add 198 µL of plasma (e.g., human, rat, dog).

  • Pre-incubation: Pre-warm the plasma at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 2 µL of the test compound stock solution (final concentration 1-10 µM).

  • Time-Point Sampling & Quenching: Follow steps 5-8 from the microsomal stability protocol.

  • Data Analysis: Calculate the half-life of the compound in plasma.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Test Compound & Biological Matrix (Microsomes, Plasma, etc.) Incubate Incubate at 37°C Prep->Incubate Initiate with Compound +/- Cofactor Timepoints Sample at t = 0, 5, 15, 30... min Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile + IS) Timepoints->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: General workflow for in vitro metabolic stability assays.

Strategic Application in Drug Design

The data generated from these analyses provide actionable insights for drug development professionals.

  • Identifying Metabolic Soft Spots: By analyzing the metabolite profile, chemists can pinpoint the exact location on the molecule that is susceptible to metabolism.

  • Guiding Structural Modification: If a carbamate is too labile, medicinal chemists can introduce structural changes to improve stability. This can involve:

    • Steric Shielding: Introducing bulky groups near the carbamate to hinder enzyme access.

    • Electronic Modulation: Adding electron-donating groups to an adjacent aryl ring to reduce the carbonyl's reactivity.[17]

    • Blocking Metabolism: Replacing a metabolically labile hydrogen with a fluorine atom, which is resistant to CYP-mediated oxidation.[16][18]

    • Bioisosteric Replacement: If the carbamate itself is the liability, it might be replaced with a more stable bioisostere like a triazole, oxadiazole, or a reverse amide, provided this doesn't compromise pharmacological activity.[19][20][21][22]

  • Informing Preclinical Species Selection: Metabolic stability can vary significantly between species.[11] Running these assays using microsomes or plasma from different preclinical species (rat, dog, monkey) and humans helps in selecting the species whose metabolic profile most closely resembles that of humans for further toxicology and efficacy studies.[14]

Conclusion

The metabolic stability of a carbamate derivative is not a fixed property but a tunable parameter that can be rationally engineered through informed structural design. By understanding the fundamental enzymatic pathways of hydrolysis and oxidation and leveraging robust in vitro assays, researchers can effectively predict and optimize the pharmacokinetic profiles of carbamate-containing drug candidates. This proactive approach, integrating metabolic assessment early in the discovery pipeline, is critical for mitigating late-stage attrition and successfully advancing novel therapeutics to the clinic.

References
  • Title: Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems Source: PubMed URL: [Link]

  • Title: Qualitative structure-metabolism relationships in the hydrolysis of carbamates Source: ResearchGate URL: [Link]

  • Title: Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides Source: PubMed URL: [Link]

  • Title: Metabolism of Ethyl Carbamate by Pulmonary Cytochrome P450 and Carboxylesterase Isozymes: Involvement of CYP2E1 and Hydrolase A Source: PubMed URL: [Link]

  • Title: Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Qualitative structure-metabolism relationships in the hydrolysis of carbamates Source: Scilit URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PubMed Central URL: [Link]

  • Title: Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach Source: PubMed Central URL: [Link]

  • Title: A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo Source: PubMed Central URL: [Link]

  • Title: Studies on the enzymatic hydrolysis of amino acid carbamates Source: PubMed URL: [Link]

  • Title: Hydrolysis mechanism of esterases and amidases toward carbamate pesticides Source: ResearchGate URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central URL: [Link]

  • Title: Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Bioisosteres that influence metabolism Source: Hypha Discovery Blogs URL: [Link]

  • Title: A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-Methyl-Carbamates Source: University of Miami Scholarly Repository URL: [Link]

  • Title: Small-Volume Bioassay for Quantification of the Esterase Inhibiting Potency of Mixtures of Organophosphate and Carbamate Insecticides in Rainwater: Development and Optimization Source: Oxford Academic URL: [Link]

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PubMed Central URL: [Link]

  • Title: Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability Source: PubMed Central URL: [Link]

  • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Source: Open Library Publishing Platform URL: [Link]

  • Title: Enhancement of metabolic stability with structural modifications Source: ResearchGate URL: [Link]

  • Title: Bioisosterism Source: Drug Design Org URL: [Link]

  • Title: Mechanisms of Cytochrome P450-Catalyzed Oxidations Source: PubMed Central URL: [Link]

  • Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

Sources

A Comparative Benchmarking Guide to the Anti-Proliferative Effects of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The search for novel anti-cancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. This guide provides a comparative analysis of the anti-proliferative effects of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate, a compound belonging to the 1,2,5-oxadiazole (furazan) class of heterocycles, which has garnered interest for its potential therapeutic activities.[1][2][3] Herein, we benchmark this compound against established chemotherapeutic agents—5-Fluorouracil, Doxorubicin, and Cisplatin—using the human colorectal carcinoma cell line HCT-116 as a model system. This document details the experimental methodologies, presents comparative quantitative data, and discusses the potential mechanisms of action, offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Oxadiazole Derivatives

The 1,2,5-oxadiazole (furazan) ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-proliferative, anti-inflammatory, and antimicrobial properties.[1][2][4][5][6][7] The incorporation of a carbamate group, a structural motif present in numerous therapeutic agents, may further enhance the biological activity and pharmacokinetic profile of the parent molecule.[8][9][10][11][12] this compound (hereafter referred to as Compound X) is a novel derivative that combines these key structural features. This guide aims to elucidate its anti-proliferative potential by direct comparison with standard-of-care chemotherapeutics in a well-characterized cancer cell line.

Benchmark Comparators:

  • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair.[13] It is a cornerstone treatment for colorectal and other solid tumors.[14][15][16][17][18]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[19][20][][22]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and the induction of apoptosis.[23][24][25][26]

Experimental Design & Protocols

To ensure a robust and reproducible comparison, a standardized set of protocols is essential. The following section details the step-by-step methodologies for assessing the anti-proliferative effects of Compound X and the benchmark drugs.

Cell Culture

The human colorectal carcinoma cell line HCT-116 is selected for this study due to its widespread use in cancer research and the availability of comparative data for standard chemotherapeutics.

  • Cell Line: HCT-116 (human colorectal carcinoma)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Anti-Proliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[27][28][29]

Protocol:

  • Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Compound X, 5-FU, Doxorubicin, or Cisplatin. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay seed_cells Seed HCT-116 cells (5x10³ cells/well) adhesion Overnight Incubation (Adhesion) seed_cells->adhesion add_drugs Add serial dilutions of Compound X & Benchmarks adhesion->add_drugs incubate_72h Incubate for 72 hours add_drugs->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate data_analysis Data Analysis read_plate->data_analysis Calculate IC50

Caption: Workflow for assessing anti-proliferative effects using the MTT assay.

Comparative Results

The anti-proliferative efficacy of Compound X is evaluated by comparing its IC50 value with those of the benchmark chemotherapeutic agents in the HCT-116 cell line.

CompoundPutative Primary Mechanism of ActionReported IC50 in HCT-116 Cells (µM)
Compound X To be determined (Potential inhibition of key cellular proliferation pathways)Hypothetical Value: 8.5
5-Fluorouracil Inhibition of thymidylate synthase, disrupting DNA synthesis.[13]~20-50[13][27]
Doxorubicin DNA intercalation and inhibition of topoisomerase II.[19][20][][22]~0.1-1.0
Cisplatin Formation of DNA adducts, leading to DNA damage and apoptosis.[23][24]~5-15[23][24][25][26]

Note: IC50 values are approximate and can vary based on experimental conditions. The value for Compound X is hypothetical for illustrative purposes.

Discussion and Mechanistic Insights

The hypothetical IC50 value of 8.5 µM for Compound X positions it as a compound with notable anti-proliferative activity, potentially more potent than 5-Fluorouracil in this specific cell line. While less potent than Doxorubicin, its distinct chemical structure suggests a potentially different mechanism of action and, consequently, a different side-effect profile.

Potential Mechanisms of Action for Compound X:

Given its structural class, several mechanisms could underlie the anti-proliferative effects of Compound X:

  • Cell Cycle Arrest: Many anti-cancer agents exert their effects by halting the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing.[30]

  • Induction of Apoptosis: The programmed cell death pathway is a common target for chemotherapeutics. This can be initiated through various signaling cascades, including the activation of caspases.[30][31]

  • Kinase Inhibition: The 1,3,4-oxadiazole scaffold has been associated with the inhibition of various kinases that are crucial for cancer cell signaling and survival.[4]

Putative_Mechanism cluster_cellular_effects Cellular Effects CompoundX Compound X (this compound) CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) CompoundX->CellCycleArrest Apoptosis Induction of Apoptosis (Caspase Activation) CompoundX->Apoptosis KinaseInhibition Kinase Inhibition CompoundX->KinaseInhibition Proliferation Cancer Cell Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation KinaseInhibition->Proliferation

Caption: Putative mechanisms of anti-proliferative action for Compound X.

Further studies, such as flow cytometry for cell cycle analysis, western blotting for apoptotic markers (e.g., cleaved caspase-3), and kinase profiling assays, would be necessary to elucidate the precise mechanism of action of Compound X.

Conclusion and Future Directions

This guide provides a framework for benchmarking the anti-proliferative effects of this compound against standard chemotherapeutic agents. The hypothetical data suggest that this compound warrants further investigation as a potential anti-cancer agent. Future studies should focus on:

  • Elucidating the specific molecular target and mechanism of action.

  • Screening against a broader panel of cancer cell lines to determine its spectrum of activity.

  • In vivo studies to assess its efficacy and safety profile in animal models.

By systematically comparing novel compounds like this compound to established drugs, the scientific community can more effectively identify and advance promising new candidates for the treatment of cancer.

References

  • Cancer Research UK. (n.d.). Chemotherapy treatment for colon cancer. Retrieved from [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Retrieved from [Link]

  • American Cancer Society. (2024). Chemotherapy for Colorectal Cancer. Retrieved from [Link]

  • Moffitt Cancer Center. (n.d.). Chemo for Colon Cancer. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride? Retrieved from [Link]

  • Mayo Clinic. (2025). Chemotherapy for colon cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]

  • Owczarek, T., et al. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 a values of the platinum compounds for the HCT116 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values (µM) of normalized cisplatin and the novel complexes on.... Retrieved from [Link]

  • Momtaz, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and cytotoxic activity of new annulated furazan derivatives. Retrieved from [Link]

  • Tapia, R. A., et al. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values for Ruthenium Complexes and Cisplatin in Cell Lines HCT116.... Retrieved from [Link]

  • Anticancer Research. (n.d.). In Vitro Histoculture Drug Response Assay and In Vivo Blood Chemistry of a Novel Pt(IV) Compound, K104. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphic representation of anti-proliferation activity of the compounds.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines.... Retrieved from [Link]

  • ResearchGate. (n.d.). The cytotoxic effect of 5-FU was measured by MTT assay. IC50 values.... Retrieved from [Link]

  • ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • Lee, S., et al. (2019). 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A) MTT assay: the effect of free 5-Fu on the CT-26 cell viability, (B).... Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Retrieved from [Link]

  • Molecules. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC. Retrieved from [Link]

  • Pharmacological Reports. (n.d.). Thiadiazole derivatives as anticancer agents. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

  • StatPearls. (n.d.). Carbamate Toxicity. NCBI Bookshelf. Retrieved from [Link]

  • Arhiv za higijenu rada i toksikologiju. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

  • Molecules. (n.d.). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. PMC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b.... Retrieved from https://www.jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21bfuran2carboxy.pdf
  • ACS Omega. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • Environmental Health Perspectives. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubMed. (n.d.). Differential Effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid and N-methyl-D-aspartate Receptor Antagonists.... Retrieved from [Link]

  • PubMed. (n.d.). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Retrieved from [Link] from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document synthesizes information from structurally related molecules and established principles of chemical safety to offer a conservative, safety-first protocol. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous materials.

Hazard Assessment: A Compound of Dual Concern

The chemical structure of this compound necessitates a cautious approach, as it combines two motifs associated with significant hazards: the energetic 1,2,5-oxadiazole (furazan) ring and the biologically active carbamate group.

  • Energetic and Reactive Hazard: The core of the molecule is a 4-amino-1,2,5-oxadiazole ring. The 1,2,5-oxadiazole (furazan) heterocycle is a well-known structural component in a class of materials known as High Energy Density Materials (HEDMs).[1][2][3] Nitrogen-rich heterocyclic compounds, particularly those with explosophoric groups like amino (-NH2) functions, often exhibit high positive enthalpies of formation and can be sensitive to shock, friction, or heat.[4][5][6][7] Therefore, This compound must be treated as a potentially energetic and reactive compound.

  • Toxicological Hazard: The molecule contains a methyl carbamate functional group. While the toxicity of the specific target compound is uncharacterized, the parent compound, methyl carbamate, is listed as a substance suspected of causing cancer.[8][9] Carbamates as a class are known for their biological activity, and many are used as pesticides due to their ability to inhibit acetylcholinesterase.[10] All handling and disposal steps must be conducted with appropriate personal protective equipment (PPE) to prevent exposure.

Given this dual-hazard profile, a risk assessment must precede any handling or disposal operation. All procedures should be documented in the laboratory's Chemical Hygiene Plan (CHP).

Decision Workflow for Proper Disposal

The selection of a disposal method depends on the quantity of waste and the available facilities. The following decision tree provides a clear path for safe management.

DisposalWorkflow cluster_start Start: Waste Assessment cluster_primary Primary Recommended Path cluster_secondary Secondary Path (Restricted Use) Start Waste this compound QuantityCheck Is the quantity very small (< 1 gram) AND are you an experienced chemist with appropriate safety equipment? Start->QuantityCheck PrimaryDisposal Package as Hazardous/Reactive Waste Label Label container clearly: - 'Hazardous Waste' - 'Reactive/Potentially Explosive' - 'Suspected Carcinogen' - Full Chemical Name PrimaryDisposal->Label Store Store in a designated, cool, and ventilated area away from incompatible materials. Label->Store ContactVendor Arrange pickup by a licensed hazardous waste disposal vendor. Store->ContactVendor QuantityCheck->PrimaryDisposal No Degradation Chemical Degradation via Base Hydrolysis (See Protocol 1) QuantityCheck->Degradation Yes Neutralize Neutralize resulting solution and dispose of as aqueous waste (pending analysis). Degradation->Neutralize Neutralize->ContactVendor Dispose of neutralized waste and contaminated materials

Caption: Decision workflow for disposal of this compound.

Primary Disposal Protocol: Direct Collection as Reactive Hazardous Waste

This is the strongly recommended procedure for all quantities of the material. It minimizes handling and ensures compliance with environmental regulations.

Step-by-Step Procedure:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a suitable minimum), and chemical safety goggles at all times.

  • Container Selection: Use a designated, sealable, and chemically compatible container for the waste. Do not mix this waste with other chemical streams, especially acids or oxidizers.

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "this compound". In the hazard section, indicate "Reactive" and "Toxic". It is also prudent to add "Suspected Carcinogen".

  • Storage: Store the sealed waste container in a designated satellite accumulation area. The area should be cool, dry, well-ventilated, and away from heat sources, sparks, or incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor. Inform them of the compound's potential energetic and toxic properties.

Secondary Disposal Protocol: Chemical Degradation (Restricted)

This protocol should only be considered for trace amounts or very small research quantities (<1 gram) and must be performed by experienced personnel with a thorough understanding of the risks. The primary risk is the unknown stability of the 4-amino-1,2,5-oxadiazole core under strong basic conditions. This procedure MUST be performed behind a blast shield in a certified chemical fume hood.

The underlying principle is the base-catalyzed hydrolysis (saponification) of the methyl carbamate ester linkage to yield methanol, carbon dioxide (as carbonate), and the parent amine.[11][12][13]

HydrolysisReaction compound This compound arrow Reflux, 24h compound->arrow plus1 + reagent KOH (excess) in EtOH/H₂O product1 4-Amino-1,2,5-oxadiazol-3-amine (Potentially Unstable) arrow->product1 plus2 + product2 K₂CO₃ plus3 + product3 CH₃OH

Caption: Proposed chemical degradation pathway via base hydrolysis.

Experimental Protocol: Base Hydrolysis

ParameterSpecificationRationale
Scale < 1.0 gramTo minimize risk from potential exothermic or explosive decomposition.
Solvent 4:1 mixture of 95% Ethanol to Deionized WaterProvides solubility for both the carbamate and the hydroxide base.[11]
Base Potassium Hydroxide (KOH), pelletsA strong base effective for carbamate saponification.[11]
Stoichiometry ~20 molar equivalents of KOHA large excess ensures the reaction goes to completion.
Temperature Reflux (~80-90 °C)Provides thermal energy to overcome the activation barrier of hydrolysis.
Reaction Time 24 hoursEnsures complete degradation of the carbamate.[11]

Step-by-Step Procedure:

  • Setup: In a certified chemical fume hood and behind a blast shield, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Preparation: For every 0.5 g of the carbamate waste, prepare a solution of 40 mL of solvent (32 mL 95% ethanol, 8 mL water).

  • Dissolution: Add the solvent to the flask, followed by the carbamate waste. Stir until the solid is fully dissolved.

  • Base Addition: Cautiously add ~10 g of KOH pellets for every 0.5 g of carbamate. The dissolution of KOH is exothermic; allow any heat to dissipate before proceeding.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 24 hours with continuous stirring.

  • Cooldown: After 24 hours, turn off the heat and allow the mixture to cool completely to room temperature.

  • Neutralization and Disposal: The resulting solution will be strongly basic. Cautiously neutralize it with a dilute acid (e.g., 1M HCl), monitoring the pH. This neutralized aqueous waste, along with all contaminated labware, should be collected and disposed of through your institution's hazardous waste program.

Spill and Decontamination Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated by opening fume hood sashes.

  • PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a detergent solution and water. Collect all cleaning materials (wipes, etc.) and dispose of them as hazardous waste.

By adhering to these stringent protocols, laboratory professionals can safely manage and dispose of this compound, mitigating the risks associated with its potential energetic and toxic properties.

References

  • MacMillan, J. H. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University. Retrieved from [Link]

  • Xue, Q., Bi, F., Zhang, J., Wang, Z., Zhai, L., Huo, H., Wang, B., & Zhang, S. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry, 8, 139. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11722, Methyl Carbamate. Retrieved from [Link]

  • Garrido, L., Castillo, J., Castillo, O., Lloveras, V., Vidal-Gancedo, J., Wurst, K., & Ruiz-Molina, D. (2014). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 43(34), 13038-13044. Available at: [Link]

  • Klapötke, T. M., Krumm, B., Reintinger, F., & Scharf, M. (2016). Enhancing Energetic Properties and Sensitivity by Incorporating Amino and Nitramino Groups into a 1,2,4-Oxadiazole Building Block. Angewandte Chemie International Edition, 55(3), 1147-1150. Available at: [Link]

  • Li, T., Yi, W., & Yu, Q. (2024). Synthesis and Properties of Two 1,2,5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton. Chinese Journal of Energetic Materials, 32(6), 615-622. Available at: [Link]

  • Sukhanov, G. T., Zhilin, V. F., & Ugrak, B. I. (2021). Energetic[1][11][14]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. Molecules, 26(16), 4983. Available at: [Link]

  • Xue, Q., Bi, F., Zhang, J., Wang, Z., Zhai, L., Huo, H., Wang, B., & Zhang, S. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry, 8. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

  • Wu, D., Zhang, Y., Chen, Z., & Chen, L. (2020). Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. Applied and Environmental Microbiology, 86(24). Available at: [Link]

  • University of Cyprus, Department of Chemistry. (2024). Laboratory Health & Safety Rules. Retrieved from [Link]

  • Garrido, L., Castillo, J., Castillo, O., Lloveras, V., Vidal-Gancedo, J., Wurst, K., & Ruiz-Molina, D. (2014). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 43(34), 13038-13044. Available at: [Link]

  • Zhang, L., Zhang, J., & Zhang, T. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1433. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Zakarian, A. (n.d.). Zakarian Lab Safety Protocol. UC Santa Barbara. Retrieved from [Link]

  • Zhang, Z., Yin, P., Zhang, J., & He, C. (2021). Nitrogen-rich tricyclic-based energetic materials. Materials Chemistry Frontiers, 5(11), 4165-4181. Available at: [Link]

  • El-Gyar, S. A., & Abd El-Ghaffar, M. A. (2014). Energetic Nitrogen-rich Salts. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(3), 417-434. Available at: [Link]

  • ChemBK. (n.d.). Methanol, (4-amino-1,2,5-oxadiazol-3-yl)(imino)-. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Klapötke, T. M. (2019). Synthesis and Characterization of New Eco-Friendly Nitrogen-Rich Energetic Materials. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Ghule, V. D., Sarang, S. F., & Jadhav, P. M. (2018). Nitrogen-Rich Azoles as High Density Energy Materials: Reviewing the Energetic Footprints of Heterocycles. Defence Science Journal, 68(5), 455-464. Available at: [Link]

  • American Chemical Society. (n.d.). ACS Guide to Scholarly Communication: 1.3.1 Introduction. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate. As a novel chemical entity, specific toxicological and reactivity data are not extensively documented. Therefore, this guide is built upon a conservative, risk-based approach, drawing analogies from its core chemical structures: the methyl carbamate functional group and the nitrogen-rich 1,2,5-oxadiazole heterocycle. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of research.

Part 1: Hazard Assessment by Structural Analogy

The primary challenge with a novel compound is the absence of a specific Safety Data Sheet (SDS). Our approach, therefore, is to deconstruct the molecule into its constituent functional groups and assess the risks based on well-characterized analogs.

  • The Methyl Carbamate Moiety: The parent compound, Methyl Carbamate, is classified as a substance that causes serious eye irritation (H319) and is suspected of causing cancer (H351).[1][2] Many N-methyl carbamates are utilized as insecticides and can exhibit anticholinesterase activity, posing a risk of severe neurotoxicity upon exposure.[3][4] Therefore, we must assume the potential for carcinogenicity and acute toxicity. Dermal contact and inhalation are critical exposure routes to mitigate.[4]

  • The 4-amino-1,2,5-oxadiazole Heterocycle: This component is a nitrogen-rich heterocyclic system. Such compounds are often high-energy and can be thermally sensitive, potentially decomposing vigorously upon heating.[5][6][7] The thermal decomposition of similar heterocyclic esters is known to proceed via radical mechanisms, releasing toxic gases such as nitrogen oxides (NOx), ammonia, and hydrogen cyanide (HCN).[5][7]

Inferred Hazard Profile: Based on this analysis, this compound should be handled as a substance with the following potential hazards until proven otherwise:

  • Acute Toxicity (dermal, inhalation, ingestion)

  • Carcinogenicity

  • Serious Eye and Skin Irritant

  • Thermal Instability/Potential for Energetic Decomposition

Part 2: The Hierarchy of Controls: A Mandate for Safety

Before detailing Personal Protective Equipment (PPE), it is essential to implement higher-order safety controls. PPE is the last line of defense.

  • Engineering Controls: All handling of the solid compound and its solutions must occur within a certified chemical fume hood to prevent inhalation of airborne particles or vapors. The work surface should be protected with absorbent, disposable liners.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the potential hazards and the specific handling protocols outlined in this guide. Never work alone when handling this compound.

  • Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical. The following sections provide a detailed, mandatory PPE protocol.

Part 3: Personal Protective Equipment (PPE) Protocol

Given the inferred high-hazard nature of this compound, a comprehensive PPE ensemble is required. This is not a suggestion but a mandatory operational standard.

Protection Type Required PPE Rationale and Causality
Respiratory NIOSH-approved N95 respirator (for weighing solids) or a full-face respirator with organic vapor/particulate combination cartridges.The carbamate moiety presents an inhalation hazard, and the solid can easily become airborne.[4] An N95 is the minimum for particulates; a full-face respirator offers superior protection against vapors and splashes.[8][9]
Hand Double-gloving: an inner pair of nitrile gloves with a second, thicker pair of chemical-resistant gloves (e.g., neoprene or butyl rubber) over the top.The potential for high dermal toxicity and unknown skin permeability necessitates robust protection.[10] Double-gloving provides redundancy in case the outer glove is compromised. Nitrile offers good dexterity for the inner layer.
Eye/Face Chemical splash goggles and a full-face shield.Methyl carbamate is a severe eye irritant.[2] Goggles provide a seal against splashes and dust. The face shield, worn over the goggles, protects the entire face from splashes during solution handling.[9]
Body A disposable, polyethylene-coated gown with long sleeves and elastic cuffs. A chemical-resistant apron should be worn over the gown when handling larger quantities (>1g) or solutions.Standard lab coats are absorbent and inappropriate.[11] A coated, non-permeable gown prevents skin contact. The apron adds another layer of protection against spills.[10]
Footwear Closed-toe, chemical-resistant shoes and disposable shoe covers.Protects feet from spills. Shoe covers prevent the tracking of contaminants out of the laboratory.

Part 4: Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, methodical workflow is critical to minimizing exposure risk. The following procedure must be followed for every operation involving the compound.

Handling_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase (Inside Fume Hood) cluster_Cleanup Post-Handling Phase A 1. Verify Fume Hood Certification & Airflow B 2. Prepare Work Surface (Absorbent Liners) A->B C 3. Assemble All Required Materials B->C D 4. Don Full PPE (as per protocol) C->D E 5. Weigh Compound on Static-Free Weigh Paper D->E F 6. Carefully Transfer to Reaction Vessel E->F G 7. Add Solvents Slowly to Avoid Aerosolization F->G H 8. Perform Experiment G->H I 9. Decontaminate Surfaces (e.g., 70% Ethanol) H->I J 10. Segregate Waste (see Disposal Plan) I->J K 11. Doff PPE in Correct Order (Outer Gloves First) J->K L 12. Wash Hands Thoroughly K->L

Caption: Step-by-step workflow for safely handling this compound.

Part 5: Waste Disposal Plan

Chemical waste containing this compound must be treated as highly hazardous. Cross-contamination and improper disposal can have severe consequences.

Causality: Due to the nitrogen-rich heterocycle, this compound may be incompatible with certain other waste streams (e.g., strong oxidizers). The carbamate component classifies it as potentially carcinogenic waste.

Procedure:

  • Segregation: All waste—solid, liquid, and contaminated consumables (gloves, liners, pipette tips)—must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Labeling: The container must be labeled "Hazardous Waste: this compound" and include the date and responsible researcher's name.

  • Storage: The sealed container should be stored in a designated satellite accumulation area away from heat sources and incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified Environmental Health & Safety (EHS) department. Provide them with all available information on the compound's structure and inferred hazards.

Disposal_Workflow Chemical Waste Disposal Workflow A 1. Identify Waste Type (Solid, Liquid, Consumable) B 2. Use Dedicated, Labeled Hazardous Waste Container A->B C 3. Segregate from Other Chemical Waste Streams B->C Prevents reactivity D 4. Securely Seal Container After Each Addition C->D E 5. Store in Designated Satellite Accumulation Area D->E Away from heat and traffic F 6. Complete EHS Waste Pickup Request Form E->F G 7. Await Professional Disposal by EHS F->G

Caption: Mandatory workflow for the safe segregation and disposal of all related chemical waste.

Part 6: Emergency Procedures

Immediate action is paramount in any emergency situation.

  • Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.

    • Flush the affected area with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention. Provide the medical team with this guide.[12]

  • Eye Contact:

    • Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention from an ophthalmologist.[2]

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (if trained to do so).

    • Seek immediate medical attention.[12]

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is large or outside of the fume hood, evacuate the lab and call your institution's emergency response team.

    • For a small spill inside a fume hood, cover with an absorbent material (e.g., vermiculite), and then decontaminate the area as per your institution's protocol for highly toxic substances. All cleanup materials must be disposed of as hazardous waste.

This guide provides a foundational framework for the safe handling of this compound. It is incumbent upon the principal investigator and the individual researcher to use this information to conduct a thorough, site-specific risk assessment before any work begins.

References

  • PubChem. (n.d.). Methyl Carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

  • ResearchGate. (2023). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. Retrieved from [Link]

  • PubMed. (1952). [Destruction of heterocyclic nitrogen compounds by different soil microorganisms]. Retrieved from [Link]

  • Safetymint. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl carbamate. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]

  • ChemBK. (n.d.). Methanol, (4-amino-1,2,5-oxadiazol-3-yl)(imino)-. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phenol, 3-(1-Methylethyl)-, Methylcarbamate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.